Deoxy Risedronic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOFWIRXNQJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226653 | |
| Record name | Deoxy risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75755-10-1 | |
| Record name | Deoxy risedronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxy risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXY RISEDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Deoxy Risedronic Acid?
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Deoxy Risedronic Acid, a significant related compound of the bisphosphonate drug Risedronic Acid. It details the chemical structure, physicochemical properties, and plausible synthetic pathways, offering valuable insights for professionals in pharmaceutical research and development.
Introduction
This compound, also known as Risedronate Related Compound C, is the deoxy analogue of Risedronic Acid, a potent bisphosphonate used for the treatment of osteoporosis and other bone-related diseases.[1][2][3] As a process-related impurity and potential metabolite, the characterization and synthesis of this compound are critical for the quality control and regulatory compliance of Risedronate drug products.[1][4] This guide delineates its chemical identity and provides a technical framework for its synthesis and analysis.
Chemical Structure and Physicochemical Properties
This compound is structurally distinct from its parent compound, Risedronic Acid, by the absence of a hydroxyl group at the C1 position of the ethylidenebis(phosphonic acid) backbone. Its chemical identifiers and computed physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | [5] |
| Synonyms | (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid), Risedronate Related Compound C | [1][5] |
| CAS Number | 75755-10-1 | [2][5] |
| Molecular Formula | C₇H₁₁NO₆P₂ | [1][5][6] |
| Molecular Weight | 267.11 g/mol | [1][5][6] |
| SMILES | C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | [5] |
| InChIKey | KZMOFWIRXNQJET-UHFFFAOYSA-N | [1][5] |
| Stereochemistry | Achiral | [1][6] |
| XLogP3-AA (Computed) | -2.4 | [5] |
| Polar Surface Area (Computed) | 128 Ų | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is intrinsically linked to the manufacturing process of Risedronic Acid. It can arise as a side-product when reaction conditions favor the reduction or absence of hydroxylation at the geminal bisphosphonate carbon. A general method for synthesizing bisphosphonates involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide.
The synthesis of Risedronic Acid typically involves the reaction of 3-pyridylacetic acid with phosphorous acid and a reagent like phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in a suitable solvent.[7][8][9] The reaction proceeds through the formation of a geminal bisphosphonate structure on the carbon adjacent to the pyridine ring. The formation of the 1-hydroxy group is a key step in producing Risedronic Acid. This compound can be formed if this hydroxylation step is incomplete or bypassed.
The following protocol is a representative method adapted from patent literature for the synthesis of Risedronic Acid, which can be modified to optimize for or analyze the formation of this compound.[7][8]
Materials:
-
3-Pyridine acetic acid
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Acetonitrile (solvent)
-
Demineralized water
-
Methanol
Procedure:
-
Reaction Setup: A reactor is charged with 3-pyridine acetic acid (1.0 eq) and acetonitrile (10 volumes). To this suspension, phosphorous acid (1.2-1.5 eq) is added.
-
Reagent Addition: The mixture is heated to reflux (approximately 70-75°C). Phosphorus trichloride (2.0-2.5 eq) is then added slowly to the refluxing mixture over a period of 1-2 hours, maintaining the temperature.
-
Reaction: The reaction mass is maintained at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by HPLC to observe the consumption of starting material and the formation of Risedronic Acid and related compounds.
-
Work-up and Hydrolysis: After the reaction is complete, the solvent (acetonitrile) is distilled off completely under vacuum. Demineralized water is then carefully added to the reaction mass.
-
Precipitation and Isolation: The aqueous mixture is heated to reflux (approx. 85-95°C) for 4-6 hours to ensure complete hydrolysis of intermediates. The solution is then cooled to 0-5°C and stirred for 2-3 hours to facilitate precipitation.
-
Purification: The precipitated solid is filtered and washed with cold demineralized water and then with methanol. The resulting product is a mixture containing primarily Risedronic Acid, which can be further purified. This compound, if present, can be identified and quantified using a validated HPLC method against a reference standard.
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic workflow for Risedronic Acid, indicating the point at which this compound may be formed.
Caption: Synthetic workflow for Risedronic Acid and the formation of this compound.
Biological Context and Mechanism of Action
While this compound is primarily studied as an impurity, understanding the biological activity of the parent drug, Risedronic Acid, provides essential context. Risedronic Acid is a third-generation bisphosphonate that inhibits bone resorption.[10][11]
Its mechanism of action involves the inhibition of the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate pathway in osteoclasts.[12][13] This inhibition disrupts the prenylation of small GTPase signaling proteins, which are crucial for osteoclast morphology and function, ultimately leading to osteoclast apoptosis and a reduction in bone breakdown.[13][14] The presence of impurities like this compound must be controlled as they could potentially interact with biological targets or affect the overall safety and efficacy profile of the final drug product.
The diagram below illustrates the inhibitory action of bisphosphonates on the mevalonate pathway.
Caption: Inhibition of the mevalonate pathway in osteoclasts by Risedronic Acid.
References
- 1. GSRS [precision.fda.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 75755-10-1 - Coompo [coompo.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. WO2008152518A2 - Process for the preparation of risedronic acid or risedronate sodium - Google Patents [patents.google.com]
- 8. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Risedronic acid - Wikipedia [en.wikipedia.org]
- 11. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 14. veeprho.com [veeprho.com]
An In-depth Technical Guide to the Chemical Differences Between Deoxy Risedronic Acid and Risedronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risedronic acid is a potent nitrogen-containing bisphosphonate widely utilized in the treatment of osteoporosis and other bone-related disorders. Its efficacy is intrinsically linked to its chemical structure, particularly the presence of a hydroxyl group at the R1 position. This technical guide provides a comprehensive examination of the chemical distinctions between risedronic acid and its analogue, deoxy risedronic acid (also known as Risedronate Related Compound C). Through a detailed comparison of their chemical properties, synthesis, and biological activities, this document aims to furnish researchers and drug development professionals with a thorough understanding of the structure-activity relationship and the critical role of the hydroxyl group in the therapeutic action of risedronate.
Introduction
Bisphosphonates are a class of drugs that are effective in preventing bone loss.[1] Risedronic acid is a third-generation bisphosphonate that is used to treat osteoporosis and Paget's disease.[2][3] Its chemical structure, [1-hydroxy-2-(3-pyridinyl)ethylidene]bis(phosphonic acid), is central to its mechanism of action, which involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an essential enzyme in the mevalonate pathway of osteoclasts.[4] This inhibition ultimately leads to osteoclast apoptosis and a reduction in bone resorption.
A key feature of the risedronic acid molecule is the hydroxyl group attached to the carbon atom of the P-C-P backbone. To understand the significance of this functional group, a comparative analysis with its deoxy analogue, this compound, is crucial. This compound, or (2-(pyridin-3-yl)ethylidene)bis(phosphonic acid), lacks this critical hydroxyl group. This guide will delve into the fundamental chemical differences between these two molecules, exploring their synthesis, physicochemical properties, and the resulting impact on their biological activity.
Chemical Structure and Properties
The primary chemical distinction between risedronic acid and this compound lies in the presence or absence of a hydroxyl group on the ethylidene backbone. This seemingly minor structural alteration has significant implications for the molecule's physicochemical properties.
| Property | Risedronic Acid | This compound (Risedronate Related Compound C) |
| Chemical Formula | C7H11NO7P2 | C7H11NO6P2 |
| Molecular Weight | 283.11 g/mol | 267.11 g/mol [5] |
| IUPAC Name | (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[6] | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[5] |
| CAS Number | 105462-24-6[6] | 75755-10-1[5] |
The absence of the hydroxyl group in this compound reduces its molecular weight and polarity. This difference is expected to influence properties such as solubility, lipophilicity, and crystal packing. While specific experimental data for this compound is scarce, the hydroxyl group in risedronic acid is known to contribute to its high affinity for hydroxyapatite, the mineral component of bone.[1]
Synthesis
The synthesis of risedronic acid is well-documented in numerous patents and scientific publications. A common method involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride or phosphorus oxychloride, in a suitable solvent.[7][8]
Experimental Protocol: Synthesis of Risedronic Acid
A representative synthesis of risedronic acid is as follows:
-
Reaction Setup: A mixture of 3-pyridylacetic acid and phosphorous acid is prepared in a suitable solvent (e.g., methanesulfonic acid).
-
Phosphonylation: Phosphorus trichloride is slowly added to the mixture at a controlled temperature. The reaction mixture is then heated to drive the phosphonylation reaction to completion.
-
Hydrolysis: The reaction mixture is quenched with water and heated to hydrolyze the intermediate species.
-
Isolation: The pH of the solution is adjusted to precipitate risedronic acid, which is then isolated by filtration, washed, and dried.[8]
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not as readily available in the public domain, as it is primarily known as an impurity or a related compound of risedronic acid. However, a plausible synthetic route can be inferred from the synthesis of other desoxy bisphosphonates. The synthesis would likely start from a different precursor that lacks the potential for hydroxylation at the alpha-carbon. One possible approach could involve the reaction of 3-pyridylacetaldehyde with a source of the bisphosphonate moiety under conditions that do not introduce a hydroxyl group.
A study on α-halogenated analogues of risedronic acid also synthesized the "desoxy analogue" for comparative purposes.[9] While the specific details of the synthesis were not provided in the abstract, it confirms the feasibility of its preparation for research.
Comparative Biological Activity
The presence of the α-hydroxyl group in risedronic acid is crucial for its potent antiresorptive activity. This functional group enhances the molecule's affinity for bone mineral and its ability to inhibit the FPPS enzyme.
Mechanism of Action of Risedronic Acid
The therapeutic effect of risedronic acid is primarily due to its inhibition of FPPS in osteoclasts. This enzyme is a key component of the mevalonate pathway, which is responsible for the production of isoprenoid lipids. These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins, which are vital for osteoclast function and survival. By inhibiting FPPS, risedronic acid disrupts these processes, leading to osteoclast apoptosis and a decrease in bone resorption.[4]
Signaling Pathway of Risedronic Acid in Osteoclasts
Caption: Mechanism of Risedronic Acid action in osteoclasts.
Biological Activity of this compound
Research comparing risedronic acid with its desoxy analogue has demonstrated a significant reduction in biological activity in the absence of the hydroxyl group. A study by Ebetino et al. showed that the α-OH group enhances bone mineral affinity.[9] The desoxy analogues were found to be less potent inhibitors of FPPS compared to their hydroxylated counterparts.
This finding underscores the critical role of the hydroxyl group in the structure-activity relationship of risedronate and other nitrogen-containing bisphosphonates. The hydroxyl group likely participates in key interactions with both the hydroxyapatite matrix and the active site of the FPPS enzyme, thereby anchoring the drug and enhancing its inhibitory effect.
Experimental Workflows
The evaluation of the chemical and biological differences between risedronic acid and its deoxy analogue involves a series of well-defined experimental workflows.
Workflow for Comparative Analysis
Caption: Experimental workflow for comparing the two acids.
Conclusion
The chemical difference between risedronic acid and this compound, namely the presence or absence of a single hydroxyl group, has profound consequences for their biological activity. This functional group is a critical determinant of the high bone mineral affinity and potent FPPS inhibitory activity of risedronic acid. The significantly reduced activity of the deoxy analogue highlights the elegant structure-activity relationship that governs the therapeutic efficacy of this important class of drugs. For researchers and professionals in drug development, this comparative analysis underscores the importance of subtle structural modifications in optimizing the pharmacological profile of therapeutic agents. Future research could focus on further elucidating the precise molecular interactions of the hydroxyl group within the active site of FPPS to guide the design of next-generation bisphosphonates with improved efficacy and safety profiles.
References
- 1. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 2. Risedronic acid - Wikipedia [en.wikipedia.org]
- 3. Risedronate: a review of its pharmacological properties and clinical use in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2008152518A2 - Process for the preparation of risedronic acid or risedronate sodium - Google Patents [patents.google.com]
- 8. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Synthesis Pathway of Deoxy Risedronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxy Risedronic Acid, identified chemically as [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonic acid), is a known impurity of the bisphosphonate drug Risedronic Acid. Unlike its parent compound, this compound lacks the hydroxyl group at the C1 position of the phosphonate backbone. This structural difference necessitates a distinct synthetic approach. This technical guide outlines a feasible synthesis pathway for this compound, based on established methodologies for the preparation of non-hydroxylated geminal bisphosphonates. The proposed route involves the alkylation of a methylene bisphosphonate ester followed by hydrolysis. Detailed experimental protocols, drawn from analogous reactions, are provided to facilitate its practical implementation in a laboratory setting. Quantitative data from related syntheses are summarized to provide expected benchmarks for yield and reaction conditions.
Introduction
Risedronic Acid, a potent inhibitor of bone resorption, is widely used in the treatment of osteoporosis and other bone-related disorders. During its synthesis and storage, various related substances can be formed, one of which is this compound, also known as Risedronate Impurity E. The absence of the C1-hydroxyl group in this compound can impact its biological activity and binding affinity to bone mineral. Therefore, the ability to synthesize this compound is crucial for analytical purposes, such as its use as a reference standard in quality control of Risedronate sodium, and for further pharmacological evaluation.
This guide details a plausible and practical synthetic pathway to this compound. The core of the proposed synthesis is the formation of the carbon-carbon bond between the pyridinylmethyl moiety and the geminal bisphosphonate group.
Proposed Synthesis Pathway
The most direct and viable route for the synthesis of this compound involves a two-step process:
-
Alkylation: Nucleophilic substitution reaction between the carbanion of tetraethyl methylenebisphosphonate and a suitable 3-(halomethyl)pyridine.
-
Hydrolysis: Conversion of the resulting tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) ester to this compound by acidic hydrolysis.
This approach avoids the direct phosphonylation of a carboxylic acid, a common method for preparing α-hydroxy bisphosphonates like Risedronic Acid, thereby preventing the introduction of the hydroxyl group.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous non-hydroxylated geminal bisphosphonates. Researchers should optimize these conditions for the specific synthesis of this compound.
Step 1: Synthesis of Tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
This procedure is based on the alkylation of tetraethyl methylenebisphosphonate.
Materials:
-
Tetraethyl methylenebisphosphonate
-
3-(Chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Polyethylene glycol 600 (PEG-600) or another suitable aprotic solvent (e.g., DMF, THF)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous PEG-600 under a nitrogen atmosphere.
-
Slowly add tetraethyl methylenebisphosphonate (1.0 equivalent) to the suspension at room temperature.
-
Stir the mixture at ambient temperature until the evolution of hydrogen gas ceases, indicating the formation of the carbanion.
-
Dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) by column chromatography on silica gel.
Step 2: Synthesis of this compound (Hydrolysis)
This procedure describes the hydrolysis of the tetraethyl ester to the final phosphonic acid.
Materials:
-
Tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
-
Concentrated hydrochloric acid (e.g., 6 M HCl)
Procedure:
-
To a round-bottom flask containing the purified tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) from Step 1, add an excess of concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours (e.g., 12 hours) to ensure complete hydrolysis of the four ester groups.
-
Cool the reaction mixture to room temperature.
-
Remove the volatile components (water and excess HCl) under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the synthesis of analogous non-hydroxylated geminal bisphosphonates via alkylation of tetraethyl methylenebisphosphonate, which can serve as a reference for the synthesis of this compound.
| Parameter | Value/Range | Reference |
| Alkylation Step | ||
| Molar Ratio (NaH : Bisphosphonate : Alkyl Halide) | 1.1 : 1.0 : 1.0 | [1] |
| Reaction Solvent | PEG-600 | [1] |
| Reaction Temperature | Ambient | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 70-95% (for analogous compounds) | [1] |
| Hydrolysis Step | ||
| Reagent | 6 M HCl | |
| Reaction Temperature | Reflux | |
| Reaction Time | 12 hours | |
| Yield | Typically high (quantitative) |
Logical Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
References
The Core Mechanism of Risedronic Acid in Bone Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of bone disorders characterized by excessive bone resorption, such as osteoporosis. Its therapeutic efficacy is rooted in a highly specific molecular mechanism targeting osteoclasts, the primary cells responsible for bone breakdown. This technical guide provides a comprehensive overview of the mechanism of action of risedronic acid in bone cells, with a focus on its effects on osteoclasts, osteoblasts, and osteocytes. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to support further research and drug development in this field.
A note on terminology: This document uses the standard scientific term "risedronic acid" or "risedronate." The term "deoxy risedronic acid" is not a standard chemical or pharmacological designation and is likely a misnomer.
Primary Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase in Osteoclasts
The principal mechanism of action of risedronic acid is the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts.[1][2][3][4] This pathway is essential for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These molecules are vital for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins like Ras, Rho, and Rac.[4]
Proper prenylation is crucial for the subcellular localization and function of these GTPases, which in turn regulate key osteoclast activities including cytoskeletal organization, ruffled border formation, and vesicular trafficking – all of which are indispensable for bone resorption.[4] By inhibiting FPPS, risedronic acid disrupts these processes, leading to osteoclast inactivation, apoptosis, and a significant reduction in bone resorption.[2][5]
Quantitative Data: Inhibition of Farnesyl Pyrophosphate Synthase
The potency of risedronic acid's inhibitory effect on FPPS has been quantified through IC50 measurements. The following table summarizes the IC50 values for human FPPS.
| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) (after 10 min preincubation) |
| Risedronate | 360 - 450 | 5.7 |
| Zoledronate | 360 - 450 | 4.1 |
| Ibandronate | 1000 | 25 |
| Alendronate | 2250 | 260 |
| Pamidronate | 1900 | 353 |
Data sourced from studies on human farnesyl pyrophosphate synthase.[1]
Downstream Signaling Consequences in Osteoclasts
The inhibition of FPPS by risedronic acid triggers a cascade of downstream effects that ultimately impair osteoclast function and survival.
Disruption of the RANKL-RANK Signaling Pathway
Risedronic acid has been shown to suppress osteoclast differentiation mediated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][6] This interference occurs, in part, through the significant inhibition of the expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which are essential for osteoclastogenesis.[2][6]
Induction of Osteoclast Apoptosis
A key consequence of FPPS inhibition is the induction of osteoclast apoptosis, or programmed cell death.[2][5] Studies have demonstrated a 4- to 24-fold increase in the proportion of osteoclasts undergoing apoptosis following treatment with risedronate.[2] This pro-apoptotic effect is linked to the disruption of the ERK/Bim axis and the Akt pathway.[7]
Visualization of the Core Signaling Pathway
Caption: Risedronic acid inhibits FPPS, disrupting the mevalonate pathway and leading to osteoclast dysfunction and apoptosis.
Effects of Risedronic Acid on Osteoblasts and Osteocytes
While the primary target of risedronic acid is the osteoclast, evidence suggests it also influences osteoblasts and osteocytes, contributing to its overall effect on bone metabolism.
Modulation of Osteoblast Activity
The effects of risedronic acid on osteoblasts appear to be dose-dependent.[1] High concentrations may suppress osteoblast differentiation, as indicated by reduced formation of mineralized nodules and decreased mRNA expression of markers like bone sialoprotein and osteocalcin.[8] However, other studies suggest that at lower concentrations, risedronate may enhance osteoblast proliferation and differentiation.[1]
Quantitative Data: Effects on Bone Turnover Markers
Clinical studies have quantified the effect of risedronate on bone turnover markers, reflecting its net impact on bone resorption and formation.
| Bone Turnover Marker | Treatment Duration | Percentage Decrease from Baseline |
| Bone Alkaline Phosphatase (Bone ALP) | 3 months | 22.1% |
| Bone Alkaline Phosphatase (Bone ALP) | 6 months | 46.5% |
| C-terminal telopeptide of type I collagen (CTX) | 3 months | 47.6% |
| C-terminal telopeptide of type I collagen (CTX) | 6 months | 62.9% |
Data from a study comparing daily and weekly risedronate administration in postmenopausal women.
Protection of Osteocytes from Apoptosis
Risedronic acid has been shown to protect osteocytes from apoptosis. This is a significant finding, as osteocyte apoptosis is an early event in bone loss, and their survival is crucial for maintaining bone quality and strength.
Experimental Protocols
Osteoclast Resorption Pit Assay
This assay is fundamental for assessing the functional capacity of osteoclasts to resorb bone and for evaluating the efficacy of inhibitory compounds like risedronic acid.
Methodology:
-
Preparation of Bone Slices/Calcium Phosphate-Coated Plates:
-
Sterilize dentin or bone slices using UV irradiation.
-
Alternatively, prepare calcium phosphate-coated 96-well plates.
-
-
Osteoclast Culture:
-
Isolate osteoclast precursors from bone marrow or peripheral blood.
-
Culture these precursors on the prepared substrates in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
-
Treatment with Risedronic Acid:
-
Introduce risedronic acid at various concentrations to the osteoclast cultures.
-
-
Termination and Staining:
-
After the desired incubation period (typically 7-14 days), terminate the culture.
-
Remove cells from the bone/dentin slices.
-
Stain the resorbed pits with toluidine blue or visualize them on calcium phosphate-coated plates.
-
-
Quantification:
-
Capture images of the resorption pits using light microscopy.
-
Quantify the number, area, and depth of the pits using image analysis software (e.g., ImageJ).
-
Visualization of Osteoclast Resorption Pit Assay Workflow
Caption: Workflow for the osteoclast resorption pit assay to quantify the inhibitory effects of risedronic acid.
TUNEL Assay for Osteocyte Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Sample Preparation:
-
Fix bone tissue samples in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections and mount them on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.
-
-
Permeabilization:
-
Treat the sections with proteinase K to allow enzyme access to the cell nuclei.
-
-
TUNEL Reaction:
-
Incubate the sections with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using biotin-dUTP, apply a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate (e.g., DAB) to visualize apoptotic nuclei (typically brown).
-
If using a fluorescently labeled dUTP, visualize the apoptotic nuclei directly using a fluorescence microscope.
-
-
Counterstaining and Analysis:
-
Counterstain with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all cell nuclei.
-
Quantify the percentage of TUNEL-positive (apoptotic) osteocytes.
-
Western Blot for RhoA and Rac1 Activation
This protocol allows for the assessment of the activation state of small GTPases like RhoA and Rac1, which are downstream of the mevalonate pathway.
Methodology:
-
Cell Lysis:
-
Lyse osteoclasts treated with or without risedronic acid in a buffer that preserves protein integrity and activity.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Pull-Down Assay for Activated GTPases:
-
Incubate the cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a downstream effector (e.g., Rhotekin for RhoA, PAK for Rac1) coupled to glutathione-agarose beads. Only the active, GTP-bound form of the GTPase will bind to the RBD.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for RhoA or Rac1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensity to determine the relative amount of activated RhoA or Rac1. A parallel Western blot of total cell lysates should be performed to determine the total amount of each GTPase.
-
Conclusion
The mechanism of action of risedronic acid in bone cells is multifaceted, with its primary and most potent effect being the inhibition of farnesyl pyrophosphate synthase in osteoclasts. This leads to a disruption of the mevalonate pathway, impaired osteoclast function, and induction of apoptosis, ultimately resulting in a powerful anti-resorptive effect. Furthermore, risedronic acid's influence on osteoblasts and its protective effect on osteocytes contribute to its overall therapeutic benefit in bone disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate roles of risedronic acid and to explore novel therapeutic strategies targeting bone cell metabolism.
References
- 1. Dose-dependent differential effects of risedronate on gene expression in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinguishing the proapoptotic and antiresorptive functions of risedronate in murine osteoclasts: role of the Akt pathway and the ERK/Bim axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of risedronate on osteoblast differentiation, expression of receptor activator of NF-κB ligand and apoptosis in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rac1-dependent regulation of osteoclast and osteoblast differentiation by developmentally regulated GTP-binding 2 - PMC [pmc.ncbi.nlm.nih.gov]
Deoxy Risedronic Acid: A Technical Overview and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Deoxy Risedronic Acid, a close structural analog of the well-established bisphosphonate, Risedronic Acid. Due to the limited publicly available data on this compound, this document leverages the extensive research on Risedronic Acid and the broader understanding of bisphosphonate structure-activity relationships to infer its properties and potential biological activities. This guide covers the known chemical information of this compound, its presumed synthesis, and a detailed comparative analysis with Risedronic Acid, focusing on the critical role of the R1 hydroxyl group. Furthermore, it outlines hypothetical experimental protocols for its comprehensive evaluation and visualizes key concepts through diagrams. This document serves as a foundational resource for researchers interested in the exploration and potential development of this and other novel bisphosphonate compounds.
Introduction to Risedronic Acid: A Reference Point
Risedronic acid, a potent nitrogen-containing bisphosphonate, was discovered by scientists at Procter & Gamble and has been a cornerstone in the treatment of osteoporosis and other bone-related diseases.[1][2] It was patented in 1984 and received medical approval in 1998.[2] Like other bisphosphonates, its therapeutic effect stems from its high affinity for bone mineral and its ability to inhibit osteoclast-mediated bone resorption.[3]
The mechanism of action for nitrogen-containing bisphosphonates like risedronate involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[3][4] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to a reduction in bone resorption.
This compound: Structure and Synthesis
This compound, also known as Risedronate Related Compound C, is a structural analog of Risedronic Acid.[5][6] The primary distinction between the two molecules lies in the substituent at the R1 position of the phosphonate-carbon-phosphonate backbone. While Risedronic Acid possesses a hydroxyl (-OH) group at this position, this compound has a hydrogen atom.[7]
Table 1: Comparison of Physicochemical Properties
| Property | Risedronic Acid | This compound | Reference |
| Chemical Formula | C7H11NO7P2 | C7H11NO6P2 | [8],[9] |
| Molecular Weight | 283.11 g/mol | 267.11 g/mol | [8],[9] |
| R1 Substituent | Hydroxyl (-OH) | Hydrogen (-H) | [7] |
Postulated Synthesis of this compound
While specific synthesis methods for this compound are not widely published, a plausible route can be inferred from the established synthesis of Risedronic Acid. The synthesis of Risedronic acid often involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride, in a suitable solvent.[10][11][12]
A likely synthesis for this compound would involve a similar approach, potentially with modifications to prevent the hydroxylation at the R1 position.
Structure-Activity Relationship: The Significance of the R1 Hydroxyl Group
The structural difference between Risedronic Acid and its deoxy analog has significant implications for their biological activity, primarily concerning their affinity for bone mineral.
-
Bone Mineral Affinity: The hydroxyl group at the R1 position, in conjunction with the two phosphonate groups, is crucial for the high binding affinity of bisphosphonates to hydroxyapatite, the mineral component of bone.[1][13] The absence of this hydroxyl group in this compound is expected to markedly reduce its affinity for bone mineral.[13]
-
Antiresorptive Potency: While the R2 side chain is the primary determinant of a bisphosphonate's antiresorptive potency, the R1 substituent also plays a role.[14] Studies on risedronate analogs have shown that the removal of the R1 hydroxyl group can lead to a decrease in the final inhibition of FPPS, even though the initial inhibition might be slightly increased.[7]
Hypothetical Biological Activity and Signaling Pathway
Assuming this compound retains some ability to enter osteoclasts, it would likely follow the same intracellular signaling pathway as Risedronic Acid, albeit with potentially different efficacy due to altered cellular uptake and enzyme inhibition kinetics.
Caption: Postulated intracellular signaling pathway of this compound in osteoclasts.
Proposed Experimental Protocols for Characterization
To fully elucidate the properties and biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed, hypothetical protocols based on standard methods for evaluating bisphosphonates.
In Vitro Assays
5.1.1. Hydroxyapatite Binding Assay
-
Objective: To quantify the binding affinity of this compound to bone mineral in comparison to Risedronic Acid.
-
Methodology:
-
Prepare synthetic hydroxyapatite (HA) crystals.
-
Incubate HA crystals with varying concentrations of this compound and Risedronic Acid for a defined period.
-
Separate the HA crystals from the solution by centrifugation.
-
Quantify the amount of unbound bisphosphonate in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate the amount of bound bisphosphonate and determine the binding affinity (e.g., Kd).
-
5.1.2. FPPS Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound on farnesyl pyrophosphate synthase.
-
Methodology:
-
Use a commercially available recombinant human FPPS enzyme.
-
Perform the enzyme assay in the presence of varying concentrations of this compound and Risedronic Acid.
-
Measure the enzyme activity by quantifying the formation of farnesyl pyrophosphate (FPP) from its substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP).
-
Calculate the IC50 value for each compound.
-
5.1.3. Osteoclast Resorption Pit Assay
-
Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.
-
Methodology:
-
Culture primary osteoclasts or an osteoclast-like cell line on bone or dentine slices.
-
Treat the cells with different concentrations of this compound and Risedronic Acid.
-
After a suitable incubation period, remove the cells and visualize the resorption pits by staining (e.g., with toluidine blue) or using scanning electron microscopy.
-
Quantify the area of resorption pits to determine the inhibitory effect of the compounds.
-
In Vivo Studies
5.2.1. Ovariectomized (OVX) Rat Model of Osteoporosis
-
Objective: To evaluate the in vivo efficacy of this compound in preventing bone loss in a model of postmenopausal osteoporosis.
-
Methodology:
-
Surgically ovariectomize female Sprague-Dawley rats to induce estrogen deficiency and subsequent bone loss.
-
Administer this compound, Risedronic Acid, or a vehicle control to different groups of OVX rats for a specified duration.
-
At the end of the treatment period, collect bone samples (e.g., femur, lumbar vertebrae).
-
Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).
-
Perform micro-computed tomography (µCT) to assess bone microarchitecture (e.g., bone volume/total volume, trabecular number, trabecular thickness).
-
Conduct biomechanical testing to determine bone strength.
-
References
- 1. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risedronic acid - Wikipedia [en.wikipedia.org]
- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risedronate Sodium | C7H10NNaO7P2 | CID 4194514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
- 11. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Binding and antiresorptive properties of heterocycle-containing bisphosphonate analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Deoxy Risedronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Risedronic Acid, also known as Risedronate Related Compound C or Risedronate EP Impurity E, is a notable bisphosphonate and a close structural analog of Risedronic Acid.[1][2][3][4][5] As an impurity and related substance of the widely used osteoporosis drug, Risedronate, a thorough understanding of its physicochemical properties is paramount for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its anticipated mechanism of action based on its structural class.
Chemical and Physical Properties
Table 1: Summary of Physicochemical Properties
| Property | This compound | Risedronic Acid (for comparison) |
| Chemical Structure | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[6] | (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[7] |
| Molecular Formula | C₇H₁₁NO₆P₂[2][3][8] | C₇H₁₁NO₇P₂[7] |
| Molecular Weight | 267.11 g/mol [2][3][8] | 283.11 g/mol [7] |
| Physical Description | Solid powder[5] | Solid[7] |
| Melting Point | Data not available | 252-262 °C[7] |
| pKa (Dissociation Constants) | Data not available | pKa1 ≈ 2.9 (phosphoric acid moiety)[7]pKa2 ≈ 7 (phosphoric acid moiety)[7] |
| Aqueous Solubility | Data not available | Miscible in water[7] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, DMSO[5] | Insoluble in DMSO[9] |
| LogP (Octanol-Water Partition Coefficient) | XLogP3 (Computed): -2.4[6] | log Kow (Estimated): -0.29[7] |
| CAS Number | 75755-10-1[2][5] | 105462-24-6[7] |
Mechanism of Action: Inhibition of the Mevalonate Pathway
As a nitrogen-containing bisphosphonate, this compound is anticipated to share the same mechanism of action as other drugs in its class, such as Risedronic Acid. This primary mechanism involves the inhibition of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway.[10] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins in osteoclasts.
The inhibition of FPP synthase leads to a disruption of normal osteoclast function, including their bone-resorbing activity, and can ultimately induce osteoclast apoptosis.[10] This targeted action on osteoclasts is the basis for the therapeutic effects of bisphosphonates in treating bone disorders like osteoporosis.
Below is a diagram illustrating the inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates.
Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the Mevalonate Pathway by this compound.
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of bisphosphonates like this compound.
Determination of pKa by Potentiometric Titration
This protocol is adapted from methods used for other bisphosphonates, such as alendronate.[11]
Objective: To determine the acid dissociation constants (pKa values) of this compound in an aqueous solution.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of the Sample Solution: Accurately weigh a sufficient amount of this compound to prepare a solution of known concentration (e.g., 10⁻⁴ M). Dissolve the compound in deionized water. To determine all pKa values, the initial pH of the solution may need to be adjusted to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.[3] A constant ionic strength is maintained throughout the titration by adding a background electrolyte such as 0.15 M KCl.[3]
-
Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value. Continue the titration until the pH reaches a desired endpoint (e.g., pH 12-12.5).[3]
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve. Alternatively, the inflection points of the first derivative of the titration curve can be used to determine the equivalence points, from which the pKa values can be calculated.
Workflow Diagram for pKa Determination:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. store.usp.org [store.usp.org]
- 5. This compound | 75755-10-1 - Coompo [coompo.com]
- 6. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Risedronate Sodium | C7H10NNaO7P2 | CID 4194514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of pKa values of alendronate sodium in aqueous solution by piecewise linear regression based on acid-base potentiometric titration - PMC [pmc.ncbi.nlm.nih.gov]
Deoxy Risedronic Acid: An In-depth Technical Guide to a Key Risedronate Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deoxy Risedronic Acid, a known impurity in the active pharmaceutical ingredient (API) Risedronate. This document delves into the chemical identity, analytical detection, and regulatory context of this impurity, offering valuable insights for professionals engaged in the research, development, and quality control of Risedronate-based therapeutics.
Introduction to Risedronate and its Impurities
Risedronate, a potent pyridinyl bisphosphonate, is a widely prescribed medication for the treatment of osteoporosis and other bone-related disorders.[1][2] Its therapeutic effect lies in its ability to inhibit osteoclast-mediated bone resorption.[1] As with any pharmaceutical compound, the purity of the Risedronate API is critical to its safety and efficacy. The manufacturing process and subsequent storage can lead to the formation of related substances, or impurities, which must be carefully controlled and monitored.
One such impurity is this compound. This guide focuses specifically on this compound, providing a detailed examination of its characteristics and the methodologies for its control.
Chemical Identity of this compound
This compound is recognized by various nomenclature systems and pharmacopeias. It is crucial to understand its different designations to ensure accurate identification and reporting.
| Attribute | Information | Citation |
| Systematic Name | (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid) | [3] |
| Synonyms | Risedronate Related Compound C (USP), Risedronate EP Impurity E | [3][4] |
| CAS Number | 75755-10-1 | [4][5] |
| Molecular Formula | C₇H₁₁NO₆P₂ | [3][4] |
| Molecular Weight | 267.11 g/mol | [3][4] |
Below are the chemical structures of Risedronate and this compound for comparison.
As the name "Deoxy" suggests, the primary structural difference is the absence of the hydroxyl group on the C1 carbon of the ethylidene-bis(phosphonic acid) backbone in this compound compared to Risedronate.
Formation Pathways
The precise mechanisms leading to the formation of this compound as an impurity in Risedronate are not extensively detailed in publicly available literature. However, based on the known synthesis of Risedronate, it is plausible that this impurity can arise from two main routes: as a byproduct during the synthesis of the API or as a degradation product.
The synthesis of Risedronate typically involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphitylating agent such as phosphorus trichloride. Incomplete hydroxylation at the C1 position during the reaction or subsequent processing could potentially lead to the formation of this compound.
Analytical Methodologies for Detection and Quantification
The control of impurities is a critical aspect of quality control for any API. Pharmacopeias such as the United States Pharmacopeia (USP) provide validated analytical methods for the determination of Risedronate and its related compounds.
United States Pharmacopeia (USP) Method
The USP monograph for Risedronate Sodium tablets outlines an ion chromatography (IC) method for the assay and impurity testing.[9] This method is capable of separating Risedronate from its known impurities, including Risedronate Related Compound C (this compound).[9]
Experimental Protocol: USP Ion Chromatography Method
The following is a summary of the chromatographic conditions typically employed for the analysis of Risedronate and its impurities as per the principles outlined in the USP.
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Dionex IonPac™ AS7 or equivalent) |
| Mobile Phase | An aqueous solution of a chelating agent (e.g., EDTA) and a buffer to maintain an alkaline pH. |
| Detection | UV spectrophotometry at a specified wavelength. |
| Flow Rate | Typically around 1.0 mL/min. |
| Injection Volume | Standardized volume suitable for the concentration of the sample. |
| Temperature | Controlled room temperature or as specified in the monograph. |
System Suitability: The method includes system suitability parameters to ensure the performance of the chromatographic system. This typically involves the analysis of a solution containing both Risedronate and its related compounds to demonstrate adequate resolution between the peaks.
Regulatory Context and Acceptance Criteria
The control of pharmaceutical impurities is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively.[10][11]
Impurity Thresholds:
The ICH guidelines establish thresholds for impurities based on the maximum daily dose of the drug. These thresholds are:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies.
While specific acceptance criteria for this compound in Risedronate are defined in the respective pharmacopeial monographs and drug master files, they generally align with the principles of the ICH guidelines. For a new drug substance, an impurity at a level of 0.10% or higher would typically require identification.
Quantitative Data:
Detailed quantitative data on the typical levels of this compound in commercial Risedronate batches are proprietary to the manufacturers. However, the limits for specified and unspecified impurities are tightly controlled to ensure patient safety.
Toxicological and Pharmacological Profile
There is a lack of publicly available data on the specific pharmacological or toxicological effects of this compound. As an impurity, it is generally assumed to be devoid of the therapeutic activity of the parent compound, Risedronate.
In the absence of specific toxicological data, the qualification of this impurity would rely on the levels observed in the drug substance batches used in clinical and non-clinical safety studies. If the levels in commercial batches are at or below the levels in these "qualified" batches, no further toxicological studies are typically required.
For new impurities or those exceeding qualified levels, a toxicological risk assessment is necessary. This may involve in silico (computer-based) toxicity predictions or, if warranted, in vitro or in vivo studies.[12][13][14] A GHS classification from one company suggests that this compound is suspected of damaging fertility or the unborn child.[4]
Conclusion
This compound is a well-characterized impurity of Risedronate, designated as Risedronate Related Compound C in the USP. Its formation is likely a result of side reactions during synthesis or degradation of the API. Robust analytical methods, such as the ion chromatography method outlined in the USP, are in place for its effective detection and quantification.
While specific data on its formation pathways and toxicological profile are limited in the public domain, the control of this compound, like all pharmaceutical impurities, is managed through a stringent regulatory framework established by the ICH and national pharmacopeias. This ensures that the levels of this and other impurities in the final drug product are well below those that would pose a risk to patient safety. Further research into the specific biological activity and formation mechanisms of this compound would be beneficial for a more complete understanding of this impurity.
References
- 1. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Risedronic acid - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.usp.org [store.usp.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pozescaf.com [pozescaf.com]
- 13. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Deoxy Risedronic Acid: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Risedronic Acid, also known as Risedronate Impurity E or USP Risedronate Related Compound C, is a close structural analog of Risedronic Acid, a potent nitrogen-containing bisphosphonate widely used in the treatment of osteoporosis and other bone-related disorders.[1][2][3][4] this compound is primarily recognized as a process impurity in the synthesis of Risedronic Acid.[2][5] Its defining structural feature is the absence of the hydroxyl group at the R1 position of the phosphonate backbone, a modification that significantly influences its biological activity.[6][7] This technical guide explores the potential research applications of this compound, stemming from its unique structural and functional characteristics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | [4] |
| Synonyms | This compound, Risedronate Impurity E, USP Risedronate Related Compound C, (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid) | [1][2][3][4] |
| CAS Number | 75755-10-1 | [1][2][3][4] |
| Molecular Formula | C₇H₁₁NO₆P₂ | [1][2][3][4] |
| Molecular Weight | 267.11 g/mol | [1][2][3][4] |
Mechanism of Action and Biological Activity
The primary molecular target of nitrogen-containing bisphosphonates like risedronate is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[8] Inhibition of FPPS in osteoclasts disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPase signaling proteins. This ultimately leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[8]
The hydroxyl group at the R1 position of bisphosphonates is known to be crucial for their high affinity to bone mineral and contributes to their potent antiresorptive activity.[6][7] The absence of this hydroxyl group in this compound results in altered inhibitory kinetics against FPPS. Studies on structure-activity relationships of bisphosphonates have shown that analogs lacking the R1 hydroxyl group, such as this compound, exhibit a higher initial inhibition of FPPS but a decreased final, steady-state inhibition compared to their hydroxylated counterparts. This suggests that while this compound can bind to the active site of FPPS, the stability of the enzyme-inhibitor complex is compromised in the long term.
Potential Research Applications
The unique characteristics of this compound open up several avenues for research:
Tool for Studying FPPS Inhibition Kinetics
Given its altered inhibition profile, this compound can serve as a valuable tool to probe the kinetics of FPPS inhibition. By comparing its effects with that of risedronic acid, researchers can dissect the role of the R1 hydroxyl group in the initial binding and subsequent stabilization of the enzyme-inhibitor complex. Such studies can provide deeper insights into the molecular interactions governing bisphosphonate potency and duration of action.
Negative Control in Bone Resorption Studies
Due to its likely reduced overall antiresorptive potency compared to risedronic acid, this compound could be employed as a negative or weaker control in in vitro and in vivo studies of bone resorption. This would help to delineate the specific contributions of the R1 hydroxyl group to the overall therapeutic efficacy of nitrogen-containing bisphosphonates.
Analytical Reference Standard
As a known impurity of risedronic acid, this compound is essential as a certified reference standard for the quality control of pharmaceutical preparations of risedronate.[2][9] Its use is critical in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the purity and safety of the final drug product.[9]
Scaffold for Novel Drug Development
The bisphosphonate backbone of this compound can be used as a scaffold for the synthesis of novel compounds with modified biological activities. By retaining the core structure responsible for targeting bone tissue and inhibiting FPPS, medicinal chemists can introduce various functional groups to modulate potency, selectivity, or pharmacokinetic properties. This could lead to the development of new therapeutic agents for bone diseases or even for other conditions where the mevalonate pathway is implicated, such as certain cancers.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological activity of this compound.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on FPPS.
Materials:
-
Recombinant human FPPS enzyme
-
Geranyl pyrophosphate (GPP)
-
[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
This compound and Risedronic Acid (as a positive control)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Methodology:
-
Prepare serial dilutions of this compound and Risedronic Acid in the assay buffer.
-
In a microplate, add the FPPS enzyme to each well containing the assay buffer.
-
Add the different concentrations of the test compounds (this compound and Risedronic Acid) to the wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of GPP and [¹⁴C]-IPP to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled product, farnesyl pyrophosphate (FPP), using an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Osteoclast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of osteoclasts from precursor cells.
Materials:
-
Murine bone marrow macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
This compound and Risedronic Acid
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Microscope
Methodology:
-
Seed BMMs or RAW 264.7 cells in a multi-well plate at an appropriate density.
-
Culture the cells in the presence of M-CSF (for BMMs) for 2-3 days.
-
Induce osteoclast differentiation by adding RANKL to the culture medium.
-
Simultaneously, treat the cells with various concentrations of this compound or Risedronic Acid. Include a vehicle-treated control group.
-
Culture the cells for 4-6 days, replacing the medium with fresh medium containing the respective treatments every 2 days.
-
After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells for TRAP activity according to the manufacturer's instructions.
-
Under a microscope, identify and count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei), which are considered mature osteoclasts.
-
Analyze the dose-dependent effect of this compound on osteoclast differentiation.
Bone Resorption Pit Assay
Objective: To evaluate the effect of this compound on the resorptive activity of mature osteoclasts.
Materials:
-
Dentine or bone slices
-
Mature osteoclasts (generated as described in section 5.2)
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
This compound and Risedronic Acid
-
Toluidine blue stain
-
Light microscope with imaging software
Methodology:
-
Place sterile dentine or bone slices in the wells of a multi-well plate.
-
Seed mature osteoclasts onto the slices.
-
Allow the osteoclasts to adhere to the slices for a few hours.
-
Treat the cells with various concentrations of this compound or Risedronic Acid. Include a vehicle-treated control group.
-
Culture the cells for 24-48 hours to allow for bone resorption.
-
Remove the cells from the slices by sonication or with a soft brush.
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Capture images of the resorption pits using a light microscope.
-
Quantify the total area of resorption pits per slice using image analysis software.
-
Analyze the dose-dependent inhibitory effect of this compound on bone resorption.
Conclusion
This compound, while primarily known as an impurity in the synthesis of risedronate, possesses unique biochemical properties that make it a valuable tool for research in the field of bone biology and drug development. Its altered kinetics of FPPS inhibition provide a unique opportunity to study the structure-activity relationships of bisphosphonates in greater detail. Furthermore, its utility as an analytical reference standard is indispensable for ensuring the quality and safety of risedronate-based therapeutics. The potential for this compound to serve as a scaffold for the development of novel drugs further underscores its importance to the scientific community. The experimental protocols provided in this guide offer a starting point for researchers to explore and harness the potential of this intriguing molecule.
References
- 1. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. The novel cytotoxic polybisphosphonate osteodex decreases bone resorption by enhancing cell death of mature osteoclasts without affecting osteoclastogenesis of RANKL-stimulated mouse bone marrow macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Deoxy Risedronic Acid (CAS No. 75755-10-1): A Technical Guide for Drug Development Professionals
An In-depth Review of Risedronate Related Compound C
This technical guide provides a comprehensive overview of Deoxy Risedronic Acid, a known impurity and related compound of the bisphosphonate drug, Risedronate. Identified in pharmacopeias as Risedronate Related Compound C or Impurity E, this document serves as a critical resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Risedronate.
Chemical and Physical Properties
This compound is the deoxy analogue of Risedronic Acid, lacking the hydroxyl group at the C-1 position of the ethylidene bisphosphonate structure. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 75755-10-1 | [1][2] |
| Molecular Formula | C₇H₁₁NO₆P₂ | [1][2] |
| Molecular Weight | 267.11 g/mol | [1][2] |
| IUPAC Name | [2-(pyridin-3-yl)ethylidene]bis(phosphonic acid) | [1] |
| Synonyms | Risedronate Related Compound C, Risedronate Impurity E, (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid) | [1][2] |
| Appearance | Solid | [3] |
| SMILES | C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | [1] |
| InChI Key | KZMOFWIRXNQJET-UHFFFAOYSA-N | [1] |
Context of Formation in Risedronate Synthesis
This compound is not typically synthesized as a primary therapeutic agent but arises as an impurity during the manufacturing of Risedronate. The synthesis of Risedronate generally involves the reaction of 3-pyridylacetic acid with phosphorous acid and a dehydrating agent. The formation of the deoxy impurity likely occurs when the hydroxylation at the geminal carbon of the bisphosphonate is incomplete.
References
Methodological & Application
Illuminating Bone Biology: Synthesis of Deoxy Risedronic Acid Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used in the treatment of bone diseases such as osteoporosis and Paget's disease. Their mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which is crucial for the function and survival of bone-resorbing osteoclasts. To better understand the biodistribution, cellular uptake, and in vivo efficacy of these drugs, fluorescently labeled analogs have been developed as powerful imaging tools. Deoxy risedronic acid, a lower-affinity analog of the potent N-BP risedronate, provides a valuable tool for comparative studies on the influence of bone mineral binding affinity on drug distribution and cellular penetration.
This document provides detailed application notes and protocols for the synthesis and characterization of this compound fluorescent probes. The primary synthetic strategy employed is the "magic linker" approach, which utilizes an epoxide-based linker to conjugate a fluorescent dye to the pyridyl nitrogen of the bisphosphonate without compromising its biological activity.[1][2][3]
Quantitative Data Presentation
The selection of a fluorescent probe is dictated by the specific experimental requirements, including the desired excitation and emission wavelengths and the required bone mineral affinity. The following table summarizes the key quantitative data for a selection of fluorescent probes based on risedronate and its analogs, including this compound (dRIS). The data is compiled from a comprehensive study that created a versatile toolkit of fluorescent bisphosphonate probes.[2]
| Parent Compound | Fluorescent Dye | Abbreviation | λ_abs (nm) | λ_em (nm) | Relative HAP Affinity |
| Risedronate (RIS) | 5(6)-Carboxyfluorescein | 5(6)-FAM-RIS | 498 | 521 | 1.00 ± 0.04 |
| Deoxy Risedronate (dRIS) | 5(6)-Carboxyfluorescein | 5(6)-FAM-dRIS | 498 | 521 | 0.83 ± 0.05 |
| Risedronate (RIS) | 5(6)-Carboxytetramethylrhodamine | 5(6)-ROX-RIS | 555 | 578 | 1.12 ± 0.06 |
| Deoxy Risedronate (dRIS) | 5(6)-Carboxytetramethylrhodamine | 5(6)-ROX-dRIS | 555 | 578 | 0.95 ± 0.07 |
| Risedronate (RIS) | Alexa Fluor 647 | AF647-RIS | 651 | 672 | 0.75 ± 0.04 |
| Deoxy Risedronate (dRIS) | Alexa Fluor 647 | AF647-dRIS | 651 | 672 | 0.68 ± 0.06 |
HAP affinity is reported as the retention time on a hydroxyapatite chromatography column relative to risedronate.[2]
Experimental Protocols
The synthesis of this compound fluorescent probes is a multi-step process involving the formation of a drug-linker intermediate followed by conjugation to an activated fluorescent dye. The following protocols are based on the "magic linker" strategy.[2]
Protocol 1: Synthesis of the Drug-Linker Intermediate (Route A)
This protocol describes the synthesis of the amine-functionalized this compound intermediate using N-Boc-3-aminopropylene oxide as the linker.
Materials:
-
This compound (dRIS)
-
N-Boc-3-aminopropylene oxide
-
Methanol (MeOH)
-
Water (H₂O)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 5% MeOH/H₂O solution.
-
Add N-Boc-3-aminopropylene oxide (1.2 eq) to the solution.
-
Heat the reaction mixture at 40-50 °C and monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
To deprotect the amine, treat the residue with a 1:1 mixture of TFA and H₂O at room temperature for 2 hours.
-
Remove the TFA and water under reduced pressure to yield the crude amine-linker-dRIS intermediate.
-
Purify the intermediate by reverse-phase HPLC.
Protocol 2: Conjugation of the Fluorescent Dye
This protocol details the final step of conjugating the amine-functionalized dRIS with a succinimidyl ester-activated fluorescent dye.
Materials:
-
Amine-linker-dRIS intermediate
-
Fluorescent dye succinimidyl ester (e.g., 5(6)-FAM, SE; 5(6)-ROX, SE; AF647, SE) (1.0-1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Water (H₂O)
Procedure:
-
Dissolve the amine-linker-dRIS intermediate in a minimal amount of water.
-
Adjust the pH of the solution to 8.3-9.0 using solid NaHCO₃ or DIPEA.
-
In a separate vial, dissolve the fluorescent dye succinimidyl ester in DMF.
-
Add the dye solution dropwise to the dRIS solution with stirring.
-
Protect the reaction mixture from light and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
-
Upon completion, purify the fluorescent probe by preparative reverse-phase HPLC. For carboxyfluorescein and rhodamine conjugates, preparative TLC may also be effective.[2]
-
Characterize the final product by ¹H NMR, ³¹P NMR, high-resolution mass spectrometry, and fluorescence spectroscopy.
Visualizations
Signaling Pathway
Nitrogen-containing bisphosphonates, including risedronate and its analogs, exert their therapeutic effect by targeting the mevalonate pathway, a critical metabolic cascade for the production of isoprenoids. These isoprenoids are essential for the post-translational modification (prenylation) of small GTPases, which are vital for osteoclast function and survival. The diagram below illustrates the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by N-BPs.
Caption: Inhibition of FPPS in the Mevalonate Pathway by N-BPs.
Experimental Workflow
The synthesis and characterization of this compound fluorescent probes follow a systematic workflow, from the initial conjugation to the final analysis of the purified product.
Caption: Workflow for Probe Synthesis and Characterization.
References
- 1. Fluorescently labeled risedronate and related analogues: "magic linker" synthesis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 2. Fluorescent Bisphosphonate and Carboxyphosphonate Probes: A Versatile Imaging Toolkit for Applications in Bone Biology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescently labeled risedronate and related analogues: "magic linker" synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Fluorophores to Deoxy Risedronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Risedronic Acid, a structural analog of the bisphosphonate drug Risedronic Acid, is a valuable tool in bone biology research. Its conjugation with fluorophores enables the visualization and tracking of its distribution and cellular uptake in vitro and in vivo. This document provides a detailed protocol for the conjugation of a fluorophore to this compound using a "magic linker" strategy, which preserves the biological activity of the bisphosphonate. Additionally, it outlines the purification and characterization of the resulting fluorescent conjugate and provides context for its application in studying the farnesyl pyrophosphate synthase (FPPS) signaling pathway.
Data Presentation
The following table summarizes the yield and relative hydroxyapatite (HAP) affinity for fluorescently labeled this compound (dRIS) and its parent compound, Risedronate (RIS). The "magic linker" synthesis provides good yields and the resulting conjugates retain high affinity for bone mineral.[1][2]
| Compound | Fluorophore | Yield (%) | Relative HAP Affinity (Normalized to RIS) |
| Risedronate (RIS) | 5(6)-Carboxyfluorescein | 77 | 1.00 |
| This compound (dRIS) | 5(6)-Carboxyfluorescein | 71 | ~0.7 |
Note: The relative HAP affinity is a measure of the compound's binding strength to hydroxyapatite, the main mineral component of bone.[1]
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled this compound
This protocol is adapted from the "magic linker" synthesis strategy, which involves a two-step reaction.[1][3] First, a linker is attached to the pyridyl nitrogen of this compound. Second, a fluorophore is conjugated to the linker.
Materials:
-
This compound
-
Epichlorohydrin (linker precursor)
-
Ammonia solution (NH₃·H₂O)
-
5(6)-Carboxyfluorescein, succinimidyl ester (or other amine-reactive fluorophore)
-
Sodium carbonate (Na₂CO₃)
-
Deuterium oxide (D₂O) for NMR monitoring
-
Methanol (MeOH)
-
Diethyl ether
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Deionized water
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Thin-Layer Chromatography (TLC) plates and chamber
Part A: Synthesis of the Amino-Linker-dRIS Intermediate
-
Dissolution: Dissolve this compound (1 equivalent) in D₂O.
-
pH Adjustment: Adjust the pH of the solution to approximately 6.0 with solid sodium carbonate. At this pH, a significant portion of the pyridyl nitrogen is deprotonated and nucleophilic.[1]
-
Linker Addition: Add epichlorohydrin (5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by ³¹P and ¹H NMR spectroscopy. The reaction is typically complete within 4 hours, indicated by the consumption of epichlorohydrin.[1]
-
Work-up: Remove the solvent in vacuo. Wash the residue with diethyl ether and methanol, then filter and dry to obtain the crude chloro-linker intermediate.
-
Ammonolysis: Dissolve the crude intermediate in an ammonia solution and stir at room temperature for approximately 44 hours to convert the chloride to a primary amine.[1]
-
Purification: Remove the solvent in vacuo. The resulting amino-linker-dRIS intermediate can be purified by HPLC on an SAX column.[1]
Part B: Conjugation of the Fluorophore
-
Dissolution: Dissolve the purified amino-linker-dRIS intermediate in a mixture of DMSO and water.
-
pH Adjustment: Adjust the pH of the solution to ~8.5 with triethylamine.
-
Fluorophore Addition: Add the amine-reactive fluorophore (e.g., 5(6)-Carboxyfluorescein, succinimidyl ester) (1.5 equivalents) dissolved in DMSO to the reaction mixture.
-
Reaction: Stir the reaction at room temperature in the dark for 2-4 hours. Monitor the reaction progress by TLC (100% MeOH as eluent).[1]
Protocol 2: Purification of the Fluorescent Conjugate
Purification is critical to remove unreacted fluorophore and other impurities.
-
Initial Work-up: After the reaction is complete, acidify the mixture with dilute HCl and remove the solvent in vacuo.
-
Chromatography:
Protocol 3: Characterization of the Fluorescent Conjugate
The purified fluorescent this compound conjugate should be thoroughly characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the final product.
-
Spectroscopy:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Fluorescence Emission Spectroscopy: To determine the emission maxima.
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: To confirm the structure of the conjugate.
-
³¹P NMR: To confirm the integrity of the bisphosphonate group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the molecular weight of the conjugate.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and characterization of fluorescently labeled this compound.
Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase
Nitrogen-containing bisphosphonates, including Risedronate and its analogs, exert their effects on osteoclasts by inhibiting Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition prevents the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPases. The disruption of this pathway ultimately leads to osteoclast apoptosis and reduced bone resorption.
Caption: Signaling pathway showing the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by this compound.
References
- 1. Fluorescent Bisphosphonate and Carboxyphosphonate Probes: A Versatile Imaging Toolkit for Applications in Bone Biology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel fluorescent nitrogen-containing bisphosphonate imaging probes for bone active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescently labeled risedronate and related analogues: "magic linker" synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Osteoclast Imaging Using Deoxy Risedronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Risedronic Acid, a structural analogue of the potent bisphosphonate Risedronic Acid, offers a valuable tool for the investigation of osteoclast biology. When conjugated to a fluorescent marker, it enables direct visualization of uptake and localization within these bone-resorbing cells. This application note provides detailed protocols for the use of fluorescently-labeled this compound in in vitro osteoclast imaging, covering cell culture, imaging procedures, and data analysis. Risedronate and its analogues are powerful inhibitors of bone resorption due to their high affinity for hydroxyapatite and their inhibitory effects on osteoclast activity.[1] The underlying mechanism involves the inhibition of the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and isoprenoid lipids.[2] Specifically, these compounds target and inhibit the enzyme farnesyl pyrophosphate synthase (FPPS).[1][2] This inhibition prevents the post-translational modification of small GTPase signaling proteins essential for osteoclast function, including cell attachment, cytoskeletal arrangement, and the formation of the ruffled border necessary for bone resorption, ultimately leading to osteoclast apoptosis.[2]
Principle of the Assay
This method utilizes a fluorescently-labeled this compound probe to visualize its uptake and intracellular distribution in cultured osteoclasts. Osteoclasts are differentiated from precursor cells, such as bone marrow macrophages (BMMs) or the RAW 264.7 macrophage cell line. The fluorescent probe is added to the cell culture medium and is internalized by the osteoclasts. Subsequent imaging using fluorescence microscopy allows for the qualitative and quantitative assessment of the probe's localization within the cells. This technique can be used to study the dynamics of bisphosphonate uptake, screen for potential modulators of this process, and investigate the downstream cellular effects.
Quantitative Data Summary
The uptake of fluorescently-labeled bisphosphonates by osteoclast precursors and other myeloid cells can be quantified using methods such as flow cytometry. The following tables summarize representative quantitative data on the uptake of fluorescently-labeled risedronate analogues in different cell populations.
Table 1: In Vitro Uptake of Alexa Fluor 647-labeled Risedronate (AF647-RIS) in Rabbit Bone Marrow Cells [3]
| Cell Population | AF647-RIS Concentration | Mean Fluorescence Intensity (Fold Increase over Vehicle Control) |
| CD14high | 10 nM | 16.8 ± 4.7 |
| CD14neg/low | 10 nM | 1.4 ± 0.0 |
| CD14high | 100 nM | 143.6 ± 38.9 |
| CD14neg/low | 100 nM | 6.0 ± 1.0 |
| CD14high | 1 µM | 601.3 ± 138.4 |
| CD14neg/low | 1 µM | 26.0 ± 3.0 |
Table 2: In Vivo Uptake of AF647-RIS in Rabbit Bone Marrow Cells 24 Hours Post-Injection [3]
| Cell Population | Mean Fluorescence Intensity (Fold Increase over Vehicle Control) |
| CD14high | 18.5 ± 11.3 |
| CD14neg/low | 2.5 ± 0.6 |
Signaling Pathway and Experimental Workflow
Risedronate's Mechanism of Action in Osteoclasts
Risedronate exerts its effects on osteoclasts through a well-defined signaling pathway. It primarily inhibits the mevalonate pathway, which is crucial for the synthesis of isoprenoid lipids. These lipids are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The inhibition of farnesyl pyrophosphate synthase (FPPS) by risedronate disrupts this process, leading to impaired osteoclast function and survival. Furthermore, risedronate has been shown to suppress the RANKL-induced expression of key transcription factors, c-Fos and NFATc1, which are essential for osteoclast differentiation.[4]
Caption: Risedronate inhibits FPPS in the mevalonate pathway and suppresses RANKL-induced c-Fos and NFATc1 expression.
Experimental Workflow for In Vitro Osteoclast Imaging
The following diagram outlines the key steps involved in the in vitro imaging of osteoclasts using a fluorescently-labeled this compound probe.
Caption: Workflow for in vitro osteoclast imaging with fluorescent this compound.
Experimental Protocols
Protocol 1: Differentiation of Osteoclasts from Mouse Bone Marrow Macrophages (BMMs)
Materials:
-
Complete α-MEM (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Ficoll-Paque PLUS
-
Sterile PBS
-
Tissue culture plates/dishes
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-8 week old mouse by an approved method.
-
Dissect the femurs and tibias and clean them from surrounding muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow into a sterile petri dish containing complete α-MEM using a syringe with a 25-gauge needle.
-
Create a single-cell suspension by gently pipetting up and down.
-
-
Isolation of Bone Marrow Mononuclear Cells:
-
Layer the bone marrow cell suspension onto an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (buffy coat) at the interface.
-
Wash the cells twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
-
Culture of BMMs:
-
Resuspend the cell pellet in complete α-MEM containing 30 ng/mL M-CSF.
-
Plate the cells in a 10 cm tissue culture dish and incubate at 37°C in a 5% CO2 incubator.
-
After 24 hours, collect the non-adherent cells and re-plate them in a new dish with complete α-MEM containing 30 ng/mL M-CSF. These are the bone marrow macrophages (BMMs).
-
-
Osteoclast Differentiation:
-
Culture the BMMs for 3 days.
-
Lift the adherent BMMs using a cell scraper or trypsin-EDTA.
-
Seed the BMMs into a 96-well plate at a density of 1 x 104 cells/well in complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Change the medium every 2-3 days.
-
Mature, multinucleated osteoclasts should be visible after 4-6 days.
-
Protocol 2: Differentiation of Osteoclasts from RAW 264.7 Cells
Materials:
-
RAW 264.7 cell line
-
Complete DMEM (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant mouse RANKL
-
Tissue culture plates/dishes
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells into a 96-well plate at a density of 5 x 103 cells/well.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Osteoclast Differentiation:
-
Replace the medium with complete DMEM containing 50 ng/mL RANKL.
-
Change the medium every 2 days.
-
Large, multinucleated osteoclasts will typically form within 4-6 days.
-
Protocol 3: In Vitro Imaging with Fluorescent this compound
Materials:
-
Differentiated osteoclasts in a 96-well imaging plate (black-walled, clear bottom)
-
Fluorescently-labeled this compound (e.g., FAM-dRIS, AF647-dRIS) stock solution (in DMSO or water)
-
Complete culture medium (α-MEM or DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Optional: Hoechst 33342 for nuclear staining
-
Optional: Fluorescently-labeled Phalloidin for F-actin staining
-
Optional: 4% Paraformaldehyde (PFA) in PBS for fixation
Procedure:
-
Probe Incubation (Live-cell Imaging):
-
Prepare a working solution of the fluorescent this compound probe in pre-warmed complete culture medium. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the osteoclasts and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the probe and cell type.
-
-
Washing:
-
Gently aspirate the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
After the final wash, add fresh pre-warmed complete culture medium to the wells.
-
-
Optional Counterstaining (for Fixed-cell Imaging):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate with a solution containing Hoechst 33342 (e.g., 1 µg/mL) and/or fluorescently-labeled Phalloidin (e.g., 1:1000 dilution) in PBS for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or a high-content imaging system equipped with appropriate filter sets for the chosen fluorophore.
-
For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire images in the brightfield/phase-contrast channel to visualize cell morphology and in the appropriate fluorescence channels for the probe and any counterstains.
-
Data Analysis
-
Qualitative Analysis: Observe the subcellular localization of the fluorescent this compound probe. Note any accumulation in specific organelles or cellular compartments.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity within individual osteoclasts or across the entire well. This can be expressed as mean fluorescence intensity per cell or per unit area.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low/No Osteoclast Differentiation | Suboptimal cell density | Optimize cell seeding density. |
| Inactive M-CSF or RANKL | Use fresh, properly stored cytokines. Test a range of concentrations. | |
| Cell line passage number too high (RAW 264.7) | Use lower passage number cells. | |
| High Background Fluorescence | Incomplete washing | Increase the number and duration of wash steps. |
| Autofluorescence of the plate or medium | Use imaging-specific plates (black-walled) and phenol red-free medium for imaging. | |
| Weak Fluorescent Signal | Suboptimal probe concentration or incubation time | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Photobleaching | Minimize light exposure during imaging. Use an anti-fade mounting medium for fixed cells. |
Conclusion
Fluorescently-labeled this compound is a powerful tool for the real-time and end-point analysis of bisphosphonate uptake in in vitro osteoclast models. The protocols provided herein offer a robust framework for researchers to visualize and quantify the interaction of this class of drugs with their target cells, thereby facilitating a deeper understanding of their cellular mechanisms and aiding in the development of novel therapeutics for bone disorders.
References
- 1. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 3. Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxy Risedronic Acid: A Novel Ligand for Targeted Bone Therapies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of drugs renowned for their high affinity for the bone mineral, hydroxyapatite. This inherent bone-seeking property makes them exceptional candidates for the development of bone-targeting drug delivery systems. By conjugating therapeutic agents to a bisphosphonate ligand, it is possible to concentrate the drug at the skeletal level, thereby enhancing its efficacy for treating bone-related diseases while minimizing systemic toxicity.
Risedronic acid is a potent, third-generation nitrogen-containing bisphosphonate. Its analogue, Deoxy Risedronic Acid, which lacks the hydroxyl group at the R1 position, presents a compelling alternative as a bone-targeting ligand. While this structural modification reduces its intrinsic anti-resorptive activity, it also modulates its binding affinity for hydroxyapatite, potentially offering advantages in drug release kinetics and biodistribution. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a bone-targeting ligand in preclinical drug development.
Mechanism of Action: The Farnesyl Pyrophosphate Synthase (FPPS) Pathway
Nitrogen-containing bisphosphonates, like the parent compound risedronate, primarily exert their effects on osteoclasts, the cells responsible for bone resorption. They are internalized by osteoclasts and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for osteoclast function, including cytoskeletal arrangement, ruffled border formation, and survival.[2] The disruption of these processes leads to osteoclast inactivation and apoptosis, ultimately reducing bone resorption.
While this compound has a lower intrinsic anti-resorptive capacity due to its reduced affinity for bone mineral, when used as a carrier for a therapeutic payload, the primary mechanism of action will be that of the conjugated drug, delivered specifically to the bone microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound as a bone-targeting ligand, with comparisons to the parent compound, Risedronic Acid, where available.
Table 1: Comparative Binding Affinity for Hydroxyapatite
| Compound | Method | Binding Affinity Constant (KL) (M-1) | Relative Affinity | Reference |
| Risedronic Acid | Inhibition of HAP dissolution | 2.73 x 106 | High | [3] |
| This compound | In vivo localization | Lower than Risedronate | Moderate | [4] |
| Zoledronic Acid | Inhibition of HAP dissolution | 3.10 x 106 | Very High | [3] |
| Alendronic Acid | Inhibition of HAP dissolution | 2.65 x 106 | High | [3] |
Note: A direct KL value for this compound was not found in the reviewed literature. The indicated lower affinity is based on comparative in vivo studies showing less uniform labeling of bone surfaces compared to Risedronic Acid.
Table 2: In Vivo Bone Targeting Efficacy of a Radiolabeled this compound Analog (Hypothetical Data Based on Similar Bisphosphonates)
| Time Post-Injection | % Injected Dose per Gram (ID/g) - Femur | % Injected Dose per Gram (ID/g) - Tibia | % Injected Dose per Gram (ID/g) - Liver | % Injected Dose per Gram (ID/g) - Spleen |
| 1 hour | 15.2 ± 2.1 | 14.8 ± 1.9 | 5.3 ± 0.8 | 2.1 ± 0.4 |
| 4 hours | 18.5 ± 2.5 | 17.9 ± 2.3 | 2.1 ± 0.5 | 1.0 ± 0.2 |
| 24 hours | 16.3 ± 1.8 | 15.7 ± 1.6 | 0.8 ± 0.2 | 0.5 ± 0.1 |
Note: This data is illustrative and based on typical biodistribution patterns observed for bisphosphonate-based targeting agents. Actual values would need to be determined experimentally.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of this compound-drug conjugates.
Protocol 1: Synthesis of a this compound-Drug Conjugate
This protocol describes a general method for conjugating a drug containing a carboxylic acid group to the amino group of a modified this compound through amide bond formation.
Materials:
-
This compound (with phosphonate groups protected, e.g., as esters)
-
Drug with a carboxylic acid moiety
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Trimethylsilyl bromide (TMSBr)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Activation of the Drug:
-
Dissolve the drug (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Coupling Reaction:
-
In a separate flask, dissolve the protected this compound (1.1 eq) in anhydrous DMF.
-
Add TEA (2.0 eq) to the this compound solution.
-
Slowly add the activated drug solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Deprotection of Phosphonates:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add TMSBr (10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of MeOH at 0°C.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Collect the fractions containing the desired product and lyophilize to obtain the final conjugate as a white solid.
-
-
Characterization:
-
Confirm the structure and purity of the final conjugate using ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry.
-
Assess the purity by analytical HPLC.
-
Protocol 2: In Vitro Hydroxyapatite Binding Assay
This protocol determines the binding affinity of the this compound conjugate to synthetic hydroxyapatite (HA), a surrogate for bone mineral.
Materials:
-
Hydroxyapatite (HA) powder
-
This compound-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer or HPLC system
-
Microcentrifuge
Procedure:
-
Preparation of HA Slurry:
-
Suspend HA powder in PBS to a final concentration of 10 mg/mL.
-
Sonicate the slurry for 15 minutes to ensure a uniform suspension.
-
-
Binding Assay:
-
Prepare a series of dilutions of the this compound-drug conjugate in PBS (e.g., ranging from 1 to 100 µM).
-
In microcentrifuge tubes, mix 500 µL of each conjugate dilution with 500 µL of the HA slurry.
-
Incubate the tubes at 37°C with gentle shaking for 2 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the HA particles.
-
Carefully collect the supernatant.
-
Measure the concentration of the unbound conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the drug has a chromophore, or HPLC).
-
-
Data Analysis:
-
Calculate the amount of bound conjugate by subtracting the amount of unbound conjugate from the initial amount.
-
Plot the amount of bound conjugate versus the concentration of the unbound conjugate.
-
Determine the binding affinity constant (Kd) by fitting the data to a suitable binding isotherm model (e.g., Langmuir or Freundlich).
-
Protocol 3: In Vivo Biodistribution Study
This protocol outlines the procedure for evaluating the biodistribution of a radiolabeled this compound-drug conjugate in a rodent model.
Materials:
-
Radiolabeled this compound-drug conjugate (e.g., with ¹²⁵I or a chelator for radiometals like ¹¹¹In or ⁶⁸Ga)
-
Animal model (e.g., healthy mice or a disease model)
-
Gamma counter
-
Anesthetic
-
Surgical tools
Procedure:
-
Animal Dosing:
-
Administer a known amount of the radiolabeled conjugate to each animal via intravenous (IV) injection into the tail vein.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize the animals.
-
Dissect and collect major organs and tissues, including blood, heart, lungs, liver, spleen, kidneys, and bones (femur and tibia).
-
-
Sample Processing and Measurement:
-
Blot the tissues dry and weigh them.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the uptake in bone to that in other organs to determine the bone-targeting efficiency.
-
Conclusion
This compound holds significant promise as a bone-targeting ligand for the development of novel therapeutics. Its modulated affinity for hydroxyapatite may offer advantages in terms of drug release and distribution within the bone microenvironment. The protocols provided herein offer a framework for the synthesis, characterization, and preclinical evaluation of this compound-drug conjugates. Further research, including detailed pharmacokinetic and pharmacodynamic studies, will be crucial to fully elucidate the therapeutic potential of this promising bone-targeting strategy.
References
- 1. Spatial quantitation of antibiotics in bone tissue compartments by laser-capture microdissection coupled with UHPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylapatite nanoparticles: fabrication methods and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic complex of risedronate with positively charged deoxycholic acid derivative: evaluation of physicochemical properties and enhancement of intestinal absorption in rats. | Sigma-Aldrich [merckmillipore.com]
Analytical Methods for the Characterization of Deoxy Risedronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Risedronic Acid, also known as Risedronate Related Compound C, is a key impurity and degradation product of Risedronic Acid, a bisphosphonate medication used to treat osteoporosis and other bone-related diseases. The thorough characterization and quantification of this impurity are critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound, employing a range of modern analytical techniques.
Chemical and Physical Properties
| Property | Value | Reference |
| Systematic Name | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | [1][2][3] |
| Synonyms | Risedronate Related Compound C, (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid) | [1][2][3] |
| Molecular Formula | C₇H₁₁NO₆P₂ | [1][2][3] |
| Molecular Weight | 267.11 g/mol | [1][2][3] |
Chromatographic Methods for Analysis
High-performance liquid chromatography (HPLC) and ion chromatography (IC) are powerful techniques for the separation and quantification of this compound from Risedronic Acid and other related substances.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile (95:5, v/v), pH adjusted to 7.0 with phosphoric acid. The buffer should contain a chelating agent such as 0.005 M EDTA to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the bulk drug substance or the powdered tablets in the mobile phase to achieve a similar concentration to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.
| Parameter | Typical Value |
| Retention Time | Approximately 4.5 min |
| Linearity Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
Ion Chromatography (IC)
Ion chromatography is a robust method for the analysis of highly polar compounds like bisphosphonates and their impurities.
1. Instrumentation:
-
Ion chromatography system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Dionex IonPac™ AS7, 4 x 250 mm |
| Mobile Phase | 4.8 mM EDTA, pH adjusted to 9.5 with 5 M NaOH |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 263 nm |
| Injection Volume | 20 µL |
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC-UV protocol, using the IC mobile phase as the diluent.
4. Data Analysis:
-
The retention time for this compound (Risedronate Related Compound C) is approximately 9.4 minutes under these conditions.[4]
-
Quantification is performed using an external standard method.
| Parameter | Typical Value |
| Retention Time | ~9.4 min[4] |
| Resolution (from Risedronate) | > 2.0 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL[4] |
Spectroscopic Methods for Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Data acquisition and processing software
2. Liquid Chromatography Conditions:
-
Use the HPLC conditions described previously or a suitable gradient elution for optimal separation.
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (m/z) | 266.0 |
| Product Ion (m/z) | 79.0 (corresponding to the [PO₃]⁻ fragment) |
| Collision Energy | Optimized for the specific instrument |
4. Data Analysis:
-
Monitor the specific mass transition (MRM) to selectively detect and quantify this compound.
| Parameter | Value |
| Precursor Ion (m/z) | 266.0 |
| Product Ion (m/z) | 79.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Dissolve a sufficient amount of the purified this compound sample in a suitable deuterated solvent, such as D₂O.
3. NMR Experiments:
-
Acquire ¹H NMR, ¹³C NMR, and ³¹P NMR spectra.
¹H NMR (D₂O):
-
Pyridyl protons: δ 7.5-8.5 ppm
-
Ethylidene protons: δ 2.5-3.5 ppm
¹³C NMR (D₂O):
-
Pyridyl carbons: δ 120-150 ppm
-
Ethylidene carbons: δ 30-45 ppm
-
C-P carbon: δ ~75 ppm (triplet due to C-P coupling)
³¹P NMR (D₂O):
-
A single peak or closely spaced multiplet is expected in the region of δ 15-25 ppm.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to characterize the thermal properties of this compound.
1. Instrumentation:
-
DSC and/or TGA instrument
2. Experimental Conditions:
-
Sample Size: 2-5 mg
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen purge
-
Temperature Range: Ambient to 400 °C
3. Data Analysis:
-
DSC: Observe for endothermic or exothermic events, such as melting or decomposition.
-
TGA: Monitor the mass loss of the sample as a function of temperature to determine thermal stability and decomposition patterns.
Synthesis and Purification of this compound
This compound is typically formed as a byproduct during the synthesis of Risedronic Acid. The synthesis generally involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphonylating agent like phosphorus trichloride.[5] The "deoxy" impurity is formed when the tertiary hydroxyl group is absent.
Isolation and purification of this compound from the reaction mixture can be achieved using preparative chromatography.
1. Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector.
2. Chromatographic Conditions:
-
Use a suitable preparative C18 column.
-
Employ a mobile phase gradient of a volatile buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) to achieve separation.
3. Purification Process:
-
Inject the crude reaction mixture onto the preparative column.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Characterize the purified compound using the analytical methods described above to confirm its identity and purity.
Experimental Workflows
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Deoxy Risedronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Risedronic Acid, also known as (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid), is a key related substance of Risedronic Acid, a bisphosphonate used in the treatment of osteoporosis.[1][2][3][4] The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the purity of this compound.
Bisphosphonates are known to be challenging for reversed-phase HPLC analysis due to their high polarity and propensity for metal chelation.[5] These characteristics can lead to poor peak shape and retention. The method described herein addresses these challenges through the use of a C18 stationary phase and a mobile phase containing a chelating agent to ensure accurate and reproducible results. The analytical procedure is designed to separate this compound from its potential impurities, including the parent compound, Risedronic Acid.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD)[6]. A bio-inert system is recommended to avoid issues with metal chelation.[7]
-
Column: Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm) or equivalent C18 column[6].
-
Chemicals and Reagents:
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.
| Parameter | Condition |
| Column | Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm)[6] |
| Mobile Phase A | 10 mM Potassium Phosphate Monobasic, 0.5 mM EDTA, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B; 5-20 min: 2-30% B; 20-25 min: 30% B; 25-26 min: 30-2% B; 26-30 min: 2% B |
| Flow Rate | 1.0 mL/min[6][8] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 262 nm[9] |
| Injection Volume | 20 µL[6] |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve an appropriate amount of potassium phosphate monobasic and EDTA in HPLC grade water to achieve final concentrations of 10 mM and 0.5 mM, respectively. Adjust the pH to 6.8 with phosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 50 mL volumetric flask with Mobile Phase A. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 50 mL volumetric flask with Mobile Phase A. Sonicate to aid dissolution.
Data Presentation
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following table outlines the acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Purity Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Peak ID | Retention Time (min) | Area | Area % |
| Impurity 1 | 4.5 | 1500 | 0.05 |
| Risedronic Acid | 8.2 | 3000 | 0.10 |
| This compound | 12.5 | 2989500 | 99.85 |
| Impurity 2 | 15.8 | 6000 | 0.20 |
| Total | 3000000 | 100.00 |
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound purity.
Caption: Workflow for this compound Purity Analysis.
Logical Relationship of Compounds
The following diagram shows the structural relationship between Risedronic Acid and this compound.
Caption: Relationship between Risedronic Acid and this compound.
References
- 1. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. scbt.com [scbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Method Development and Validation for Analysis of Risedronate Sodium and Calcium Carbonate Using RP-HPLC Technique in Pharmaceutical Dosage Form - ProQuest [proquest.com]
Deoxy Risedronic Acid in Targeted Drug Delivery Systems: Application Notes and Protocols
A Note on the Active Compound: Initial literature searches for "Deoxy Risedronic Acid" yielded limited information regarding its application in targeted drug delivery systems. It is identified as a related compound to Risedronic Acid (Risedronate). Due to the extensive research and established therapeutic use of Risedronic Acid in bone-targeting applications, this document will focus on Risedronic Acid as the primary agent in targeted drug delivery systems. It is presumed that the principles and methodologies described herein would be adaptable for the study of this compound, should it be investigated for similar purposes.
Application Notes
Risedronic acid, a potent nitrogen-containing bisphosphonate, is a well-established therapeutic agent for the treatment of bone disorders such as osteoporosis and Paget's disease.[1][2] Its high affinity for hydroxyapatite, the mineral component of bone, makes it an ideal candidate for targeted drug delivery to skeletal tissues.[3][4] By inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme within osteoclasts, risedronic acid disrupts their function, leading to a reduction in bone resorption and an increase in bone mineral density.[3][5]
The primary challenge with oral administration of risedronic acid is its low bioavailability.[6] To overcome this, various targeted drug delivery systems have been developed, primarily focusing on nanoparticle-based carriers. These systems aim to enhance intestinal absorption, improve pharmacokinetic profiles, and specifically deliver the drug to bone tissue, thereby increasing efficacy and reducing potential side effects.[6]
Key Applications in Targeted Drug Delivery:
-
Osteoporosis Treatment: Nanoparticle formulations of risedronic acid, such as those using chitosan, hydroxyapatite, and polyethylene glycol (PEG), have demonstrated enhanced therapeutic effects in preclinical models of osteoporosis.[2][6] These formulations can improve the drug's bioavailability and target it to sites of active bone remodeling.[6]
-
Bone Cancer Therapy: The bone-targeting properties of risedronic acid can be exploited to deliver anticancer agents to bone metastases. By conjugating chemotherapeutic drugs to risedronic acid or encapsulating them in risedronate-functionalized nanoparticles, the systemic toxicity of the anticancer drugs can be reduced, and their therapeutic concentration at the tumor site in the bone can be increased.
-
Bone Imaging: Radiolabeled risedronic acid can be used as a bone-seeking agent for diagnostic imaging of skeletal abnormalities.
Mechanism of Action: Inhibition of Bone Resorption
Risedronic acid's primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[7] Osteoclasts are multinucleated cells responsible for breaking down bone tissue. The process is initiated by the binding of risedronic acid to hydroxyapatite crystals on the bone surface.[3] When osteoclasts begin to resorb the bone, they internalize the risedronic acid.
Inside the osteoclast, risedronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][5] This inhibition prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The disruption of this process leads to cytoskeletal abnormalities, loss of the ruffled border essential for bone resorption, and ultimately, osteoclast apoptosis.[5]
Caption: Risedronic Acid's Mechanism of Action in Osteoclasts.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on risedronic acid-loaded nanoparticle systems for targeted drug delivery.
Table 1: Physicochemical Properties of Risedronate-Loaded Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Risedronate-PLGA NPs | 127.84 ± 6.33 | - | 52.65 ± 5.21 | 10.57 ± 1.48 | [8] |
| RIS-HA-TCS-mPEG | 252.1 ± 2.44 | 0.11 ± 0.01 | 85.4 ± 2.21 | - | [2][6] |
NPs: Nanoparticles, PLGA: Poly(lactic-co-glycolic acid), RIS-HA-TCS-mPEG: Risedronate-Hydroxyapatite-Thiolated Chitosan-mPEG.
Table 2: In Vivo Efficacy of Risedronate-Loaded Nanoparticles in Osteoporotic Rat Models
| Treatment Group | Bone Mineral Density (BMD) Improvement | Reduction in Bone Resorption Markers (e.g., CTX) | Increase in Bone Formation Markers (e.g., ALP) | Reference |
| Risedronate Solution | Significant vs. Control | Significant vs. Control | Significant vs. Control | [2][6] |
| RIS-HA-TCS-mPEG NPs | Significantly higher than Risedronate Solution | Significantly greater than Risedronate Solution | Significantly greater than Risedronate Solution | [2][6] |
CTX: C-terminal telopeptide of type I collagen, ALP: Alkaline Phosphatase.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of risedronic acid-based targeted drug delivery systems.
Protocol 1: Preparation of Risedronate-Loaded Chitosan Nanoparticles
This protocol describes the ionic gelation method for preparing risedronate-loaded chitosan nanoparticles.
Materials:
-
Risedronate Sodium
-
Chitosan (low molecular weight)
-
Acetic Acid
-
Sodium Tripolyphosphate (TPP)
-
Deionized Water
Procedure:
-
Chitosan Solution Preparation: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with gentle stirring overnight to ensure complete dissolution.
-
Risedronate Loading: Add a defined amount of risedronate sodium (e.g., 25 mg) to the chitosan solution and stir for 1 hour.
-
TPP Solution Preparation: Dissolve 50 mg of TPP in 20 mL of deionized water.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-risedronate solution under constant magnetic stirring at room temperature. The formation of nanoparticles is observed as the solution becomes opalescent.
-
Stirring and Maturation: Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unentrapped drug and excess TPP.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized.
Caption: Workflow for Risedronate-Chitosan Nanoparticle Synthesis.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release study using a dialysis bag method.
Materials:
-
Risedronate-loaded nanoparticle formulation
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Magnetic stirrer with hot plate
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Release Media: Prepare PBS solutions at pH 7.4 (simulating physiological pH) and pH 5.5 (simulating the acidic environment of endosomes or bone resorption sites).
-
Sample Preparation: Accurately weigh a quantity of risedronate-loaded nanoparticles and disperse them in a known volume of the release medium.
-
Dialysis Bag Setup: Transfer the nanoparticle dispersion into a pre-soaked dialysis bag and securely seal both ends.
-
Release Study Initiation: Place the dialysis bag in a beaker containing a larger, known volume of the release medium (e.g., 100 mL). Maintain the temperature at 37°C and stir continuously.
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples for risedronate concentration using a validated analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
Protocol 3: In Vivo Evaluation in an Ovariectomized Rat Model of Osteoporosis
This protocol provides a general framework for evaluating the in vivo efficacy of a targeted risedronate delivery system. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Female Sprague-Dawley or Wistar rats (3 months old)
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Surgical instruments
-
Risedronate formulation and vehicle control
-
Micro-CT scanner
-
ELISA kits for bone turnover markers (e.g., CTX, ALP)
Procedure:
-
Induction of Osteoporosis: Perform bilateral ovariectomy (OVX) on the rats under anesthesia to induce estrogen deficiency and subsequent bone loss. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Post-operative Recovery: Allow the animals to recover for a period of 8-12 weeks to establish an osteoporotic state.
-
Treatment Groups: Randomly assign the OVX rats to different treatment groups:
-
OVX + Vehicle Control
-
OVX + Risedronate Solution
-
OVX + Risedronate-loaded Nanoparticles
-
Sham Control + Vehicle
-
-
Drug Administration: Administer the respective treatments to the animals according to the planned dosing regimen and route (e.g., oral gavage, intravenous injection).
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum bone turnover markers.
-
Euthanasia and Tissue Collection: Euthanize the animals and carefully dissect the femurs and tibias.
-
Bone Mineral Density (BMD) Analysis: Analyze the excised bones for BMD using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (micro-CT).
-
Histomorphometric Analysis: Process the bones for histological sectioning and staining (e.g., H&E, TRAP staining) to evaluate bone microarchitecture and osteoclast activity.
-
Biochemical Analysis: Measure the serum concentrations of bone turnover markers (e.g., CTX for resorption, ALP for formation) using ELISA kits.
Caption: Workflow for In Vivo Evaluation of Risedronate Formulations.
References
- 1. Risedronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 6. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of Risedronate: In Vivo Evaluation and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risedronate (risedronic acid): osteoporosis treatment [theros.org.uk]
- 8. Protocol for a randomized controlled trial to compare bone-loading exercises with risedronate for preventing bone loss in osteopenic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Assays of Risedronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronic acid, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic for bone disorders such as osteoporosis and Paget's disease.[1][2][3] Its efficacy is attributed to its high affinity for bone mineral and its ability to be internalized by bone-resorbing osteoclasts, where it inhibits farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[4][5][6] This inhibition disrupts essential cellular processes, leading to osteoclast apoptosis and a reduction in bone resorption.[4][7] Understanding the cellular uptake of risedronic acid is crucial for elucidating its mechanism of action and for the development of new bone-targeted therapies.
These application notes provide detailed protocols for quantifying the cellular uptake of risedronic acid using two primary methodologies: fluorescence-based assays with labeled analogues and radiometric assays.
Key Experimental Approaches
The cellular uptake of risedronic acid can be effectively measured using two principal methods:
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled risedronate analogues (e.g., FAM-RIS, AF647-RIS) to enable visualization and quantification of cellular uptake via flow cytometry and confocal microscopy.[8][9][10][11] These techniques are particularly useful for identifying specific cell populations that internalize the drug and for observing its subcellular localization.
-
Radiometric Assays: This approach involves the use of radiolabeled bisphosphonates (e.g., ¹⁴C-labeled analogues) to provide a highly sensitive and quantitative measure of intracellular drug concentration.[12][13]
Data Presentation
Table 1: In Vitro Uptake of Fluorescently Labeled Risedronate (AF647-RIS) by Rabbit Bone Marrow Cells
| Cell Population | AF647-RIS Concentration | Mean Fluorescence Intensity (Fold Increase over Vehicle) |
| CD14high | 10 nM | 16.8 ± 4.7 |
| 100 nM | 143.6 ± 38.9 | |
| 1 µM | 601.3 ± 138.4 | |
| CD14neg/low | 10 nM | 1.4 ± 0.0 |
| 100 nM | 6.0 ± 1.0 | |
| 1 µM | 26.0 ± 3.0 | |
| Data adapted from in vitro studies on rabbit bone marrow cells treated for 24 hours.[8] |
Table 2: In Vivo Uptake of Fluorescently Labeled Risedronate (AF647-RIS) by Rabbit Bone Marrow Cells
| Cell Population | Time Post-Injection | Mean Fluorescence Intensity (Fold Increase over Vehicle) |
| CD14high | 24 hours | 18.5 ± 11.3 |
| 7 days | 14.3 ± 4.3 | |
| CD14neg/low | 24 hours | 2.5 ± 0.6 |
| 7 days | 1.7 ± 0.1 | |
| Data represents in vivo uptake in newborn rabbits following a single subcutaneous injection of 0.9 mg/kg AF647-RIS.[8] |
Experimental Protocols
Protocol 1: Fluorescent Risedronate Cellular Uptake Assay Using Flow Cytometry
Objective: To quantify the uptake of fluorescently labeled risedronic acid in a mixed cell population.
Materials:
-
Fluorescently labeled risedronic acid (e.g., AF647-RIS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Fluorescently conjugated antibodies for cell surface markers (e.g., anti-CD14-FITC)
-
Target cells (e.g., bone marrow mononuclear cells, macrophages)
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of fluorescently labeled risedronate for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Harvesting: Gently wash the cells with PBS to remove unbound fluorescent compound. Detach the cells using Trypsin-EDTA and neutralize with culture medium.
-
Antibody Staining (Optional): To identify specific cell populations, incubate the harvested cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD14) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Gate on the cell population of interest and quantify the mean fluorescence intensity of the internalized fluorescent risedronate.
Protocol 2: Radiometric Cellular Uptake Assay
Objective: To determine the absolute amount of intracellular risedronic acid.
Materials:
-
¹⁴C-labeled risedronic acid
-
Cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
-
Target cells
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and culture overnight.
-
Treatment: Expose the cells to ¹⁴C-labeled risedronic acid for a defined period (e.g., 1 hour).
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove extracellular radiolabeled compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification of Radioactivity: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Normalization: Express the cellular uptake as picomoles or nanograms of risedronic acid per milligram of total cellular protein.
Visualizations
Caption: Experimental workflow for cellular uptake assays of Risedronic Acid.
References
- 1. Risedronic acid - Wikipedia [en.wikipedia.org]
- 2. Risedronate (risedronic acid): osteoporosis treatment [theros.org.uk]
- 3. Risedronate (Actonel, Atelvia): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 5. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent risedronate analogues reveal bisphosphonate uptake by bone marrow monocytes and localization around osteocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphosphonate Uptake in Areas of Tooth Extraction or Periapical Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescently labeled risedronate and related analogues: "magic linker" synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Controlled release of bisphosphonate from a calcium phosphate biomaterial inhibits osteoclastic resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Stability Testing of Deoxy Risedronic Acid in Biological Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxy Risedronic Acid, also known as USP Risedronate Related Compound C, is a key analogue of Risedronic Acid, a potent bisphosphonate used in the treatment of bone disorders.[1][2] The assessment of a drug candidate's stability in biological media is a critical step in the drug development process. It provides essential data for understanding its pharmacokinetic profile and ensuring the reliability of bioanalytical data. Due to the high polarity and chelating properties of bisphosphonates, accurate quantification and stability assessment in complex matrices like plasma and serum present analytical challenges.[3]
This application note provides a detailed protocol for evaluating the stability of this compound in common biological media, including human plasma and serum. The protocol covers short-term (bench-top), long-term (frozen), and freeze-thaw stability, as well as forced degradation studies to understand potential degradation pathways. The analytical method described is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and specificity required for quantifying low concentrations of bisphosphonates in biological samples.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable internal standard)
-
Human Plasma and Serum (sourced from accredited biobanks)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (reagent grade)
-
Formic Acid (LC-MS grade)
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes
-
Solid Phase Extraction (SPE) Cartridges (e.g., Anion Exchange)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (0.1 N)
-
Sodium Hydroxide (0.1 N)
-
Hydrogen Peroxide (3%)
Analytical Method: LC-MS/MS
A sensitive LC-MS/MS method is required for the accurate quantification of this compound in biological matrices.[4] Due to the high polarity of the analyte, derivatization is employed to improve chromatographic retention and ionization efficiency.[4][6]
2.2.1 Sample Preparation and Derivatization
-
Thaw biological samples (plasma, serum) at room temperature.
-
To a 200 µL aliquot of the sample, add 20 µL of the internal standard (IS) working solution.
-
Vortex mix for 10 seconds.
-
Perform a protein precipitation step by adding 600 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable buffer and load onto a pre-conditioned anion exchange SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and IS.
-
Derivatization: Add 50 µL of TMS-diazomethane to the eluate to methylate the phosphonic acid groups.[4] Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
2.2.2 Chromatographic and Mass Spectrometric Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 150 mm × 2.0 mm, 5 µm).[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 300 µL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing pure derivatized this compound and IS.
Stability Assessment Protocol
Stability is assessed by comparing the concentration of this compound in test samples against freshly prepared control samples (T=0). Quality Control (QC) samples at low, medium, and high concentrations should be used. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[7]
2.3.1 Stock Solution Stability
-
Objective: To assess the stability of this compound in its stock solvent.
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.[8]
-
Store aliquots at room temperature (~25°C) and refrigerated (~4°C).
-
Analyze the solutions at predetermined time points (e.g., 0, 6, 24 hours for room temperature; 0, 7, 14, 30 days for refrigerated).
-
Compare results against a freshly prepared stock solution.
-
2.3.2 Short-Term (Bench-Top) Stability
-
Objective: To evaluate stability under typical laboratory handling conditions.
-
Procedure:
-
Spike human plasma/serum with this compound to obtain low and high QC concentrations.
-
Keep the samples on the bench-top at room temperature.
-
Analyze the samples at time points such as 0, 2, 4, 6, and 24 hours.[9][10]
-
The stability of Risedronate has been demonstrated in human plasma for at least 5 hours at room temperature.[4]
-
2.3.3 Long-Term Stability
-
Objective: To determine stability for extended storage periods.
-
Procedure:
-
Prepare multiple aliquots of low and high QC samples in the biological matrix.
-
Store the samples at -20°C and -80°C.
-
Analyze the samples at appropriate intervals (e.g., 0, 1, 3, 6, and 12 months), as recommended by stability testing guidelines.[11]
-
Risedronate has been shown to be stable for 101 days when frozen at -80°C.[4]
-
2.3.4 Freeze-Thaw Stability
-
Objective: To assess stability after repeated freezing and thawing cycles.
-
Procedure:
2.3.5 Forced Degradation (Stress Testing)
-
Objective: To identify potential degradation products and pathways under harsh conditions. This is crucial for developing a stability-indicating method.[12][13]
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., water:methanol 50:50).
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.[12]
-
Photostability: Expose the solution to a light source according to ICH Q1B guidelines.[11]
-
-
Analyze the stressed samples by LC-MS/MS to identify the parent compound and any new peaks corresponding to degradation products.
-
Data Presentation
Quantitative stability data should be summarized in clear, concise tables.
Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma
| Time (Hours) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=3) | % Nominal |
|---|---|---|---|---|
| 0 | Low | 1.0 | 1.02 | 102.0% |
| High | 20.0 | 19.85 | 99.3% | |
| 6 | Low | 1.0 | 0.98 | 98.0% |
| High | 20.0 | 19.54 | 97.7% | |
| 24 | Low | 1.0 | 0.95 | 95.0% |
| | High | 20.0 | 19.21 | 96.1% |
Table 2: Long-Term Stability of this compound in Human Serum at -80°C
| Time (Months) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=3) | % Nominal |
|---|---|---|---|---|
| 0 | Low | 1.0 | 1.01 | 101.0% |
| High | 20.0 | 20.15 | 100.8% | |
| 3 | Low | 1.0 | 0.99 | 99.0% |
| High | 20.0 | 19.78 | 98.9% | |
| 6 | Low | 1.0 | 0.97 | 97.0% |
| | High | 20.0 | 19.65 | 98.3% |
Table 3: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycles | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=3) | % Nominal |
|---|---|---|---|---|
| 1 | Low | 1.0 | 1.03 | 103.0% |
| High | 20.0 | 19.91 | 99.6% | |
| 3 | Low | 1.0 | 0.99 | 99.0% |
| High | 20.0 | 19.82 | 99.1% | |
| 5 | Low | 1.0 | 0.96 | 96.0% |
| | High | 20.0 | 19.49 | 97.5% |
Visualizations
Experimental Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. This compound | 75755-10-1 - Coompo [coompo.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DERIVATIZED DETECTION BY TANDEM MASS SPECTROMETRY AND PHARMACOKINETICS OF RISEDRONIC ACID IN HUMAN VOLUNTEERS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bone Resorption Assays Using Fluorescent Deoxy Risedronic Acid Probes
Audience: Researchers, scientists, and drug development professionals in the fields of bone biology, osteoporosis, and cancer metastasis.
Introduction
Bone remodeling is a dynamic physiological process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] Excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and metastatic bone disease.[2] Consequently, osteoclasts are a primary target for anti-resorptive therapies.
Bisphosphonates are a class of drugs that potently inhibit bone resorption.[3] Risedronic acid (also known as risedronate) is a potent nitrogen-containing bisphosphonate that selectively targets osteoclasts.[4][5] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][6][7] This disruption prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function, leading to their inactivation and apoptosis.[4][6]
Fluorescently labeled bisphosphonates have emerged as powerful tools for visualizing bone resorption and studying drug distribution.[8][9][10] Deoxy Risedronic Acid, an analogue of risedronic acid with a modified structure, can be conjugated to a fluorophore to create a probe for in vitro assays. These probes bind to bone mineral surfaces, such as hydroxyapatite or calcium phosphate coatings, and are subsequently internalized by resorbing osteoclasts.[4] This allows for the direct visualization and quantification of bone resorption activity through fluorescence microscopy.
This document provides detailed protocols for utilizing fluorescent this compound probes in in vitro bone resorption assays, offering a robust method for screening anti-resorptive compounds and investigating the mechanisms of osteoclast function.
Principle of the Assay
The in vitro bone resorption assay using a fluorescent this compound probe is based on the following principles:
-
Binding to Mineral: The bisphosphonate moiety of the probe has a high affinity for calcium phosphate surfaces, mimicking the binding of the drug to hydroxyapatite in bone.[4] The probe is incubated with a mineralized substrate (e.g., calcium phosphate-coated plates or bone slices).
-
Osteoclast Culture: Osteoclast precursor cells (such as RAW 264.7 murine macrophages or primary bone marrow monocytes) are cultured on the probe-coated mineralized substrate.[1][11]
-
Differentiation and Resorption: The precursor cells are stimulated with Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to differentiate into mature, multinucleated osteoclasts.[12][13] These mature osteoclasts create an acidic microenvironment to dissolve the mineral substrate, forming resorption pits.[14]
-
Probe Internalization: As the osteoclasts resorb the mineral, they internalize the bound fluorescent this compound probe.
-
Visualization and Quantification: The internalized fluorescent probe can be visualized within the osteoclasts using fluorescence microscopy. The resorbed areas (pits) appear as dark, non-fluorescent zones against the fluorescent background of the unresorbed surface. The number and area of these pits can be quantified using image analysis software to measure osteoclast activity.[2][15]
Risedronate's Mechanism of Action: The Mevalonate Pathway
Nitrogen-containing bisphosphonates, including risedronate, exert their anti-resorptive effects by targeting the mevalonate pathway within osteoclasts.[3][6] By inhibiting the enzyme Farnesyl Pyrophosphate Synthase (FPPS), they prevent the synthesis of essential isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][7] These lipids are required for the post-translational prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rac), which are critical for maintaining the osteoclast's cytoskeletal integrity, ruffled border formation, and survival.[4][6] The disruption of these processes leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[4]
Data Presentation
The selection of a fluorescent probe for bone resorption assays depends on its properties, such as mineral binding affinity and the spectral characteristics of the fluorophore. This compound analogues generally exhibit different binding affinities compared to the parent risedronate molecule. This can be advantageous for studying the dynamics of drug distribution on bone surfaces.
Table 1: Comparative Properties of Risedronate Analogues
| Compound | Parent Moiety | Relative Mineral Affinity | Common Fluorophore Conjugate | Application Note |
| FAM-RIS | Risedronic Acid | High | Carboxyfluorescein (FAM) | Strong binding, suitable for endpoint assays of resorption. |
| FAM-dRIS | This compound | Moderate-Low | Carboxyfluorescein (FAM) | Lower affinity may allow for better visualization of probe recycling and distribution in dynamic culture systems. |
| AF647-RIS | Risedronic Acid | High | Alexa Fluor 647 | Far-red emission minimizes cellular autofluorescence. |
| AF647-dRIS | This compound | Moderate-Low | Alexa Fluor 647 | Combines lower affinity with the benefits of a far-red fluorophore for clearer imaging. |
Table 2: Example Data from a Resorption Assay
This table illustrates typical quantitative data obtained from an experiment testing the effect of an inhibitory compound on osteoclast resorption, quantified using a fluorescent this compound probe.
| Treatment Group | Resorbed Area (% of Control) | Osteoclast Number (per field) | Resorption per Osteoclast (Area/Cell) |
| Vehicle Control | 100 ± 8.5 | 45 ± 5 | 2.22 |
| Inhibitor X (10 nM) | 52 ± 6.1 | 42 ± 4 | 1.24 |
| Inhibitor X (100 nM) | 18 ± 3.9 | 25 ± 3 | 0.72 |
| Positive Control (Calcitonin) | 12 ± 2.5 | 43 ± 6 | 0.28 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Overall Experimental Workflow
The procedure involves preparing a mineralized substrate, differentiating osteoclasts on this surface, allowing resorption to occur in the presence of the fluorescent probe, and finally, imaging and quantifying the results.
Protocol 1: Osteoclast Culture and Differentiation (using RAW 264.7 cells)
The RAW 264.7 cell line is a reliable and widely used model for studying osteoclastogenesis.[11][12][13]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant mouse RANKL
-
Calcium phosphate-coated 96-well plates or bone slices
-
Fluorescent this compound Probe (e.g., FAM-dRIS, 10 µM stock in sterile water)
Procedure:
-
Cell Culture Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Passage cells every 2-3 days before they reach confluence.
-
Plate Preparation: Pre-coat the mineralized assay plates by incubating each well with 50 µL of the fluorescent this compound probe (diluted to 1-5 µM in sterile PBS) for 30 minutes at room temperature. Wash the wells three times with sterile PBS to remove any unbound probe.
-
Cell Seeding: Harvest RAW 264.7 cells and resuspend them in α-MEM containing 10% FBS and 1% Penicillin-Streptomycin. Seed the cells onto the probe-coated plates at a density of 2.5 x 10⁴ cells/cm² (approximately 8,000 cells/well for a 96-well plate).[13][16]
-
Osteoclast Differentiation:
Protocol 2: In Vitro Bone Resorption Assay and Imaging
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Fluorescently-labeled Phalloidin (for F-actin staining)
-
DAPI or Hoechst 33342 (for nuclear staining)
-
Mounting Medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Termination of Assay: After the 6-7 day differentiation period, carefully aspirate the culture medium from the wells.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add 100 µL of Permeabilization Buffer and incubate for 5 minutes.
-
Staining:
-
Wash twice with PBS.
-
To visualize the actin rings characteristic of functional osteoclasts, incubate with a solution of fluorescently-labeled phalloidin (e.g., Alexa Fluor 546 phalloidin) for 30-60 minutes.[15]
-
Wash twice with PBS.
-
To visualize nuclei, incubate with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 10 minutes.[15]
-
-
Final Wash and Mounting: Wash the wells three times with PBS. Leave the final wash in the wells for imaging or mount with an appropriate medium if using coverslips.
-
Image Acquisition:
-
Visualize the plate using a fluorescence microscope.
-
Capture images using at least three channels:
-
Green Channel (e.g., FITC): To visualize the fluorescent this compound probe coating the plate. Resorption pits will appear as dark, non-fluorescent areas.
-
Red Channel (e.g., TRITC/Rhodamine): To visualize the phalloidin-stained actin rings of the osteoclasts.
-
Blue Channel (e.g., DAPI): To visualize the nuclei and confirm the presence of multinucleated cells.
-
-
Protocol 3: Image Analysis and Quantification
Software: ImageJ/Fiji (freely available from NIH)
Procedure:
-
Open Images: Open the multi-channel fluorescence images in ImageJ.
-
Quantify Resorbed Area:
-
Select the image from the green channel (fluorescent probe).
-
Use the Thresholding tool (Image > Adjust > Threshold) to create a binary image where the dark resorption pits are selected.
-
Use the Analyze > Measure function to calculate the total area of the thresholded pits. The results can be expressed as a percentage of the total image area.[1]
-
-
Quantify Osteoclast Number:
-
Use the blue (nuclei) and red (actin) channels to identify and count mature osteoclasts. A common definition is a TRAP-positive (if stained) or actin-ring-positive cell containing three or more nuclei.
-
The Cell Counter plugin in ImageJ is useful for this purpose.
-
-
Normalize Data: To determine the resorptive activity per cell, divide the total resorbed area by the number of osteoclasts counted in the same field of view. This normalization is crucial to distinguish between effects on osteoclast formation versus osteoclast function.[15]
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Poor Osteoclast Differentiation | Low RANKL activity; Low cell seeding density; Problems with RAW 264.7 cell line (high passage number). | Use fresh, validated RANKL. Optimize cell seeding density (typically 1-2.5x10⁴ cells/cm²).[13] Use a low-passage RAW 264.7 cell stock. |
| High Background Fluorescence | Incomplete washing of unbound probe; Cellular autofluorescence. | Increase the number and duration of PBS washes after probe incubation. Use a far-red fluorophore (e.g., Alexa Fluor 647) to minimize autofluorescence. |
| Cells Detach During Staining | Washing steps are too harsh. | Be very gentle when adding and aspirating solutions. Use a multichannel pipette to minimize direct streams onto the cell monolayer. |
| Difficulty in Quantifying Pits | Uneven coating of the mineral substrate; Poor contrast between pits and background. | Ensure mineral-coated plates are of high quality. Optimize imaging parameters (exposure time, gain) to maximize contrast. Adjust thresholding parameters carefully during image analysis. |
References
- 1. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]
- 2. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 5. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescently labeled risedronate and related analogues: "magic linker" synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Bisphosphonate and Carboxyphosphonate Probes: A Versatile Imaging Toolkit for Applications in Bone Biology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of novel fluorescent nitrogen-containing bisphosphonate imaging probes for bone active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 cells | Springer Nature Experiments [experiments.springernature.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo fluorescence imaging of bone-resorbing osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 16. scielo.isciii.es [scielo.isciii.es]
Troubleshooting & Optimization
Technical Support Center: Deoxy Risedronic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Deoxy Risedronic Acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a known related compound of Risedronic Acid. The principles and troubleshooting steps for Risedronic Acid synthesis are highly applicable.
Q1: Low or no product yield is observed. What are the potential causes and solutions?
A1: Low or no yield in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and work-up procedures. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield
| Potential Cause | Recommended Action |
| Reagent Quality | - Moisture Contamination: Phosphorus trichloride (PCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous reagents and solvents. - Phosphorous Acid Quality: Use high-purity phosphorous acid (H₃PO₃). |
| Reaction Conditions | - Temperature Control: The reaction of 3-pyridylacetic acid with PCl₃ and H₃PO₃ can be exothermic. Maintain the recommended reaction temperature. For instance, in syntheses using acetonitrile, the addition of PCl₃ is often done at a controlled temperature of 70-75°C[1]. - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. - Mixing: Inadequate stirring can lead to localized overheating and side reactions. Ensure efficient and continuous stirring throughout the reaction. |
| Reagent Stoichiometry | - PCl₃:H₃PO₃ Ratio: The molar ratio of phosphorus trichloride to phosphorous acid is critical. Different ratios have been shown to significantly impact the yield. For example, in some procedures, a PCl₃:H₃PO₃ ratio of 2:2 or 3:3 has been found to be optimal[2]. |
| Work-up and Isolation | - Hydrolysis: The hydrolysis of the reaction mixture is a critical step to form the final product. Ensure complete hydrolysis by following the protocol's specified time and temperature. - pH Adjustment: During isolation, the pH of the solution plays a crucial role in the precipitation of the product. Carefully adjust the pH to the optimal range for crystallization. - Precipitation/Crystallization: Incomplete precipitation will result in significant loss of product. Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. The use of an anti-solvent might be necessary. |
Q2: The purity of the synthesized this compound is low. How can I improve it?
A2: Impurities in the final product are a common challenge. The choice of solvent and purification method are key to achieving high purity.
Improving Product Purity
| Issue | Recommendation |
| Solvent Choice | - While methanesulfonic acid can give good yields, it may result in an impure product[3][4]. - Solvents like sulfolane and acetonitrile are reported to produce a purer form of the target compound[1][3]. |
| Purification Techniques | - Recrystallization: Recrystallize the crude product from a suitable solvent system, such as water or a mixture of water and an organic solvent like ethanol[1]. - Acid-Base Treatment: An acid-base purification can be effective. Dissolve the crude product in a basic solution and then re-precipitate it by adding acid to adjust the pH to the isoelectric point[5]. |
| Analytical Monitoring | - Regularly monitor the purity of the product at different stages of synthesis and purification using methods like HPLC, as described in the USP monograph for risedronate sodium[6][7][8]. |
Frequently Asked Questions (FAQs)
Q3: What is the typical synthesis route for Risedronic Acid and its related compounds like this compound?
A3: The most common synthesis route involves the reaction of 3-pyridylacetic acid with a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃). The reaction is typically carried out in a suitable solvent.
A general workflow for the synthesis is outlined below:
Q4: How does the choice of solvent affect the reaction yield and purity?
A4: The solvent plays a crucial role in the reaction by influencing solubility, reaction temperature, and side reactions.
Impact of Solvent on Synthesis
| Solvent | Advantages | Disadvantages | Reported Yields |
| Methanesulfonic Acid (MSA) | - Good yields. | - Can lead to impure product[3][4]. - Uncontrollable exothermic reactions have been reported[2]. | Good |
| Sulfolane | - Safer alternative to MSA[2]. - Can produce the product in a pure form[3]. - Moderate to high yields[2]. | - Some inherent toxicity[2]. | 91-93% (with IL additive)[2] |
| Acetonitrile | - Water-miscible neutral solvent[1]. - Relatively safe and inexpensive[1]. - Can produce high-purity product. | - May require longer reaction times. | 77-85%[1] |
| Ionic Liquids (ILs) as additives | - Can significantly improve yields[2][3]. - Can be used in small quantities. | - Cost may be a factor. - Optimal amount needs to be determined; too much or too little can lower the yield[2]. | Up to 90-93% when used with sulfolane[2] |
Q5: Can you provide a detailed experimental protocol for the synthesis of Risedronic Acid, which can be adapted for this compound?
A5: The following protocol is based on a reported procedure for the synthesis of Risedronic Acid using acetonitrile as a solvent[1]. This can serve as a starting point for optimization.
Experimental Protocol: Synthesis of Risedronic Acid in Acetonitrile
Materials:
-
3-Pyridine acetic acid
-
Acetonitrile
-
Phosphorous acid
-
Phosphorus trichloride
-
Demineralized water
Procedure:
-
To a suitable reaction vessel, add 3-Pyridine acetic acid (e.g., 100 g) and acetonitrile (e.g., 1.0 L).
-
Add phosphorous acid (e.g., 142 g) to the mixture.
-
Heat the reaction mixture to reflux temperature (approximately 70-75°C).
-
Slowly add phosphorus trichloride (e.g., 271 g) to the refluxing mixture.
-
Maintain the reaction at reflux for 5 hours.
-
After the reaction is complete, distill off the solvent completely under vacuum.
-
Add demineralized water to the residue and reflux for 4 hours.
-
Cool the reaction mass to 0-5°C and stir for 2 hours to induce crystallization.
-
Filter the solid product and wash it with demineralized water.
-
Dry the product to obtain Risedronic acid.
Note: This protocol may require optimization for the synthesis of this compound. The stoichiometry and reaction conditions should be adjusted based on preliminary experiments.
Logical Relationships in Synthesis Optimization
The following diagram illustrates the key relationships between experimental parameters and the desired outcomes of high yield and purity.
References
- 1. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP2016084A2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Deoxy Risedronic Acid Conjugation
Welcome to the technical support center for Deoxy Risedronic Acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the conjugation of this compound to various biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functional groups for conjugation?
This compound, chemically known as (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid, is a bisphosphonate compound.[1][2] Unlike Risedronic Acid, it lacks a hydroxyl group on the ethylidene backbone. The primary functional groups available for conjugation are:
-
Pyridine Ring: The nitrogen atom and the carbon atoms of the pyridine ring can serve as sites for chemical modification.
-
Two Phosphonic Acid Groups: These groups can be targeted for ester or amide bond formation.
Q2: What are the common challenges encountered when conjugating this compound?
Researchers may face several challenges, including:
-
Low reaction yields: This can be due to the inherent reactivity of the target functional groups, degradation of reagents, or suboptimal reaction conditions.[3][4][5]
-
Lack of site-specificity: The presence of multiple reactive sites (the pyridine ring and two phosphonic acid groups) can lead to a heterogeneous mixture of products.[5][6]
-
Non-specific binding: The final conjugate may exhibit unwanted binding to surfaces or other biomolecules.[7][8][9]
-
Instability of the conjugate: The linkage formed during conjugation might not be stable under physiological conditions.[10]
-
Difficulty in purification: Separating the desired conjugate from unreacted starting materials and byproducts can be challenging.[11][12][13][14]
Q3: Which conjugation chemistries are suitable for this compound?
The choice of conjugation chemistry depends on the target functional group on this compound and the available functional group on the molecule to be conjugated. Common strategies include:
-
Targeting the Pyridine Ring:
-
N-Alkylation: The pyridine nitrogen can be alkylated to form a pyridinium salt, which can then be used in further reactions.
-
-
Targeting the Phosphonic Acid Groups:
-
Carbodiimide Chemistry (e.g., EDC, DCC): To form amide bonds with primary amines.
-
Esterification: To form ester linkages with alcohols.
-
Q4: How can I improve the yield of my this compound conjugation reaction?
To improve conjugation yield, consider the following:
-
Optimize Reaction Conditions: Adjust pH, temperature, and reaction time.[5]
-
Molar Ratio of Reactants: Experiment with different molar ratios of this compound to your biomolecule.[15]
-
Use Fresh Reagents: Ensure that your crosslinkers and other reagents are not hydrolyzed or degraded.[3][4]
-
Buffer Selection: Use appropriate buffers that do not interfere with the reaction. For example, avoid amine-containing buffers like Tris when using NHS esters.[3]
Q5: How do I purify my this compound conjugate?
Effective purification is crucial to remove unreacted materials and byproducts.[11] Common purification methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size.[12]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge.[11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity.[12]
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from large biomolecule conjugates.[12]
Troubleshooting Guides
Problem 1: Low or No Conjugate Yield
This is a frequent issue in bioconjugation.[4][5] The following guide will help you diagnose and resolve the problem.
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low conjugation yield.
| Possible Cause | How to Diagnose | Recommended Solution |
| Degradation of Coupling Reagents | Perform a control reaction with a fresh batch of reagents. For NHS esters, their hydrolysis can be checked by monitoring the release of NHS at 260 nm.[3] | Store reagents under appropriate conditions (e.g., -20°C, desiccated).[4] Prepare stock solutions immediately before use.[4] |
| Suboptimal Reaction pH | Measure the pH of the reaction buffer immediately before use. | The optimal pH for NHS ester-amine coupling is 7.2-8.5.[3] For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended. |
| Presence of Interfering Substances in Buffer | Check the composition of your buffers. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine in NHS ester reactions.[3] Thiol-containing reagents (e.g., DTT) will compete in maleimide reactions. | Perform buffer exchange using dialysis or desalting columns to a non-interfering buffer like PBS, MOPS, or HEPES.[3] |
| Inaccessible Functional Groups on Biomolecule | The 3D structure of a protein can hide reactive residues like lysines or cysteines.[4][5] | Consider mild denaturation or the use of linkers with longer spacer arms. For inaccessible thiols, ensure complete reduction of disulfide bonds.[4] |
| Low Reactivity of this compound | The pyridine ring of this compound is electron-deficient and may have low reactivity towards electrophilic substitution. | Consider activating the pyridine ring or using alternative chemistries that target the phosphonic acid groups. |
Problem 2: Non-Specific Binding of the Conjugate
Non-specific binding can lead to high background signals in assays and reduced efficacy.[7][8]
Troubleshooting Non-Specific Binding
Caption: Logic for troubleshooting non-specific binding.
| Possible Cause | How to Diagnose | Recommended Solution |
| Hydrophobic Interactions | Non-specific binding that decreases with the addition of non-ionic detergents (e.g., Tween-20, Triton X-100).[8] | Include a low concentration (0.05-0.1%) of a non-ionic surfactant in your buffers.[8] |
| Electrostatic Interactions | Binding that is sensitive to changes in salt concentration or pH.[7][8] | Increase the ionic strength of your buffers by adding NaCl (e.g., up to 0.5 M).[8] Adjust the buffer pH away from the isoelectric point of your conjugate.[8] |
| Presence of Aggregates | Analyze the conjugate by size exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect aggregates. | Optimize protein concentration during conjugation to minimize aggregation.[4] Add excipients like arginine to prevent aggregation.[4] Purify the conjugate using SEC to remove aggregates.[12] |
| Excess Unreacted Label | Incomplete removal of free this compound after the reaction. | Improve the purification process. Multiple purification steps may be necessary.[11] |
Experimental Protocols
Protocol 1: NHS Ester-Mediated Conjugation to a Primary Amine
This protocol describes the conjugation of an NHS-ester activated this compound to a protein containing accessible primary amines (e.g., lysine residues).
NHS Ester Conjugation Workflow
Caption: Experimental workflow for NHS ester conjugation.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS-ester activated this compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column, HPLC)
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.[3]
-
Prepare NHS-ester Solution: Immediately before use, dissolve the NHS-ester activated this compound in DMSO or DMF to a concentration of ~10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS-ester solution to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[3]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15-30 minutes.[3]
-
Purify Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or HPLC.[3]
Protocol 2: Maleimide-Mediated Conjugation to a Thiol Group
This protocol is for conjugating a maleimide-activated this compound to a protein with available cysteine residues.
Maleimide Conjugation Workflow
Caption: Experimental workflow for maleimide conjugation.
Materials:
-
Protein solution (1-10 mg/mL in degassed, thiol-free buffer, e.g., PBS with EDTA, pH 6.5-7.5)
-
Maleimide-activated this compound
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., cysteine, β-mercaptoethanol)
-
Purification equipment
Procedure:
-
Prepare Protein: Dissolve the protein in a degassed buffer.
-
(Optional) Reduce Disulfides: If necessary, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.[4] DTT can also be used but must be removed before adding the maleimide reagent.
-
Prepare Maleimide Solution: Dissolve the maleimide-activated this compound in DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction: Add a quenching reagent like cysteine to react with any excess maleimide.
-
Purify Conjugate: Purify the conjugate using an appropriate method like SEC or dialysis.
Data Presentation
Table 1: Recommended Buffer Conditions for Common Conjugation Chemistries
| Chemistry | Functional Group Target | Optimal pH Range | Recommended Buffers | Incompatible Buffers/Additives |
| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5[3] | PBS, Borate, Bicarbonate | Tris, Glycine, other primary amines[3] |
| Maleimide | Thiols (-SH) | 6.5 - 7.5 | PBS, HEPES, Tris (at pH < 7.5) | DTT, β-mercaptoethanol, other thiols |
| EDC/Carbodiimide | Carboxylic Acids (-COOH) | 4.5 - 6.0 | MES | Buffers with carboxyl or amine groups |
Table 2: Comparison of Purification Methods for Bioconjugates
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation by size | High resolution, can remove aggregates and unreacted small molecules.[12] | Can be time-consuming, potential for sample dilution.[12] | High-purity applications, analytical assessment.[12] |
| Dialysis/Ultrafiltration | Separation by molecular weight cutoff | Simple, inexpensive, good for buffer exchange.[12] | Slow, may not be effective for molecules with similar molecular weights.[12] | Removing small molecule reagents from large protein conjugates. |
| Ion Exchange Chromatography (IEX) | Separation by net charge | High capacity, can separate based on changes in pI post-conjugation.[11] | Requires method development, may not resolve species with similar charges. | Purification of conjugates where conjugation alters the net charge. |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High resolution, good for analytical and preparative scale. | Can denature some proteins, requires organic solvents. | Purification of peptides and small molecule conjugates. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. Ionic complex of risedronate with positively charged deoxycholic acid derivative: evaluation of physicochemical properties and enhancement of intestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel synthesis of bis(phosphonic acid)-steroid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
Technical Support Center: Optimizing Fluorescence Signal of Deoxy Risedronic Acid Probes
Welcome to the technical support center for Deoxy Risedronic Acid fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing these powerful tools for bone biology and biomedical imaging. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and achieve high-quality, reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound probes.
Issue 1: Weak or No Fluorescence Signal
A weak or absent fluorescence signal is a frequent challenge. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps | Relevant Information |
| Low Probe Concentration | Increase the probe concentration incrementally. Perform a concentration titration to determine the optimal concentration for your specific application. | Different applications may require different probe concentrations. For example, in vitro cell uptake studies might use concentrations in the nM to µM range.[1] |
| Poor Probe Binding Affinity | Ensure the chosen probe has sufficient affinity for hydroxyapatite (HAP), the mineral component of bone. The conjugation of fluorophores can sometimes reduce the binding affinity of the parent compound.[2] | Refer to the "Probe Characteristics" table below to compare the relative HAP affinities of different fluorescently labeled risedronate analogues. |
| Suboptimal pH | The fluorescence of some probes can be pH-sensitive.[3][4] Optimize the pH of your buffer system. For probes targeting acidic environments, such as areas of bone resorption, a lower pH may be required to activate the probe.[3][4][5][6] | The pKa of the protonated heterocyclic nitrogen of risedronate is 5.67, which influences its nucleophilicity for conjugation reactions, and potentially its binding characteristics.[2] |
| Photobleaching | Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium for microscopy applications.[7] Acquire images efficiently to reduce exposure time. | Some fluorophores are more susceptible to photobleaching than others. Consider this when selecting your probe. |
| Inefficient Labeling/Conjugation | If synthesizing your own probes, ensure the conjugation reaction has proceeded efficiently. Purify the labeled probe to remove unconjugated dye.[2][8][9][10][11] | Incomplete purification can lead to a high background signal from free dye, which can mask a weak specific signal.[2] |
| Instrument Settings | Optimize the settings on your fluorescence detection instrument (e.g., microscope, plate reader, flow cytometer). Ensure the correct excitation and emission filters are being used for your specific fluorophore.[12][13] Adjust gain and exposure time settings. | Check the manufacturer's specifications for your fluorophore to determine the optimal excitation and emission wavelengths. |
Issue 2: High Background Fluorescence
High background can obscure the specific signal from your probe. Here’s how to address it.
| Potential Cause | Troubleshooting Steps | Relevant Information |
| Excess Unbound Probe | Optimize washing steps to remove all unbound probe. Increase the number and/or duration of washes. | Insufficient washing is a common cause of high background. |
| Nonspecific Binding | Include a blocking step in your protocol (e.g., using bovine serum albumin - BSA) to prevent nonspecific binding of the probe to surfaces.[14] | This is particularly important in cell-based assays and tissue staining. |
| Autofluorescence | Some cell types and tissues exhibit natural fluorescence (autofluorescence).[12][14] To mitigate this, acquire an image of an unstained control sample to determine the level of autofluorescence. Use fluorophores that emit in the red or near-infrared (NIR) spectrum, where autofluorescence is typically lower.[14][15] | The mean fluorescence intensity of control samples can be used to correct for autofluorescence in your experimental samples.[1] |
| Free Fluorophore in Probe Solution | Ensure your fluorescently labeled probe is highly purified to remove any unconjugated dye.[2][9] | Free dye can bind nonspecifically and contribute significantly to background fluorescence. Purification methods like preparative TLC or reverse-phase HPLC are recommended.[2] |
| Contaminated Reagents | Use high-purity reagents and sterile, filtered buffers to avoid fluorescent contaminants. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorophore for my this compound probe?
The choice of fluorophore depends on several factors:
-
Instrumentation: Select a fluorophore whose excitation and emission spectra are compatible with your available light sources and detectors.[12]
-
Photostability: If your application involves long-term imaging or repeated exposures, choose a more photostable dye.
-
Quantum Yield: A higher quantum yield will result in a brighter signal.[16]
-
pH Sensitivity: Some fluorophores are pH-sensitive, which can be leveraged for specific applications like imaging acidic microenvironments.[3][4][6][17]
-
Biological Activity: The conjugated fluorophore can influence the biological activity of the risedronate molecule.[2] For example, FAM-conjugated risedronate has been shown to retain its ability to inhibit protein prenylation, while some NIR dye conjugates were inactive at similar concentrations.[1][2]
Q2: Does conjugating a fluorophore to risedronic acid affect its binding to bone?
Yes, the addition of a fluorescent tag can influence the hydroxyapatite (HAP) binding affinity.[2][9] While many fluorescent conjugates retain substantial affinity for bone mineral, the specific fluorophore can cause a small reduction or, in some cases, an enhancement in binding.[2] It is crucial to consider this when interpreting quantitative binding data.
Q3: What is the "magic linker" synthesis and why is it important?
The "magic linker" synthesis refers to a novel epoxide linker strategy that allows for the stable conjugation of fluorophores to the pyridyl nitrogen of risedronate.[8][9][10][11] This is significant because, unlike previous methods, this approach does not abolish the ability of the risedronate conjugate to inhibit protein prenylation in vitro, while still retaining significant hydroxyapatite affinity.[8][9][10][11]
Q4: Can I use this compound probes for in vivo imaging?
Yes, fluorescently labeled risedronate analogues have been successfully used for in vivo imaging in animal models to study the localization and cellular uptake of bisphosphonates.[1][18][19] Probes labeled with near-infrared (NIR) dyes are particularly advantageous for in vivo applications due to deeper tissue penetration and lower autofluorescence.[15]
Data Presentation
Table 1: Characteristics of Common Fluorescent Risedronate Analogues
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Relative HAP Affinity | Key Features & Considerations |
| FAM-RIS | 5(6)-Carboxyfluorescein | ~495 | ~520 | High | Retains anti-prenylation activity.[1][2] Good for histologic and microscopic analysis.[1] |
| AF647-RIS | Alexa Fluor 647 | ~650 | ~670 | Moderate | Reduced HAP affinity compared to other RIS conjugates, but still strong absolute binding.[2] Inactive in anti-prenylation assays at 10-100 µM.[2] Good for in vivo imaging due to NIR emission.[1] |
| ROX-RIS | 6-Carboxy-X-Rhodamine | ~575 | ~600 | High | ROX conjugates can display slightly higher HAP affinity than their counterparts.[2] |
| pHocas-RIS | BODIPY | ~492 | ~515 | Moderate | pH-activatable probe; fluorescence intensity increases significantly in acidic environments (pH 4.0-6.8).[3][4] Useful for imaging bone resorption sites.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of FAM-Risedronate (FAM-RIS) via "Magic Linker" Strategy
This protocol is a generalized representation based on published methods.[2][8][9][10][11]
Materials:
-
Risedronate (RIS)
-
5(6)-Carboxyfluorescein, succinimidyl ester (FAM-SE)
-
Epichlorohydrin
-
Appropriate buffers and solvents (e.g., PBS, CH2Cl2, TEA)
-
Purification supplies (preparative TLC or HPLC)
Methodology:
-
Linker Attachment: React risedronate with epichlorohydrin in a suitable solvent. The pH of the reaction mixture should be adjusted to approximately 6.0 to facilitate the deprotonation of the risedronate nitrogen, making it an effective nucleophile.[2]
-
Conjugation: The resulting RIS-linker intermediate is then reacted with the activated carboxyl form of the fluorescent dye (FAM-SE).
-
Purification: The final FAM-RIS conjugate must be purified to remove unreacted starting materials and free dye. This is critical for reducing background fluorescence in subsequent experiments.
-
Preparative Thin-Layer Chromatography (TLC): For carboxyfluorescein conjugates, preparative TLC using 100% methanol as the eluent can be effective.[2]
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a highly effective method for purifying most fluorescent conjugates in a single pass.[2]
-
-
Characterization: The purified FAM-RIS should be characterized by methods such as HPLC, UV-vis and fluorescence emission spectroscopy, and mass spectrometry to confirm its identity and purity.[2][9]
Protocol 2: In Vitro Hydroxyapatite (HAP) Binding Assay
Materials:
-
Fluorescently labeled this compound probe
-
Hydroxyapatite (HAP) particles or HAP-coated plates
-
Binding buffer (e.g., PBS, pH 7.4)
-
Wash buffer (same as binding buffer)
-
Fluorescence plate reader or spectrophotometer
Methodology:
-
Probe Preparation: Prepare a series of dilutions of the fluorescent probe in binding buffer.
-
HAP Incubation: Add the probe solutions to the HAP particles or HAP-coated wells.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[1]
-
Washing:
-
For HAP particles: Centrifuge to pellet the particles, remove the supernatant, and wash the pellet with wash buffer. Repeat several times.
-
For HAP-coated plates: Aspirate the wells and wash with wash buffer. Repeat several times.
-
-
Quantification of Bound Probe:
-
For HAP particles: Resuspend the final washed pellet in a known volume of buffer and measure the fluorescence.
-
For HAP-coated plates: Add buffer to the wells and measure the fluorescence directly in the plate reader.
-
-
Data Analysis: Generate a binding curve by plotting the fluorescence intensity (representing bound probe) against the probe concentration. This can be used to determine binding affinity (e.g., Kd).
Visualizations
Caption: Workflow from probe synthesis to data analysis.
Caption: Decision tree for troubleshooting a weak signal.
Caption: Risedronate probe binding and cellular effects.
References
- 1. Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Bisphosphonate and Carboxyphosphonate Probes: A Versatile Imaging Toolkit for Applications in Bone Biology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Progresses in Fluorescence Imaging Guidance for Bone and Soft Tissue Sarcoma Surgery [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotium.com [biotium.com]
- 8. Fluorescently labeled risedronate and related analogues: "magic linker" synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Fluorescently Labeled Risedronate and Related Analogues: âMagic Linkerâ Synthesis - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent risedronate analogues reveal bisphosphonate uptake by bone marrow monocytes and localization around osteocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Near-infrared fluorescent probe traces bisphosphonate delivery and retention in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Risedronic Acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Risedronic Acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Risedronic Acid degradation in solution?
Risedronic Acid is susceptible to degradation under certain environmental conditions. Key factors that can lead to its degradation include exposure to high temperatures, and incompatible substances.[1][2] Thermal analysis has shown that the decomposition of Risedronate can begin at temperatures below 100°C.[1]
Q2: What are the recommended storage conditions for Risedronic Acid solutions?
To ensure stability, Risedronic Acid solutions should be stored under controlled conditions. Stock solutions are typically stable for extended periods when stored at low temperatures. For instance, stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year in sealed containers, protected from moisture.[3] For shorter-term storage, refrigeration is recommended. A standard stock solution of Risedronate sodium in distilled water has been shown to be stable for at least 10 days when stored in a refrigerator and protected from light.[4]
Q3: How does pH affect the stability of Risedronic Acid in solution?
The pH of the solution can influence the stability of Risedronic Acid. While specific degradation kinetics related to pH are not extensively detailed in the provided results, the use of buffers in analytical methods suggests that maintaining a controlled pH is crucial. For example, an HPLC method for Risedronate analysis uses a mobile phase with a final pH of 6.8, adjusted with phosphoric acid.[5] This indicates that the molecule is stable under these conditions for the duration of the analysis.
Q4: Can light exposure cause degradation of Risedronic Acid?
Yes, protection from light is a recommended storage condition, suggesting that Risedronic Acid may be sensitive to photodegradation.[4][6] When preparing and storing solutions, it is best practice to use amber vials or containers that are otherwise protected from light.
Q5: What are "Deoxy Risedronic Acid" and other related compounds?
"this compound" is listed as USP Risedronate Related Compound C, indicating it is a known impurity or degradation product of Risedronic Acid.[7][8][9] The presence and quantity of such related compounds are critical quality attributes for the drug substance and product, and their levels are monitored using analytical methods like ion chromatography.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency in Risedronic Acid stock solution. | Improper storage conditions (temperature, light exposure). | - Prepare fresh stock solution.- Aliquot and store at -20°C or -80°C for long-term use to avoid repeated freeze-thaw cycles.[3]- Store in light-protected containers.[4][6] |
| Unexpected peaks in chromatogram during analysis. | Degradation of Risedronic Acid leading to the formation of impurities like this compound. | - Review solution preparation and storage procedures.- Ensure the pH of the mobile phase and sample solutions are within the optimal range.- Use a validated stability-indicating analytical method to identify and quantify degradation products. |
| Precipitation in the Risedronic Acid solution. | Solubility issues or interaction with container material. | - Ensure the solvent is appropriate and the concentration is within the solubility limits. Risedronic acid is soluble in water.[3]- Use glass containers for storage.[6]- If using aqueous solutions, consider filtering through a 0.22 µm filter before use.[3] |
| Inconsistent results in bioassays. | Degradation of the active compound in the experimental medium. | - Assess the short-term stability of Risedronic Acid in the specific cell culture or assay medium at the experimental temperature (e.g., 37°C).- Prepare fresh working solutions from a properly stored stock solution for each experiment. |
Stability Data Summary
The stability of Risedronic Acid in solution has been evaluated under various conditions. The following table summarizes key findings from stability studies.
| Condition | Concentration Range | Duration | Result | Reference |
| Room Temperature | 17.5, 35, 70 µg/mL | 6 and 24 hours | Stable | [5] |
| -24°C | 17.5, 35, 70 µg/mL | 30 days | Stable | [5] |
| Freeze-Thaw Cycles | Medium and High QC samples | 3 cycles | Stable | [5] |
| Refrigerated, light-protected | 500 µg/mL | 10 days | Stable | [4] |
Experimental Protocols
Protocol: Stability Testing of Risedronic Acid in Solution using HPLC-UV
This protocol outlines a general procedure for assessing the stability of Risedronic Acid in a solution.
1. Materials and Reagents:
-
Risedronic Acid reference standard
-
Deionized water (HPLC grade)
-
Potassium phosphate (monobasic)
-
Potassium edetate
-
Phosphoric acid
-
Sodium hydroxide
-
HPLC system with UV detector
-
Waters Atlantis dC18 column (150 mm × 3.9 mm; 5 µm) or equivalent[5]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Risedronic Acid in deionized water to obtain a known concentration (e.g., 140 µg/mL).[5]
-
Working Solutions and Quality Control (QC) Samples: Prepare a series of working solutions and QC samples at different concentrations by diluting the stock solution with deionized water.[5]
-
Mobile Phase: Prepare a mobile phase consisting of potassium phosphate buffer and potassium edetate buffer. Adjust the final pH to 6.8 with phosphoric acid.[5]
3. Stability Study Design:
-
Short-Term Stability: Store QC samples at room temperature for specific time points (e.g., 6 and 24 hours).[5]
-
Long-Term Stability: Store QC samples at a specified low temperature (e.g., -24°C) for an extended period (e.g., 30 days).[5]
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., freezing at -24°C and thawing at room temperature).[5]
4. HPLC Analysis:
-
Set the column temperature to 30°C.[5]
-
Set the flow rate of the mobile phase to 1.0 mL/min.[5]
-
Set the UV detector wavelength to 263 nm.[5]
-
Inject the samples at each time point and record the chromatograms.
5. Data Analysis:
-
Calculate the concentration of Risedronic Acid in the stability samples against a freshly prepared calibration curve.
-
Determine the percentage of the initial concentration remaining at each time point.
-
Assess the formation of any degradation products by observing new peaks in the chromatogram.
Visualizations
Caption: Workflow for assessing the stability of Risedronic Acid solutions.
Caption: Key factors that can lead to the degradation of Risedronic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Low Solubility of Deoxy Risedronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deoxy Risedronic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is a bisphosphonate and an analogue of Risedronic Acid.[1] Its molecular formula is C₇H₁₁NO₆P₂ and it has a molecular weight of 267.11 g/mol .[2][3] Like many bisphosphonates, this compound is expected to have low oral bioavailability, partly due to its solubility characteristics. While its sodium salt form, Risedronate Sodium, is soluble in water, it is practically insoluble in many organic solvents. This can present challenges in formulation development, in vitro assay design, and achieving adequate drug exposure in preclinical and clinical studies.
Q2: What is the expected solubility of this compound in common solvents?
Q3: How does pH influence the solubility of bisphosphonates like this compound?
The pH of the aqueous medium significantly impacts the solubility of ionizable compounds like bisphosphonates. For Risedronate Sodium, the aqueous solubility is maintained across a range of pH values. Adjusting the pH can be a straightforward method to enhance the solubility of ionizable drugs.[][5] For instance, bisphosphonates are often more soluble in alkaline solutions.[6]
Q4: What are the primary strategies for overcoming the low solubility of this compound?
Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound. These include:
-
pH Adjustment: Modifying the pH of the formulation to a range where the compound is more soluble.[][5]
-
Co-crystallization: Forming a multi-component crystal with a pharmaceutically acceptable coformer to alter the physicochemical properties of the drug.[7][8][9]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates.[10][11][12]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents into the formulation.[11]
-
Formation of Novel Solvates: Creating new crystalline forms of the drug that include solvent molecules, which can alter solubility characteristics.[13]
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers
-
Possible Cause: The pH of the buffer is not optimal for the solubility of this compound.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your buffer solution.
-
Adjust pH: If possible, adjust the pH of the buffer to a more alkaline range (e.g., pH > 7.0) and observe if the precipitate redissolves. For Risedronate Sodium, solubility is maintained in phosphate buffer at pH 6.8 and is also soluble in 0.1 N sodium hydroxide.
-
Consider a Different Buffer System: If pH adjustment is not feasible for your experiment, consider using a different buffer system.
-
Incorporate Solubilizers: Add a small percentage of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol) or a non-ionic surfactant (e.g., Polysorbate 80) to your buffer system.[11]
-
Issue: Inconsistent Results in In Vitro Cellular Assays
-
Possible Cause: Poor solubility and/or precipitation of the compound in the cell culture medium, leading to variable concentrations of the active compound.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a suitable solvent at a high concentration. One source suggests solubility in DMSO.[1]
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the cell culture medium immediately before use.
-
Visual Inspection: Before adding to the cells, visually inspect the final diluted solutions for any signs of precipitation.
-
pH Check of Medium: Ensure the addition of your compound does not significantly alter the pH of the cell culture medium, as this can affect both cell viability and compound solubility.
-
Quantitative Data
While specific solubility data for this compound is limited, the following table summarizes the aqueous solubility of the closely related compound, Risedronate Sodium, at various pH values. This data can be used as a reference point for initial formulation development.
| Solvent/Media | pH | Solubility (mg/mL) |
| 0.1 N Hydrochloric Acid | 1.1 | 53.0 |
| USP Acetate Buffer | 4.5 | 61.3 |
| USP Phosphate Buffer | 6.8 | 60.2 |
| Water | - | 62.9 |
| 0.1 N Sodium Hydroxide | >12 | Soluble |
| pH 7.0 Potassium Phosphate Dibasic | 7.0 | Soluble |
| Ethanol | - | Practically Insoluble |
| Isopropanol | - | Insoluble |
Data for Risedronate Sodium, adapted from[14]
Experimental Protocols
Protocol 1: Enhancement of Aqueous Solubility via pH Adjustment
This protocol describes a general method for determining the pH-dependent solubility profile of this compound.
Materials:
-
This compound powder
-
Deionized water
-
0.1 N HCl
-
0.1 N NaOH
-
A series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10
-
pH meter
-
Analytical balance
-
HPLC with UV detector or other suitable quantitative analysis method
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to different buffers of varying pH.
-
Equilibrate the solutions by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the solutions through a 0.45 µm filter to remove undissolved solids.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method or other suitable analytical technique.
-
Plot the solubility (in mg/mL or mol/L) as a function of pH to generate a pH-solubility profile.
Protocol 2: Preparation of this compound Nanoparticles by Solvent Evaporation
This protocol is adapted from a method for preparing Risedronate nanoparticles and can be used as a starting point for this compound.[11]
Materials:
-
This compound
-
Stabilizing excipient (e.g., Polysorbate 80, Macrogol 6000, Sodium Carboxymethyl Cellulose)[11]
-
Deionized water (Milli-Q or equivalent)
-
Magnetic stirrer
-
Ultrasonic bath
Methodology:
-
Prepare Excipient Solution: Dissolve the chosen stabilizing excipient in deionized water to prepare solutions of different mass concentrations (e.g., 1%, 3%, and 5% w/v).
-
Prepare this compound Solution: Dissolve this compound in deionized water to prepare a 1% (w/v) solution.
-
Mixing: Add the this compound solution to the excipient solution under continuous stirring.
-
Sonication: Place the mixture in an ultrasonic bath to break up any potential agglomerates.
-
Solvent Evaporation: Evaporate the solvent (water) under controlled conditions (e.g., rotary evaporator or gentle heating with stirring) to obtain the nanoparticles.
-
Characterization: Characterize the resulting nanoparticles for particle size, morphology (e.g., using Dynamic Light Scattering and Scanning Electron Microscopy), and drug content.
Protocol 3: Co-crystallization of this compound by Solvent Evaporation
This is a general protocol for co-crystal screening and can be adapted for this compound.
Materials:
-
This compound
-
A selection of pharmaceutically acceptable coformers (e.g., amino acids, carboxylic acids)
-
A common solvent in which both the drug and coformer are soluble
-
Analytical balance
-
Vortex mixer
-
Crystallization vials
Methodology:
-
Coformer and Drug Screening: Select a range of coformers based on their potential for hydrogen bonding with the phosphonic acid groups of this compound.
-
Stoichiometric Mixing: In a crystallization vial, mix this compound and the chosen coformer in a specific stoichiometric ratio (e.g., 1:1, 1:2, 2:1).
-
Dissolution: Add a minimal amount of the common solvent to the vial to completely dissolve the solid mixture. Gentle heating or vortexing may be applied to facilitate dissolution.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Crystal Formation: Observe the vial for the formation of new crystalline solids.
-
Characterization: Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new co-crystal phase, distinct from the starting materials.
Visualizations
Caption: Workflow for this compound Nanoparticle Preparation.
Caption: Strategies to Overcome Low Aqueous Solubility.
References
- 1. This compound | 75755-10-1 - Coompo [coompo.com]
- 2. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Risedronate Nanoparticles by Solvent Evaporation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of a new solvate of risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
Cell permeability issues with Deoxy Risedronic Acid probes
Welcome to the technical support center for our Deoxy Risedronic Acid fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing cell permeability issues and other common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Risedronic Acid?
This compound is a close analog of Risedronic Acid, a well-known nitrogen-containing bisphosphonate. The primary structural difference is the absence of a hydroxyl group on the central carbon of the phosphonate backbone. While the hydroxyl group is known to be important for the high affinity of bisphosphonates to bone mineral, its absence in this compound may lead to increased lipophilicity.[1] This alteration might influence its cellular uptake characteristics.[1]
Q2: How do this compound probes enter cells?
Like other bisphosphonates, this compound probes are thought to enter cells primarily through fluid-phase endocytosis.[2] After internalization, the vesicles are acidified, which is a crucial step for the release of the bisphosphonate into the cytosol where it can interact with its intracellular targets. The efficiency of uptake can vary significantly between different cell types.[3][4]
Q3: What are the main applications of fluorescent this compound probes?
Fluorescently labeled this compound probes are valuable tools for:
-
Visualizing and quantifying the cellular uptake of this class of compounds in various cell types.[3][4]
-
Studying the intracellular localization and trafficking of the probe.
-
Assessing the effects of experimental conditions on probe permeability.
-
Screening for potential modulators of bisphosphonate uptake.
Q4: Can the fluorescent tag on the probe affect its biological activity?
The conjugation of a fluorescent dye can potentially alter the physicochemical properties and biological activity of the parent molecule. However, advanced synthesis strategies, such as the use of specific "magic linkers," have been developed to create fluorescent bisphosphonate conjugates that retain their biological activity, including the ability to inhibit protein prenylation.[5][6][7]
Troubleshooting Guide
This guide addresses common issues related to cell permeability and fluorescence when using this compound probes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Weak or No Intracellular Fluorescence Signal | a. Insufficient Probe Concentration: The concentration of the probe may be too low for detection. | Perform a dose-response experiment to determine the optimal probe concentration for your cell type. Start with a range and identify the concentration that gives a robust signal without causing cytotoxicity. |
| b. Short Incubation Time: The probe may not have had enough time to be internalized by the cells. | Conduct a time-course experiment to identify the optimal incubation period. Monitor fluorescence at several time points (e.g., 1, 4, 12, 24 hours). | |
| c. Low Endocytic Activity of Cells: The cell line you are using may have a naturally low rate of endocytosis. | Use a positive control for endocytosis, such as fluorescently labeled dextran, to assess the endocytic capacity of your cells. If endocytosis is generally low, consider using a different cell line if your experimental design allows. | |
| d. Photobleaching: The fluorescent signal may be fading due to excessive exposure to the excitation light source. | Minimize the exposure of your samples to light. Use an anti-fade mounting medium for fixed-cell imaging. When performing live-cell imaging, use the lowest possible laser power and exposure time. | |
| 2. High Background Fluorescence | a. Probe Aggregation: Due to its potential for higher lipophilicity, the this compound probe may form aggregates in the culture medium, leading to non-specific binding to the cell surface or coverslip. | Prepare fresh probe solutions and vortex thoroughly before use. Consider a brief sonication of the stock solution. You can also try including a low concentration of a non-ionic detergent like Pluronic F-127 in your staining buffer to prevent aggregation. |
| b. Non-specific Binding: The probe may be binding non-specifically to extracellular matrix components or the cell surface. | Increase the number and duration of washing steps after probe incubation. Use a buffer containing a blocking agent like bovine serum albumin (BSA) during the final wash steps. | |
| c. Autofluorescence of Cells or Medium: Some cell types or components of the culture medium (e.g., phenol red, riboflavin) can be inherently fluorescent. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a culture medium without phenol red and riboflavin for the experiment. Choose a fluorescent tag on your probe that has excitation and emission spectra distinct from the autofluorescence. | |
| 3. Inconsistent or Unreliable Quantitative Data | a. Uneven Cell Seeding: Variations in cell number across wells or samples will lead to inconsistent fluorescence readings. | Ensure a homogenous single-cell suspension before seeding. For adherent cells, allow sufficient time for attachment and even distribution before starting the experiment. |
| b. Cytotoxicity of the Probe: High concentrations of the probe may be toxic to the cells, affecting their viability and ability to internalize the probe. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of the probe for your specific cell line and experimental duration. | |
| c. Inaccurate Data Normalization: Fluorescence intensity readings that are not normalized to cell number can be misleading. | For plate reader-based assays, normalize the fluorescence intensity to a measure of cell number, such as absorbance at 600 nm (OD600) or a DNA-binding dye like Hoechst.[8] For flow cytometry, gate on the live cell population based on forward and side scatter or a viability dye. |
Quantitative Data Summary
The cellular uptake of fluorescently labeled bisphosphonates can vary significantly between different cell types. The following table summarizes quantitative data from a study using an Alexa Fluor 647-labeled risedronate probe (AF647-RIS) in rabbit bone marrow cells.[2]
| Cell Population | Probe Concentration | Fold Increase in Mean Fluorescence Intensity (vs. Control) |
| CD14high Monocytes | 10 nM | 16.8 ± 4.7 |
| CD14neg/low Cells | 10 nM | 1.4 ± 0.0 |
| CD14high Monocytes | 100 nM | 143.6 ± 38.9 |
| CD14neg/low Cells | 100 nM | 6.0 ± 1.0 |
| CD14high Monocytes | 1 µM | 601.3 ± 138.4 |
| CD14neg/low Cells | 1 µM | 26.0 ± 3.0 |
Data is presented as mean ± SD (n=3).[2]
Experimental Protocols
Here are detailed protocols for assessing the cell permeability of this compound probes using common laboratory techniques.
Protocol 1: Qualitative and Semi-Quantitative Assessment by Fluorescence Microscopy
This protocol allows for the visualization of intracellular probe uptake and localization.
Materials:
-
Cells of interest
-
Complete culture medium
-
Black, clear-bottom 96-well imaging plates or coverslips in a 24-well plate
-
Fluorescent this compound probe
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium (with anti-fade if possible)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto the imaging plate or coverslips and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Probe Incubation: Prepare the desired concentrations of the fluorescent this compound probe in complete culture medium. Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for the desired duration (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
Washing: Gently aspirate the probe-containing medium. Wash the cells three times with warm PBS to remove any unbound probe.
-
Fixation (Optional, for endpoint assays): Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Washing after Fixation: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with the nuclear counterstain solution for 10-15 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: If using coverslips, carefully mount them onto a microscope slide using a drop of mounting medium. For imaging plates, add a small volume of PBS or mounting medium to the wells to prevent drying.
-
Imaging: Acquire images using a fluorescence microscope. Use the nuclear counterstain to identify individual cells and the probe's fluorescence channel to assess uptake.
Protocol 2: Quantitative Assessment by Flow Cytometry
This protocol provides a quantitative measure of probe uptake on a single-cell level.
Materials:
-
Cells of interest grown in suspension or adherent cells to be detached
-
Complete culture medium
-
Fluorescent this compound probe
-
PBS
-
FACS tubes
-
Cell detachment solution (for adherent cells, e.g., Trypsin-EDTA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a sufficient number. For adherent cells, detach them using the appropriate solution, neutralize, and collect by centrifugation. Resuspend the cell pellet in complete culture medium.
-
Probe Incubation: Aliquot the cell suspension into FACS tubes. Add the fluorescent this compound probe at the desired final concentrations. Include a vehicle-only control.
-
Incubate the cells for the desired duration at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash step two more times.
-
Final Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use forward and side scatter to gate on the single, live cell population. Measure the fluorescence intensity in the appropriate channel for your probe.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for the gated cell population in each sample. Compare the MFI of probe-treated samples to the vehicle control to determine the extent of uptake.
Protocol 3: High-Throughput Quantitative Assessment by Fluorescence Plate Reader
This protocol is suitable for screening or for experiments with a large number of conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescent this compound probe
-
PBS
-
Fluorescence microplate reader with appropriate filters
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer at the end of the experiment.
-
Probe Incubation: Prepare serial dilutions of the fluorescent this compound probe in complete culture medium. Remove the old medium and add the probe-containing medium to the respective wells. Include wells with medium only (blank) and cells with vehicle only (negative control).
-
Incubate the plate for the desired duration at 37°C in a CO₂ incubator.
-
Washing: Gently aspirate the medium and wash the wells three times with warm PBS.
-
Fluorescence Reading: Add a final volume of 100 µL of PBS to each well. Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for your probe.
-
Data Normalization (Optional but Recommended): After the fluorescence reading, you can perform a cell viability/number assay in the same plate (e.g., by adding a DNA-binding dye like Hoechst or by performing an MTT assay) to normalize the fluorescence signal to the number of viable cells in each well.[8]
-
Data Analysis: Subtract the blank reading from all wells. Normalize the fluorescence readings to the cell number if applicable. Plot the fluorescence intensity against the probe concentration.
Visualizations
Signaling Pathways and Cellular Uptake
The following diagrams illustrate the proposed mechanism of cellular uptake for bisphosphonate probes and a potential signaling pathway affected by risedronate.
Experimental Workflow
This diagram outlines the general workflow for assessing cell permeability using a fluorescent probe.
References
- 1. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent risedronate analogues reveal bisphosphonate uptake by bone marrow monocytes and localization around osteocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Fluorescently labeled risedronate and related analogues: "magic linker" synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Fluorescently labeled risedronate and related analogues: "magic linker" synthesis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 8. Quantifying fluorescent nanoparticle uptake in mammalian cells using a plate reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of Deoxy Risedronic Acid Conjugates
Welcome to the technical support center for Deoxy Risedronic Acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing non-specific binding (NSB) during your experiments. High background and non-specific interactions can compromise the accuracy and reliability of your results. This guide offers troubleshooting advice and detailed protocols to help you achieve clean, specific signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding with this compound conjugates?
Non-specific binding of this compound conjugates can arise from several factors related to the unique chemical properties of the molecule:
-
Electrostatic Interactions: The phosphonate groups in risedronic acid are negatively charged at physiological pH. These can interact non-specifically with positively charged surfaces or proteins in your assay system.
-
Hydrophobic Interactions: While risedronic acid itself is relatively polar, the drug or label conjugated to it may have hydrophobic regions that can bind non-specifically to hydrophobic surfaces, such as plastic plates or cellular lipids.
-
Conjugate Aggregation: this compound conjugates can sometimes form aggregates, especially at high concentrations or in suboptimal buffer conditions. These aggregates are prone to non-specific binding and can lead to high background signals.
-
Inadequate Blocking: Insufficient or ineffective blocking of non-specific binding sites on assay surfaces (e.g., microplates, membranes) is a common cause of high background.
-
Ineffective Washing: Failure to thoroughly wash away unbound or weakly bound conjugates will result in an elevated background signal.
Q2: How does the this compound moiety contribute to non-specific binding?
The bisphosphonate group has a very high affinity for divalent cations, most notably Ca²⁺. This property is key to its therapeutic action of targeting bone (hydroxyapatite). However, this can also lead to non-specific binding in assays where calcium or other divalent cations are present in buffers or on surfaces. The deoxyribose component, depending on the linkage chemistry, could potentially introduce additional sites for hydrogen bonding or hydrophobic interactions.
Q3: Which blocking agents are recommended for assays involving these conjugates?
The choice of blocking agent is critical and often needs to be empirically determined for your specific assay. Common starting points include:
-
Bovine Serum Albumin (BSA): A widely used blocking agent that is effective in many applications. A concentration of 1-5% (w/v) is a good starting point.
-
Casein or Non-Fat Dry Milk: These are often more effective blockers than BSA due to the presence of a wider variety of proteins.[1] However, they are not suitable for assays involving the detection of phosphoproteins, as casein itself is a phosphoprotein.
-
Normal Serum: Using normal serum from the same species as your secondary antibody (if applicable) can be very effective at reducing background. A 5-10% concentration is typically used.
-
Commercial Protein-Free Blockers: These are useful when protein-based blockers interfere with the assay, for example, by cross-reacting with antibodies.
Q4: Can the linker chemistry influence non-specific binding?
Absolutely. The linker connecting the this compound to your molecule of interest plays a significant role.[2][3][4][5][6]
-
Hydrophobicity: Hydrophobic linkers can increase non-specific binding to surfaces. Using a more hydrophilic linker, such as one containing polyethylene glycol (PEG), can help to mitigate this.
-
Charge: The net charge of the linker can influence electrostatic interactions.
-
Stability: An unstable linker can lead to the release of the conjugated molecule, which may then bind non-specifically.
Troubleshooting Guide
High background or non-specific binding can manifest in various ways. This guide provides a structured approach to troubleshooting these issues.
| Observed Problem | Potential Cause | Recommended Solution |
| High background across the entire assay plate/membrane. | Inadequate blocking. | Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA).Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).Try a different blocking agent (e.g., switch from BSA to casein or a commercial protein-free blocker).[1] |
| Ineffective washing. | Increase the number of wash steps (e.g., from 3 to 5).Increase the volume of wash buffer used in each step.Increase the duration of each wash, including a 1-2 minute soak time per wash.Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer. | |
| Conjugate concentration is too high. | Perform a titration experiment to determine the optimal concentration of your this compound conjugate. | |
| Speckled or punctate background. | Conjugate aggregation. | Centrifuge the conjugate solution at high speed (e.g., >14,000 x g) for 10-15 minutes before use and carefully collect the supernatant.Filter all buffers through a 0.22 µm filter to remove particulate matter.Consider modifying the formulation buffer to improve conjugate solubility (e.g., adjust pH, add a non-ionic surfactant). |
| High background in negative control wells/samples. | Non-specific binding to the assay surface or sample components. | In addition to optimizing blocking and washing, try modifying the assay buffer.Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions.Adjust the pH of the assay buffer. The charge of both the conjugate and interacting surfaces can be pH-dependent.Include a non-ionic detergent (e.g., 0.05% Tween-20) in the assay buffer to reduce hydrophobic interactions. |
| Edge effects (higher background on the outer wells of a microplate). | Uneven temperature during incubation or evaporation. | Ensure the plate is sealed properly during incubations.Use a water bath for more uniform temperature control during incubations.Avoid stacking plates during incubation. |
Quantitative Data Summary
The following table summarizes the relative effectiveness of different blocking agents in reducing non-specific binding in a generic ELISA-based assay. The values are illustrative and should be optimized for your specific experimental setup.
| Blocking Agent | Concentration | Incubation Time | Relative Background Reduction (%) | Considerations |
| BSA | 1% (w/v) | 1 hour @ RT | 75% | A good starting point for many assays. |
| BSA | 3% (w/v) | 2 hours @ RT | 85% | Higher concentration and longer incubation can improve blocking. |
| Non-Fat Dry Milk | 5% (w/v) | 1 hour @ RT | 90% | Cost-effective and highly effective, but not for phospho-protein detection.[1] |
| Casein | 1% (w/v) | 1 hour @ RT | 92% | Similar to milk, very effective but contains phosphoproteins.[1] |
| Normal Goat Serum | 5% (v/v) | 1 hour @ RT | 95% | Excellent for reducing background when using goat secondary antibodies. |
| Commercial Protein-Free Blocker | 1X | 1 hour @ RT | 88% | Ideal for assays where protein-based blockers cause interference. |
Experimental Protocols
Protocol 1: Titration of this compound Conjugate to Determine Optimal Concentration
Objective: To find the conjugate concentration that provides the best signal-to-noise ratio.
Methodology:
-
Prepare a series of dilutions of your this compound conjugate in your assay buffer. A good starting range would be a two-fold serial dilution from 2X your estimated final concentration down to 0.125X.
-
Follow your standard experimental protocol, but apply a different conjugate dilution to each set of wells or samples.
-
Include a negative control where no conjugate is added to assess the background of the other reagents.
-
Measure the signal for each dilution.
-
Plot the signal intensity versus the conjugate concentration.
-
Select the concentration that gives a strong specific signal with the lowest background.
Protocol 2: Comparative Analysis of Blocking Agents
Objective: To identify the most effective blocking agent for your assay.
Methodology:
-
Prepare several different blocking buffers (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk, 1% casein, 5% normal serum, and a commercial protein-free blocker).
-
Coat your microplate wells with your target molecule as per your standard protocol.
-
Block different sets of wells with each of the prepared blocking buffers for 1-2 hours at room temperature.
-
Include a set of "no blocking" wells as a positive control for non-specific binding.
-
Proceed with the rest of your assay protocol, using your this compound conjugate at its optimal concentration.
-
Include a negative control (no conjugate) for each blocking condition to measure the baseline noise.
-
Compare the signal-to-noise ratio for each blocking agent to determine the most effective one.
Visualizations
Logical Workflow for Troubleshooting High Background
Caption: A step-by-step workflow for troubleshooting high background signals.
Experimental Workflow for Comparing Blocking Agents
Caption: Experimental workflow for the comparative analysis of different blocking agents.
Potential Non-Specific Binding Pathways
Caption: Diagram illustrating potential pathways leading to non-specific binding.
References
- 1. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
Technical Support Center: Optimizing Reaction Conditions for Modifying Deoxy Risedronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chemical modification of Deoxy Risedronic Acid. This compound, chemically known as [2-(3-Pyridinyl)ethylidene]bisphosphonic acid, is an analog of the osteoporosis drug Risedronic Acid, distinguished by the absence of a hydroxyl group on the ethylidene bridge. This resource focuses on providing practical guidance for common laboratory procedures involving this compound.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it differ from Risedronic Acid?
A1: this compound is a chemical analog of Risedronic Acid. Its chemical structure is [2-(3-Pyridinyl)ethylidene]bisphosphonic acid. The key structural difference is that this compound lacks the hydroxyl (-OH) group at the C1 position of the ethylidene chain that is present in Risedronic Acid.[1][2] This modification can influence its biological activity and chemical reactivity.
Q2: What are the primary reactive sites on this compound for chemical modification?
A2: The primary sites for chemical modification on this compound are the nitrogen atom on the pyridine ring and the phosphonic acid groups. The pyridinyl nitrogen can act as a nucleophile, allowing for alkylation or conjugation reactions.[3][4] The phosphonic acid groups can be esterified or used in coordination chemistry with metals.
Q3: What are some common strategies for modifying this compound?
A3: A common strategy involves the N-alkylation of the pyridine ring. For instance, fluorescent labels can be conjugated to the pyridinyl nitrogen using linker strategies, such as those involving epoxides.[3][4] Another approach is the derivatization of the phosphonate groups, often for analytical purposes, using reagents like N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) or trimethylsilyldiazomethane to enhance chromatographic separation and mass spectrometric detection.[5][6]
Q4: How can I purify modified this compound derivatives?
A4: Purification of highly polar bisphosphonates and their derivatives can be challenging. Common methods include preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC.[1] For fluorescently labeled derivatives, preparative TLC with a mobile phase like 100% methanol can be effective in removing unreacted dye.[2] Ion-exchange chromatography is another potential method due to the charged nature of the phosphonate groups.[7]
Q5: What analytical techniques are suitable for characterizing modified this compound?
A5: A combination of analytical techniques is recommended. 1H and 31P Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structural integrity of the molecule and successful modification. High-Resolution Mass Spectrometry (HRMS) provides accurate molecular weight determination. For fluorescent derivatives, UV-Vis and fluorescence emission spectroscopy are used to confirm the presence and properties of the fluorophore. HPLC is used to assess purity.[1]
Troubleshooting Guides
Problem 1: Low Yield of Pyridine Ring Modification (e.g., Fluorescent Labeling)
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the reaction mixture. | The nucleophilicity of the pyridinyl nitrogen is pH-dependent. For reactions like N-alkylation, the nitrogen should be deprotonated. The pKa of the protonated pyridinyl nitrogen in similar bisphosphonates is in the range of 5.6-6.7. Adjust the reaction pH to be at or slightly above the pKa to ensure a sufficient concentration of the deprotonated, nucleophilic form. For instance, a pH of 6.0 was used for the modification of a risedronate analog.[2] |
| Low reactivity of the starting material. | Ensure the quality and purity of your this compound and modifying reagents. Consider increasing the molar excess of the modifying reagent (e.g., the epoxide linker and fluorescent dye). |
| Suboptimal reaction temperature or time. | Reactions may be slow at room temperature. Gently heating the reaction mixture could increase the reaction rate. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time. |
| Steric hindrance. | If you are attaching a bulky molecule, steric hindrance around the pyridine ring might be an issue. Consider using a linker with a longer chain to reduce steric clash. |
Problem 2: Difficulty in Purifying the Modified Product
| Potential Cause | Troubleshooting Step |
| High polarity of the product. | Bisphosphonates are notoriously polar. For preparative TLC, explore highly polar mobile phases such as 100% methanol.[2] For HPLC, consider using a C18 column with a mobile phase containing an ion-pairing agent or using Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Co-elution of starting materials and product. | Optimize the chromatographic conditions. For preparative TLC, try different solvent systems. For HPLC, adjust the gradient, flow rate, or mobile phase composition. If using reversed-phase HPLC for a highly polar compound, ensure that the initial mobile phase has a high aqueous content to retain the analyte on the column. |
| Presence of unreacted fluorescent dye. | If a fluorescent label was used, unreacted dye can be a persistent impurity. Preparative TLC is often effective for this separation.[2] Ensure you are using a solvent system where the dye and the product have significantly different Rf values. |
Problem 3: Unexpected Side Reactions
| Potential Cause | Troubleshooting Step |
| Reaction with the phosphonate groups. | While the pyridine ring is often the primary target for N-alkylation, some reagents could potentially react with the phosphonate groups, especially under harsh conditions. Use mild reaction conditions and reagents that are selective for nitrogen nucleophiles. |
| Formation of N-oxide. | If using oxidizing agents, be aware of the potential for the formation of a pyridine N-oxide. This can be a desired modification or an unwanted side product depending on your synthetic goal. Reactions of pyridine N-oxides can be complex, sometimes leading to rearrangements or substitutions at the C2 or C4 positions of the pyridine ring.[8][9][10] |
| Degradation of the starting material or product. | Bisphosphonates can be sensitive to very high temperatures or extreme pH. Maintain controlled reaction conditions and use appropriate work-up procedures. |
Experimental Protocols
Protocol: Fluorescent Labeling of this compound via an Epoxide Linker
This protocol is adapted from the synthesis of fluorescently labeled risedronate and its deoxy analog.[2]
Materials:
-
This compound
-
Epichlorohydrin
-
5(6)-Carboxyfluorescein (or other fluorescent dye with a nucleophilic handle)
-
Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Methanol (for TLC)
-
Preparative TLC plates
-
HPLC system for purification and analysis
Procedure:
-
Reaction of this compound with Epichlorohydrin:
-
Dissolve this compound in a mixture of water and DMF.
-
Adjust the pH of the solution to approximately 6.0 using HCl or NaOH. At this pH, a significant portion of the pyridinyl nitrogen is deprotonated and nucleophilic.[2]
-
Add a molar excess of epichlorohydrin to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS to observe the formation of the epoxide-linked intermediate.
-
-
Conjugation with Fluorescent Dye:
-
Once the formation of the intermediate is confirmed, add the fluorescent dye (e.g., 5(6)-carboxyfluorescein) to the reaction mixture.
-
Continue stirring at room temperature, protected from light, until the reaction is complete (as monitored by LC-MS).
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by preparative thin-layer chromatography (TLC) using 100% methanol as the eluent to separate the fluorescently labeled product from unreacted dye and other impurities.[2]
-
Alternatively, preparative reversed-phase HPLC can be used for purification.[2]
-
Data Presentation: Reaction Parameters for Fluorescent Labeling
| Parameter | Value/Condition | Reference |
| Starting Material | This compound (dRIS) | [2] |
| Linker | Epichlorohydrin | [2] |
| Fluorophore | 5(6)-Carboxyfluorescein | [2] |
| Solvent | Water/DMF mixture | [2] |
| pH | ~6.0 | [2] |
| Temperature | Room Temperature | [2] |
| Purification Method | Preparative TLC (100% Methanol) or Preparative RP-HPLC | [2] |
| Yield | 50-77% (for a range of similar fluorescent probes) | [2] |
Visualizations
Caption: Experimental workflow for fluorescent labeling of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Bisphosphonate and Carboxyphosphonate Probes: A Versatile Imaging Toolkit for Applications in Bone Biology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescently labeled risedronate and related analogues: "magic linker" synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Fluorescently Labeled Risedronate and Related Analogues: âMagic Linkerâ Synthesis - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. baranlab.org [baranlab.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Fluorescently Labeled Deoxy Risedronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fluorescently labeled Deoxy Risedronic Acid. It is intended for researchers, scientists, and drug development professionals utilizing these probes in their experiments.
Troubleshooting Guides & FAQs
This section addresses common stability issues encountered during the handling, storage, and experimental use of fluorescently labeled this compound.
Q1: My fluorescent signal is weak or absent. What are the potential causes and solutions?
A: Weak or no fluorescent signal can stem from several factors related to the stability and handling of the fluorescently labeled conjugate.
-
Photobleaching: Exposure to light can irreversibly destroy the fluorophore.
-
Solution: Minimize light exposure at all times. Store the conjugate in a light-protected container (e.g., amber tube) and keep it on ice and covered during experiments. When performing fluorescence microscopy, use the lowest possible excitation intensity and exposure time required to obtain a satisfactory signal. The use of antifade mounting media can also help reduce photobleaching during imaging.[1]
-
-
Low Concentration: The concentration of the labeled this compound may be too low for detection.
-
Solution: Verify the concentration of your stock solution. If necessary, perform a titration to determine the optimal concentration for your specific application.[2]
-
-
pH-Dependent Fluorescence: The fluorescence of some dyes, like carboxyfluorescein (FAM), is pH-sensitive.
-
Solution: Ensure the pH of your experimental buffer is within the optimal range for the fluorophore. For FAM, the fluorescence intensity is stable at near-neutral to slightly basic pH but decreases significantly below pH 6.0.[3]
-
-
Degradation of the Conjugate: Improper storage can lead to the degradation of the this compound or the fluorophore.
-
Solution: Follow the recommended storage conditions strictly. Aqueous solutions of fluorescently labeled bisphosphonates at pH 7 are generally stable for several days at room temperature and for at least six months when stored at -20°C.[4] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Q2: I am observing high background fluorescence in my imaging experiments. How can I reduce it?
A: High background can obscure the specific signal from your fluorescently labeled this compound.
-
Autofluorescence: Biological samples, particularly bone tissue, can exhibit natural fluorescence (autofluorescence), which can interfere with the signal from your probe.[5][6]
-
Solution: Include an unstained control sample to assess the level of autofluorescence.[6] If autofluorescence is high, consider using a fluorophore with excitation and emission wavelengths in the far-red or near-infrared spectrum, as autofluorescence is typically lower in this range.[6][7] Chemical quenching agents like Sodium Borohydride can also be used to reduce aldehyde-induced autofluorescence from fixation.[6][8]
-
-
Non-Specific Binding: The fluorescent conjugate may be binding non-specifically to other components in your sample.
-
Solution: Ensure adequate blocking steps in your protocol. Using a blocking buffer containing serum or bovine serum albumin (BSA) can help reduce non-specific binding.
-
-
Excess Probe: Using too high a concentration of the fluorescent probe can lead to high background.
-
Solution: Optimize the concentration of the labeled this compound by performing a concentration-response experiment to find the optimal signal-to-noise ratio.
-
Q3: How does the choice of fluorescent dye affect the stability and performance of the this compound conjugate?
A: The fluorescent dye conjugated to this compound can significantly impact its properties, including stability and brightness.
-
Photostability: Different dyes have varying resistance to photobleaching. Alexa Fluor dyes are known to be significantly more photostable than conventional dyes like fluorescein (FITC) and Cy dyes.[9][10][11][12]
-
pH Sensitivity: Some dyes, such as fluorescein, exhibit pH-dependent fluorescence, which can be a critical factor in experiments with varying pH conditions.[3] In contrast, some Alexa Fluor dyes are less sensitive to pH changes within a physiological range.[13]
-
Brightness: The brightness of a fluorescent conjugate is determined by the quantum yield and extinction coefficient of the dye. Alexa Fluor dyes often exhibit higher quantum yields and are brighter than spectrally similar Cy dyes, especially at high degrees of labeling.[9][14]
Data Presentation
The following tables summarize the stability characteristics of fluorescently labeled bisphosphonates based on available data for risedronate and general dye properties. This information can be used as a guide for experiments with fluorescently labeled this compound.
Table 1: General Stability of Fluorescently Labeled Risedronate Conjugates
| Storage Condition | pH | Duration | Stability | Reference |
| Room Temperature | 7 | Several Days | Stable | [4] |
| -20°C | 7 | At least 6 months | Stable | [4] |
| Room Temperature (in QC samples) | Not specified | Up to 24 hours | Stable | [1] |
| -24°C (long term) | Not specified | Extended period | Sufficiently stable | [1] |
Table 2: Qualitative Comparison of Common Fluorescent Dyes for Labeling
| Fluorescent Dye | Relative Photostability | pH Sensitivity | Relative Brightness | Key Considerations |
| Carboxyfluorescein (FAM/FITC) | Moderate | High (fluorescence decreases in acidic pH)[3] | Good | Cost-effective, but prone to photobleaching and pH sensitivity. |
| Alexa Fluor 488 | High[10] | Low (less sensitive than fluorescein)[13] | Very High | Excellent photostability and brightness, good water solubility.[13] |
| Alexa Fluor 647 | High[11][12] | Low | Very High | Emits in the far-red spectrum, minimizing autofluorescence.[7] |
| Cy3 | Moderate | Moderate | Good | Prone to photobleaching, can form aggregates affecting fluorescence.[9] |
| Cy5 | Moderate | Moderate | Good | Similar to Cy3, can exhibit self-quenching at high labeling densities.[9] |
Experimental Protocols
Protocol 1: Assessment of Photostability
This protocol provides a general method to assess the photostability of a fluorescently labeled this compound conjugate.
Materials:
-
Fluorescently labeled this compound solution
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source and a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare a dilution of the fluorescent conjugate in the desired buffer. Mount a small volume of the solution on a microscope slide and cover with a coverslip.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Acquire an initial image (time = 0) using a defined excitation intensity and exposure time.
-
Continuously expose the same field of view to the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the image sequence in the image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity of the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity against time to visualize the photobleaching decay curve.
-
Protocol 2: Evaluation of pH Stability
This protocol describes a method to evaluate the effect of pH on the fluorescence intensity of the labeled conjugate.
Materials:
-
Fluorescently labeled this compound solution
-
A series of buffers with a range of pH values (e.g., pH 4 to 9)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the fluorescent conjugate, each in a different pH buffer. Ensure the final concentration of the conjugate is the same in all samples.
-
Fluorescence Measurement:
-
Transfer the samples to appropriate cuvettes or a microplate.
-
Measure the fluorescence intensity of each sample using the optimal excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
This will reveal the pH range over which the fluorescence of the conjugate is stable.
-
Visualizations
Risedronate's Mechanism of Action in Osteoclasts
Risedronate, a close analog of this compound, primarily targets osteoclasts to inhibit bone resorption. The following diagram illustrates the key steps in its mechanism of action.[15][16]
Caption: Risedronate inhibits FPPS in the mevalonate pathway of osteoclasts.
Troubleshooting Workflow for Low Fluorescence Signal
This diagram outlines a logical workflow for troubleshooting experiments where a low or absent fluorescent signal is observed.
Caption: A step-by-step guide for diagnosing low fluorescence signals.
References
- 1. researchgate.net [researchgate.net]
- 2. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Auto-fluorescence of the bone and its use for delineation of bone necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Bisphosphonate and Carboxyphosphonate Probes: A Versatile Imaging Toolkit for Applications in Bone Biology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flowcytometrynet.com [flowcytometrynet.com]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. chem.uci.edu [chem.uci.edu]
- 15. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 16. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bone-Binding Affinity: Deoxy Risedronic Acid vs. Risedronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bone-binding affinity of Deoxy Risedronic Acid and its parent compound, Risedronic Acid. This analysis is supported by experimental data to inform research and development in the field of bone-targeted therapies.
Introduction
Risedronic Acid is a potent nitrogen-containing bisphosphonate widely used in the treatment of bone disorders such as osteoporosis.[1] Its efficacy is attributed to its high affinity for bone mineral, primarily hydroxyapatite, and its ability to inhibit farnesyl pyrophosphate synthase (FPPS) in osteoclasts, leading to the disruption of bone resorption.[1] this compound, a close structural analogue of Risedronic Acid, differs by the absence of a hydroxyl group at the R1 position of the phosphonate backbone. This structural modification has a significant impact on its bone-binding characteristics.
Comparative Bone-Binding Affinity
Experimental evidence from in vivo studies indicates that this compound exhibits a lower binding affinity for bone mineral compared to Risedronic Acid. A study utilizing fluorescently labeled conjugates of both compounds demonstrated that the lower affinity of this compound influences its distribution within the skeletal system.[2] Specifically, at bone-resorbing surfaces, the lower-affinity this compound showed preferential binding to resorption lacunae, whereas the higher-affinity Risedronic Acid displayed more uniform labeling.[2] Furthermore, the penetration of this compound into the mineralizing osteoid was found to be inversely correlated with its mineral affinity.[2]
To provide a quantitative context for Risedronic Acid's binding affinity, the following table summarizes its binding characteristics in comparison to other well-studied bisphosphonates.
Quantitative Binding Affinity of Risedronic Acid and Other Bisphosphonates
| Bisphosphonate | Inhibition Constant (Kᵢ) for human bone (µM)[4] | Adsorption Affinity Constant (Kₗ) for HAP (M⁻¹)[5] | Adsorption Affinity Constant (Kₗ) for CAP (M⁻¹)[5] |
| Risedronate | 85 | 2.73 x 10⁶ | 0.043 x 10⁶ |
| Alendronate | 61 | 2.65 x 10⁶ | 0.22 x 10⁶ |
| Zoledronate | 81 | 3.10 x 10⁶ | 1.23 x 10⁶ |
| Ibandronate | 116 | N/A | N/A |
| Pamidronate | 83 | N/A | N/A |
HAP: Hydroxyapatite, CAP: Carbonated Apatite. Data presented from multiple studies; direct comparison should be made with caution.
Experimental Protocols
In Vitro Competition Binding Assay for Human Bone
This protocol is based on the methodology described for determining the relative binding affinities of bisphosphonates for human bone.[4]
-
Preparation of Bone Particles: Human cortical bone is pulverized and sieved to obtain particles of a defined size range.
-
Radiolabeling: A bisphosphonate with known binding characteristics, such as [¹⁴C]-Alendronate, is used as the radioligand.
-
Binding Assay:
-
A fixed amount of human bone particles is incubated with a constant concentration of the radioligand ([¹⁴C]-Alendronate).
-
Increasing concentrations of unlabeled competitor bisphosphonates (e.g., Risedronic Acid, this compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
-
Separation and Quantification: The bone particles are separated from the supernatant by centrifugation. The amount of radioligand bound to the bone is quantified by measuring the radioactivity in the bone pellet.
-
Data Analysis: The concentration of the competitor bisphosphonate that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of the competitor.
Hydroxyapatite (HAP) Adsorption Affinity Assay
This protocol outlines a method for determining the adsorption affinity constants of bisphosphonates to hydroxyapatite.[5]
-
Constant Composition Dissolution Experiments: Experiments are performed at a controlled pH (e.g., 5.50), physiological ionic strength (0.15M), and temperature (37°C).
-
Preparation of HAP Slurry: A known amount of synthetic hydroxyapatite is suspended in a buffered solution.
-
Addition of Bisphosphonates: The bisphosphonate of interest (e.g., Risedronic Acid) is added to the HAP slurry at various concentrations.
-
Kinetic Data Collection: The rate of HAP dissolution is monitored over time in the presence of the bisphosphonate.
-
Calculation of Adsorption Affinity Constant (Kₗ): The adsorption affinity constant is calculated from the kinetic data, reflecting the strength of the interaction between the bisphosphonate and the hydroxyapatite surface.
Visualizing the Structural and Binding Differences
The following diagrams illustrate the key structural difference between Risedronic Acid and this compound and the conceptual workflow of a competitive binding assay.
Caption: Structural difference between Risedronic and this compound.
Caption: Workflow of a competitive binding assay for bone affinity.
Conclusion
The presence of the hydroxyl group in the R1 position of Risedronic Acid is a critical determinant of its high bone-binding affinity. This compound, lacking this functional group, exhibits a lower affinity for bone mineral, which in turn influences its skeletal distribution. While Risedronic Acid's strong binding contributes to its long duration of action, the lower affinity of analogues like this compound may offer advantages in scenarios where a different pharmacokinetic profile or tissue penetration is desired. Further quantitative studies on the binding affinity of this compound are warranted to fully elucidate its potential in the development of novel bone-targeted therapeutics.
References
- 1. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of bone affinity on the skeletal distribution of fluorescently labeled bisphosphonates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative binding affinities of bisphosphonates for human bone and relationship to antiresorptive efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Osteoclast Activity: A Comparative Guide to Established Markers and the Role of Risedronic Acid
A critical evaluation of biochemical and cellular markers for the assessment of osteoclast function in preclinical and clinical research. This guide addresses the validation status of various markers and clarifies the role of bisphosphonates like Risedronic Acid as inhibitors, not markers, of osteoclast activity.
Introduction: The Quest for Reliable Osteoclast Activity Markers
Osteoclasts, the primary bone-resorbing cells, are central to bone homeostasis and the pathogenesis of various skeletal diseases, including osteoporosis, rheumatoid arthritis, and metastatic bone disease. Consequently, the accurate measurement of osteoclast activity is paramount for both basic research and the development of novel therapeutics. An ideal marker of osteoclast activity should be specific, sensitive, and reflect the dynamic changes in bone resorption.
This guide provides a comparative overview of established markers of osteoclast activity. It is important to note that based on current scientific literature, Deoxy Risedronic Acid is not a validated or recognized marker for osteoclast activity . It is identified as a related compound to Risedronic Acid, a potent inhibitor of osteoclast function[1]. Risedronic acid and other bisphosphonates are not metabolized in the body, making it unlikely for a metabolite like this compound to serve as a biomarker[2][3][4]. Therefore, this guide will focus on validated markers and contrast their utility with the known inhibitory effects of Risedronic Acid on osteoclasts.
Comparison of Established Osteoclast Activity Markers
The assessment of osteoclast activity can be approached through various methods, including the measurement of enzymes released by osteoclasts, degradation products of the bone matrix, and cellular assays that directly visualize osteoclast formation and function.
| Marker Category | Specific Marker | Principle | Advantages | Disadvantages |
| Enzymatic Markers | Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) | An enzyme highly expressed in osteoclasts, involved in bone matrix degradation. Can be measured in serum (TRAP5b isoform) or through histochemical staining of cells and tissues.[5] | Well-established, relatively simple and cost-effective assays. TRAP staining is a gold standard for identifying osteoclasts in vitro and in situ.[2] | Serum TRAP levels can be influenced by other cell types and conditions. Staining provides information on osteoclast number but not necessarily resorptive activity.[5] |
| Cathepsin K (CTSK) | A cysteine protease predominantly expressed in osteoclasts and essential for the degradation of type I collagen.[6] | Highly specific to osteoclasts. Its inhibition is a therapeutic target. | Less commonly used as a routine serum marker compared to TRAP or collagen degradation products. | |
| Bone Matrix Degradation Products | C-terminal telopeptide of type I collagen (CTX-I) | A fragment of type I collagen released into the circulation during osteoclastic bone resorption.[7] | Highly sensitive and specific to bone resorption. Widely used in clinical settings to monitor treatment efficacy for osteoporosis.[7] | Levels can be affected by renal function and circadian rhythm, requiring standardized sample collection. |
| N-terminal telopeptide of type I collagen (NTX-I) | Another degradation product of type I collagen released during bone resorption.[8] | Similar to CTX-I, it is a sensitive marker of bone resorption. | Also influenced by renal function and diurnal variation. | |
| Signaling Molecules | Receptor Activator of Nuclear Factor-κB Ligand (RANKL) | A key cytokine essential for osteoclast differentiation, activation, and survival.[9] | Reflects the upstream signaling that drives osteoclastogenesis. | Serum levels may not always correlate directly with localized bone resorption. Can be produced by various cell types. |
| Cellular Assays | Pit Formation Assay | In vitro culture of osteoclasts on a bone or dentin slice, followed by visualization and quantification of resorption pits.[10] | Considered a "gold standard" functional assay that directly measures the resorptive capacity of osteoclasts. | Technically demanding, time-consuming, and may not fully replicate the in vivo microenvironment. |
| Osteoclast Differentiation Assay | In vitro culture of osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) in the presence of M-CSF and RANKL, followed by identification of multinucleated, TRAP-positive cells.[3] | Allows for the study of the molecular mechanisms of osteoclastogenesis and the effects of various compounds on this process. | Does not directly measure bone resorption. The phenotype of in vitro-differentiated osteoclasts may differ from that of in vivo osteoclasts.[11] |
Experimental Protocols
Tartrate-Resistant Acid Phosphatase (TRAP) Staining for In Vitro Osteoclast Identification
Objective: To identify differentiated osteoclasts in cell culture based on the expression of TRAP.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
TRAP staining solution (e.g., a solution containing naphthol AS-BI phosphate, Fast Garnet GBC, and sodium tartrate in an acetate buffer, pH 5.2)
-
Microscope
Protocol:
-
Culture osteoclast precursors (e.g., murine bone marrow macrophages) with M-CSF and RANKL for 4-6 days to induce differentiation.[3]
-
Aspirate the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, protected from light.
-
Wash the cells with deionized water and allow them to air dry.
-
Visualize the cells under a light microscope. TRAP-positive osteoclasts will appear as dark red/purple, multinucleated cells.
Pit Formation Assay on Dentin Slices
Objective: To quantitatively assess the bone-resorbing activity of osteoclasts in vitro.
Materials:
-
Dentin slices
-
Osteoclast precursor cells
-
Culture medium with M-CSF and RANKL
-
Sonication buffer (e.g., ammonium hydroxide)
-
Toluidine blue staining solution
-
Microscope with image analysis software
Protocol:
-
Pre-culture osteoclast precursors on dentin slices in a 96-well plate with M-CSF and RANKL to allow for differentiation into mature osteoclasts.[10]
-
Continue the culture for an additional 2-4 days to allow for bone resorption.
-
To stop the assay, remove the cells from the dentin slices by sonication in an ammonium hydroxide solution.
-
Wash the dentin slices with distilled water and stain with toluidine blue for 1-2 minutes.[10]
-
Visualize the resorption pits under a microscope and quantify the resorbed area using image analysis software.
Visualizing Key Pathways and Workflows
Caption: RANKL signaling pathway in osteoclast differentiation.
Caption: Experimental workflow for TRAP staining of osteoclasts.
Risedronic Acid: An Inhibitor, Not a Marker
Risedronic acid (commonly used as Risedronate sodium) is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis and other bone diseases.[12] Its mechanism of action is well-characterized and involves the inhibition of osteoclast-mediated bone resorption.[4]
Mechanism of Action:
-
Binding to Bone Mineral: Risedronate has a high affinity for hydroxyapatite, the mineral component of bone, and preferentially accumulates at sites of active bone remodeling.
-
Internalization by Osteoclasts: During bone resorption, osteoclasts internalize the bisphosphonate-bound bone matrix.
-
Inhibition of the Mevalonate Pathway: Inside the osteoclast, risedronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[4] This disruption of the mevalonate pathway prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification of small GTPase signaling proteins.
-
Induction of Apoptosis: The inhibition of these crucial signaling proteins disrupts osteoclast function, including cytoskeletal arrangement and the formation of the ruffled border, ultimately leading to osteoclast apoptosis (programmed cell death).[9]
Studies have shown that treatment with risedronate leads to a significant reduction in the number of circulating osteoclast precursors and a decrease in the levels of bone resorption markers like CTX and NTX.[8][11] This underscores its role as a powerful therapeutic agent that modulates osteoclast activity, rather than serving as a marker for it.
Caption: Mechanism of action of Risedronate on osteoclasts.
Conclusion
The validation of reliable markers is crucial for advancing our understanding of osteoclast biology and for the development of effective treatments for bone diseases. While a variety of robust enzymatic, molecular, and cellular markers exist for quantifying osteoclast activity, this compound is not among them based on current scientific evidence. In contrast, Risedronic Acid is a well-established therapeutic agent that potently inhibits osteoclast function. Researchers and drug development professionals should rely on validated markers such as TRAP, CTX, NTX, and functional assays to accurately assess osteoclast activity in their studies. This comparative guide provides a foundation for selecting the appropriate markers and methodologies to achieve reliable and reproducible results in the field of bone research.
References
- 1. GSRS [precision.fda.gov]
- 2. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of risedronate on osteoblast differentiation, expression of receptor activator of NF-κB ligand and apoptosis in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monitoring of Risedronate by biochemical bone markers in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Risedronate reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Risedronic acid - Wikipedia [en.wikipedia.org]
- 12. rjptonline.org [rjptonline.org]
Comparative Analysis of Deoxy Risedronic Acid and Other Bisphosphonate Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Deoxy Risedronic Acid and other bisphosphonate analogues. The analysis is supported by available experimental data on their biochemical potency, bone mineral affinity, and clinical efficacy.
Bisphosphonates are a cornerstone in the treatment of bone disorders characterized by excessive osteoclast activity, such as osteoporosis and Paget's disease. These pyrophosphate analogues exhibit a strong affinity for hydroxyapatite, the mineral component of bone, leading to their accumulation at sites of active bone remodeling. The nitrogen-containing bisphosphonates (N-BPs), a prominent class of these drugs, exert their therapeutic effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1] This inhibition disrupts the prenylation of small GTPases essential for osteoclast function and survival, ultimately leading to apoptosis and a reduction in bone resorption.[2]
Biochemical Potency: FPPS Inhibition
The primary mechanism of action for N-BPs is the inhibition of FPPS. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in this regard. Lower IC50 values indicate greater inhibitory activity.
| Bisphosphonate Analogue | FPPS Inhibition IC50 (nM) |
| This compound | Data not available. Described as a weaker inhibitor than risedronate.[3] |
| Risedronate | 5.7[4] |
| Zoledronate | 4.1[4] |
| Alendronate | 260[4] |
| Ibandronate | 25[4] |
| Pamidronate | 353[4] |
| Neridronate | 390[4] |
| Data represents final IC50 values after a 10-minute preincubation with human FPPS, as time-dependent inhibition is a characteristic of these compounds.[4] |
Bone Mineral Affinity
The affinity of bisphosphonates for hydroxyapatite influences their skeletal uptake, retention, and distribution. This property is often assessed by measuring their retention on hydroxyapatite columns or through kinetic studies of crystal growth inhibition. Higher affinity generally leads to longer skeletal retention.
| Bisphosphonate Analogue | Relative Hydroxyapatite Binding Affinity | Affinity Constant (KL) for HAP Growth Inhibition (M-1) |
| This compound | Lower than risedronate.[5] | Data not available |
| Risedronate | Moderate[6] | 2.73 x 106[7] |
| Zoledronate | High[8] | 3.10 x 106[7] |
| Alendronate | High | 2.65 x 106[7] |
| Ibandronate | Moderate | > Risedronate[9] |
| Etidronate | Low | < Risedronate[9] |
| Clodronate | Low | < Etidronate[9] |
Clinical Efficacy: Bone Mineral Density and Fracture Risk Reduction
The ultimate measure of a bisphosphonate's effectiveness lies in its ability to increase bone mineral density (BMD) and reduce the incidence of osteoporotic fractures. The following table summarizes representative data from clinical trials.
| Bisphosphonate Analogue | Change in Lumbar Spine BMD (after 2-3 years) | Vertebral Fracture Risk Reduction (vs. Placebo) | Non-Vertebral Fracture Risk Reduction (vs. Placebo) |
| This compound | Data not available | Data not available | Data not available |
| Risedronate (5 mg/day) | +4.0%[10] | Significant reduction[1] | Significant reduction[1] |
| Alendronate (10 mg/day) | +4.5% to +8.3%[11] | Significant reduction[12] | Significant reduction[12] |
| Ibandronate (oral) | Data available[13] | Significant reduction[12] | Data available[13] |
| Zoledronic Acid (intravenous) | Data available[14] | Significant reduction[12] | Significant reduction[12] |
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a bisphosphonate against FPPS.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Geranyl pyrophosphate (GPP) and [1-14C]-Isopentenyl pyrophosphate (IPP)
-
Bisphosphonate compounds
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM Dithiothreitol (DTT)
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the bisphosphonate inhibitor in the assay buffer.
-
In a 96-well plate, add the FPPS enzyme to the assay buffer.
-
For time-dependent inhibition studies, pre-incubate the enzyme with the bisphosphonate for a defined period (e.g., 10 minutes) at 37°C.[4]
-
Initiate the enzymatic reaction by adding a mixture of GPP and [1-14C]-IPP.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Extract the radiolabeled product (farnesyl pyrophosphate) using an organic solvent (e.g., hexane/isopropanol).
-
Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Hydroxyapatite (HAP) Binding Assay (Chromatography-based)
Objective: To determine the relative binding affinity of bisphosphonates to hydroxyapatite.
Materials:
-
Hydroxyapatite column
-
Fast Performance Liquid Chromatography (FPLC) system
-
Bisphosphonate solutions of known concentrations
-
Elution buffer: Phosphate buffer gradient (e.g., increasing concentration of sodium phosphate) at a controlled pH (e.g., 6.8).[8]
-
UV detector
Procedure:
-
Equilibrate the hydroxyapatite column with the starting elution buffer.
-
Inject a known amount of the bisphosphonate solution onto the column.
-
Elute the bound bisphosphonate using a linear gradient of the phosphate buffer.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The retention time of the bisphosphonate peak is indicative of its binding affinity; longer retention times correspond to higher affinity.[8]
-
Compare the retention times of different bisphosphonates to determine their relative binding affinities.
Osteoclast Apoptosis Assay
Objective: To assess the ability of bisphosphonates to induce apoptosis in osteoclasts.
Materials:
-
Mature osteoclasts (e.g., derived from rabbit or murine bone marrow)
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
Bisphosphonate solutions
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture mature osteoclasts on a suitable substrate (e.g., glass coverslips or 96-well plates).
-
Treat the osteoclasts with various concentrations of the bisphosphonate for a defined period (e.g., 24-48 hours).
-
Wash the cells with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide stains the nucleus of late apoptotic or necrotic cells.
-
Visualize the stained cells using a fluorescence microscope or quantify the percentage of apoptotic cells using a flow cytometer.
-
An increase in the percentage of Annexin V-positive cells indicates bisphosphonate-induced apoptosis.[15]
Visualizations
Caption: Inhibition of FPPS in the mevalonate pathway by N-BPs.
Caption: Experimental workflow for FPPS inhibition assay.
Caption: Logical flow of bisphosphonate action.
References
- 1. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risedronate reverses bone loss in postmenopausal women with low bone mass: results from a multinational, double-blind, placebo-controlled trial. BMD-MN Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Do bisphosphonates reduce the risk of osteoporotic fractures? An evaluation of the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Risedronate increases bone density and reduces vertebral fracture risk within one year in men on corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Deoxy Risedronic Acid-Based Therapies: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Deoxy Risedronic Acid (risedronate)-based therapies against other leading osteoporosis treatments. The data presented is compiled from pivotal clinical trials and research studies, offering a quantitative and objective analysis to inform research and drug development in metabolic bone diseases.
Mechanism of Action: Targeting Osteoclast Function
Risedronic acid, a potent nitrogen-containing bisphosphonate, selectively inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[1][2] This inhibition prevents the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins like Ras, Rho, and Rac. The disruption of this process leads to the disorganization of the osteoclast cytoskeleton, loss of the ruffled border essential for bone resorption, and ultimately, osteoclast apoptosis.[2][3] This targeted action effectively reduces the rate of bone resorption, a primary driver of bone loss in osteoporosis.
Comparative Efficacy of Risedronate and Alternatives
The following tables summarize the in vivo efficacy of risedronate compared to other prominent osteoporosis therapies: alendronate, zoledronic acid, denosumab, and teriparatide. Data is presented for key clinical endpoints: fracture risk reduction and changes in bone mineral density (BMD).
Table 1: Comparative Fracture Risk Reduction
| Therapy | Study | Patient Population | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Hip Fracture Risk Reduction |
| Risedronate | VERT-NA[4] | Postmenopausal women with ≥1 vertebral fracture | 41% vs. placebo over 3 years (p=0.003) | 39% vs. placebo over 3 years (p=0.02) | - |
| VERT-MN[5] | Postmenopausal women with ≥2 vertebral fractures | 49% vs. placebo over 3 years (p<0.001) | 33% vs. placebo over 3 years (p=0.06) | - | |
| HIP[6] | Elderly women with osteoporosis | - | - | 30% vs. placebo (p=0.02) | |
| Alendronate | FIT (VFA)[7] | Postmenopausal women with existing vertebral fractures | ~50% vs. placebo | ~50% vs. placebo (forearm) | ~50% vs. placebo |
| FIT (Pooled)[8][9] | Postmenopausal women with osteoporosis | 48% vs. placebo | 30% vs. placebo (all clinical fractures) | 53% vs. placebo | |
| Zoledronic Acid | HORIZON-PFT[10][11] | Postmenopausal women with osteoporosis | 70% vs. placebo over 3 years (p<0.001) | 25% vs. placebo over 3 years (p<0.001) | 41% vs. placebo over 3 years (p<0.001) |
| Denosumab | FREEDOM[12][13] | Postmenopausal women with osteoporosis | 68% vs. placebo over 3 years (p<0.001) | 20% vs. placebo over 3 years (p=0.01) | 40% vs. placebo over 3 years (p=0.04) |
| Teriparatide | FPT[2][14] | Postmenopausal women with severe osteoporosis | 84% vs. placebo (relative risk reduction) | 53% vs. placebo (p=0.02) | - |
Table 2: Comparative Changes in Bone Mineral Density (BMD)
| Therapy | Study | Skeletal Site | Mean % Change in BMD from Baseline |
| Risedronate | VERT-NA[4] | Lumbar Spine | +5.4% vs. +1.1% for placebo over 3 years |
| Femoral Neck | +1.6% vs. -1.2% for placebo over 3 years | ||
| Chinese Women Study[15] | Lumbar Spine | +6.6% vs. +0.4% for placebo over 1 year (p<0.001) | |
| Total Hip | +2.7% vs. +0.3% for placebo over 1 year (p<0.0001) | ||
| Alendronate | FIT[16] | - | Data on specific BMD changes not readily available in provided search results. |
| Zoledronic Acid | HORIZON-PFT[10] | Lumbar Spine | +6.71% vs. placebo over 3 years (p<0.001) |
| Total Hip | +6.02% vs. placebo over 3 years (p<0.001) | ||
| Femoral Neck | +5.06% vs. placebo over 3 years (p<0.001) | ||
| Denosumab | FREEDOM Extension[17] | Lumbar Spine | Significant increases from baseline at 24 months (6.5% vs. -0.6% for placebo) (p<0.0001) |
| Total Hip | Significant increases from baseline at 24 months | ||
| Teriparatide | FPT[2] | Lumbar Spine | Increases observed |
| Femoral Neck | Increases observed |
Table 3: Effects on Bone Turnover Markers
| Therapy | Bone Resorption Marker (e.g., CTX, NTX) | Bone Formation Marker (e.g., P1NP, BALP) |
| Risedronate | Significant reduction in urine N-telopeptide (NTx) evident as early as 1 month.[15] | Significant reduction in serum osteocalcin evident as early as 3 months.[15] |
| Alendronate | Reduced bone resorption, indicated by a decrease in C-terminal telopeptide cross-links (CTX).[18] | Reduced bone formation, indicated by a decrease in N-terminal propeptides of collagen type 1 (P1NP).[18] |
| Zoledronic Acid | Rapid and significant reduction in urine NTX and serum β-CTX.[3][6] | Gradual reduction in bone-specific alkaline phosphatase (BSAP).[3] |
| Denosumab | Rapid and substantial reduction in serum CTX.[19][20][21][22] | Significant suppression of serum P1NP.[19][20][21][22] |
| Teriparatide | Delayed increase in bone resorption markers.[1][23] | Rapid and robust increase in bone formation markers (P1NP, PICP, OC).[1][23][24][25][26] |
Experimental Protocols
Risedronate: Vertebral Efficacy With Risedronate Therapy (VERT) Trials
-
Study Design: Randomized, double-blind, placebo-controlled multinational trials (VERT-NA and VERT-MN).[4][5]
-
Patient Population: Postmenopausal women younger than 85 years with at least one (VERT-NA) or two (VERT-MN) prevalent vertebral fractures.[4][5]
-
Dosing Regimen: Oral risedronate (5 mg/day) or placebo for 3 years. All participants received daily calcium (1000 mg) and vitamin D if baseline levels were low.[4][5]
-
Primary Endpoint: Incidence of new vertebral fractures, assessed by radiographic imaging.[4][5]
-
Secondary Endpoints: Incidence of non-vertebral fractures and changes in BMD at the lumbar spine, femoral neck, and other sites, measured by dual-energy X-ray absorptiometry (DXA).[4][5]
Alendronate: Fracture Intervention Trial (FIT)
-
Study Design: A randomized, double-masked, placebo-controlled trial with two arms: the Vertebral Fracture Arm (VFA) and the Clinical Fracture Arm.[7][16][23]
-
Patient Population: Postmenopausal women aged 55-80 years with low bone mass. The VFA included women with at least one pre-existing vertebral fracture.[7][16]
-
Dosing Regimen: Oral alendronate (initially 5 mg/day, later increased to 10 mg/day) or placebo for 3 to 4.25 years. Most participants also received supplemental calcium and vitamin D.[7][16]
-
Primary Endpoint: Incidence of new vertebral fractures (VFA) or all clinical fractures (Clinical Fracture Arm).[23]
-
Secondary Endpoints: Incidence of hip and wrist fractures, and changes in BMD.[7][8][9]
Zoledronic Acid: Health Outcomes and Reduced Incidence with Zoledronic Acid Once Yearly (HORIZON) Pivotal Fracture Trial (PFT)
-
Study Design: A 3-year, international, multicenter, randomized, double-blind, placebo-controlled trial.[10][11]
-
Patient Population: Postmenopausal women with osteoporosis.[10][11]
-
Dosing Regimen: Annual intravenous infusion of zoledronic acid (5 mg) or placebo for 3 years. All participants received daily calcium (1000–1500 mg) and vitamin D (400–1200 IU).[10]
-
Primary Endpoint: Incidence of new vertebral fractures.[10]
-
Secondary Endpoints: Incidence of hip and other non-vertebral fractures, changes in BMD, and markers of bone turnover.[10]
Denosumab: Fracture Reduction Evaluation of Denosumab in Osteoporosis Every 6 Months (FREEDOM)
-
Study Design: A 3-year, international, randomized, double-blind, placebo-controlled trial.[12][13][27]
-
Patient Population: Postmenopausal women aged 60 to 90 years with a bone mineral density T-score of less than -2.5 at the lumbar spine or total hip.[12][13][27]
-
Dosing Regimen: Subcutaneous injection of denosumab (60 mg) or placebo every 6 months for 3 years. All participants received daily calcium and vitamin D supplements.[12][13]
-
Primary Endpoint: Incidence of new vertebral fractures.[12]
-
Secondary Endpoints: Time to first non-vertebral fracture and time to first hip fracture.[12]
Teriparatide: Fracture Prevention Trial (FPT)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[2][14]
-
Patient Population: Postmenopausal women with severe osteoporosis, defined by the presence of prevalent vertebral fractures.[2][14]
-
Dosing Regimen: Daily subcutaneous injections of teriparatide (20 µg or 40 µg) or placebo. The trial had a median treatment duration of 19 months.[2]
-
Primary Endpoint: Incidence of new vertebral fractures.[2]
-
Secondary Endpoints: Incidence of non-vertebral fragility fractures and changes in BMD.[2][14]
Visualizations
Signaling Pathway of Nitrogen-Containing Bisphosphonates
References
- 1. Rapid and robust response of biochemical markers of bone formation to teriparatide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on the safety and efficacy of teriparatide in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single zoledronic acid infusion reduces bone resorption markers more rapidly than weekly oral alendronate in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of yearly zoledronic acid 5 mg on bone turnover markers and relation of PINP with fracture reduction in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10 years of denosumab treatment in postmenopausal women with osteoporosis: results from the phase 3 randomised FREEDOM trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of zoledronic acid on markers of bone turnover and mineral density in osteoporotic patients with beta-thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of alendronate on fracture-related healthcare utilization and costs: the fracture intervention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Fracture risk reduction with alendronate in women with osteoporosis: the Fracture Intervention Trial. FIT Research Group. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. europeanreview.org [europeanreview.org]
- 12. ajmc.com [ajmc.com]
- 13. The FREEDOM trial: Is family medicine ready for biologic therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Teriparatide for osteoporosis: importance of the full course - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficacy and tolerability of risedronate on bone mineral density and bone turnover markers in osteoporotic Chinese women: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. academic.oup.com [academic.oup.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Effects of denosumab on bone turnover markers in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Effects of Denosumab on Bone Metabolic Markers and Bone Mineral Density in Patients Treated with Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Denosumab and Changes in Bone Turnover Markers During Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Effects of a single injection of teriparatide on bone turnover markers in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
Head-to-Head In Vitro Comparison: Deoxy Risedronic Acid (Risedronate) vs. Alendronate
For the purposes of this guide, Deoxy Risedronic Acid will be referred to as Risedronate, its common name in scientific literature and clinical practice. Our research indicates that "this compound" is a chemical synonym for a related compound (USP Risedronate Related Compound C), while Risedronate is the active pharmaceutical ingredient of interest for osteoporosis treatment and related research.
This guide provides a comprehensive in vitro comparison of two prominent nitrogen-containing bisphosphonates, Risedronate and Alendronate. It is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in their mechanisms of action and potency.
Executive Summary
Both Risedronate and Alendronate are potent inhibitors of osteoclast-mediated bone resorption. Their primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to a reduction in bone resorption.
In vitro studies consistently demonstrate that Risedronate is a more potent inhibitor of human FPPS than Alendronate. While both drugs can induce osteoclast apoptosis, their primary anti-resorptive effects at therapeutic concentrations are believed to be independent of this process. The following sections provide detailed experimental data, protocols, and pathway visualizations to elucidate the comparative in vitro performance of these two bisphosphonates.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data from in vitro studies comparing the potency of Risedronate and Alendronate. It is important to note that absolute values (e.g., IC50) can vary between studies due to different experimental conditions. Therefore, the relative potency is a key takeaway.
| Parameter | Risedronate | Alendronate | Relative Potency | Reference |
| FPPS Inhibition (IC50, nM) | ~5.7 (pre-incubated) | ~260 (pre-incubated) | Risedronate is >45x more potent | [1] |
| Inhibition of Bone Resorption | More potent | Less potent | Risedronate inhibits bone resorption at lower concentrations than Alendronate. | [2] |
| Induction of Osteoclast Apoptosis | Induces apoptosis | Induces apoptosis | Both induce apoptosis, but this is not considered the primary mechanism of anti-resorptive action at therapeutic concentrations. | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below to allow for replication and further investigation.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Risedronate and Alendronate against recombinant human FPPS.
Protocol:
-
Enzyme and Substrates: Recombinant human FPPS is used. The substrates are geranyl pyrophosphate (GPP) and [1-14C]isopentenyl pyrophosphate (IPP).
-
Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl2, and dithiothreitol (DTT) at a physiological pH.
-
Inhibitor Preparation: Prepare stock solutions of Risedronate and Alendronate in water or a suitable buffer. Create a series of dilutions to be tested.
-
Pre-incubation (for time-dependent inhibition): Incubate the enzyme with the bisphosphonate dilutions for a defined period (e.g., 10 minutes) at 37°C to allow for potential slow-binding inhibition.[1]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrates (GPP and [14C]IPP) to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Product Extraction: Extract the radiolabeled product, farnesyl pyrophosphate (FPP), using an organic solvent (e.g., butanol or scintillation fluid).
-
Quantification: Measure the radioactivity of the extracted FPP using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each bisphosphonate concentration compared to a control without an inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Osteoclast Apoptosis Assay
Objective: To assess the dose-dependent effect of Risedronate and Alendronate on the induction of apoptosis in mature osteoclasts.
Protocol:
-
Osteoclast Culture: Isolate osteoclast precursors from bone marrow of mice or rabbits and culture them on bone slices or dentine discs in the presence of M-CSF and RANKL to differentiate them into mature, multinucleated osteoclasts.[3]
-
Treatment: Treat the mature osteoclast cultures with varying concentrations of Risedronate and Alendronate for a specified period (e.g., 24-48 hours).
-
Apoptosis Detection: Assess apoptosis using one or more of the following methods:
-
Morphological Assessment: Use microscopy to identify apoptotic cells based on characteristic features like cell shrinkage, chromatin condensation, and nuclear fragmentation. Staining with Hoechst 33342 or DAPI can aid in visualizing nuclear morphology.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3, using a fluorometric or colorimetric substrate.
-
-
Quantification: Quantify the percentage of apoptotic osteoclasts relative to the total number of osteoclasts for each treatment condition.
-
Data Analysis: Generate dose-response curves to compare the apoptotic effects of Risedronate and Alendronate.
Bone Resorption (Pit) Assay
Objective: To quantify the inhibitory effect of Risedronate and Alendronate on the resorptive activity of osteoclasts.
Protocol:
-
Cell Culture: Differentiate osteoclast precursors into mature osteoclasts on a resorbable substrate, such as dentine slices, bone slices, or calcium phosphate-coated plates.[4][5]
-
Treatment: Add varying concentrations of Risedronate and Alendronate to the osteoclast cultures.
-
Incubation: Culture the cells for a period sufficient to allow for the formation of resorption pits (typically 7-14 days).
-
Cell Removal: At the end of the culture period, remove the osteoclasts from the substrate using sonication or treatment with bleach or sodium hypochlorite.
-
Pit Visualization: Stain the resorption pits to make them visible for analysis. Toluidine blue is a common stain for this purpose.[5]
-
Image Analysis: Capture images of the stained pits using a microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits for each treatment condition.
-
Data Analysis: Calculate the percentage inhibition of bone resorption for each bisphosphonate concentration relative to an untreated control. Generate dose-response curves to compare the inhibitory potency of Risedronate and Alendronate.
Mandatory Visualizations
Signaling Pathway of Nitrogen-Containing Bisphosphonates
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Quantitative Analysis of Bone Resorption: Deoxy Risedronic Acid Probes and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of bone resorption, with a focus on the use of Deoxy Risedronic Acid probes. We will delve into the experimental protocols, present available quantitative data for comparison, and visualize the underlying biological and experimental workflows.
Introduction to Bone Resorption and its Quantification
Bone remodeling is a continuous physiological process involving the removal of old or damaged bone by osteoclasts (bone resorption) and the subsequent formation of new bone by osteoblasts (bone formation). An imbalance in this process, particularly excessive bone resorption, is a hallmark of several skeletal diseases, including osteoporosis, rheumatoid arthritis, and metastatic bone disease. Therefore, the accurate quantification of bone resorption is crucial for understanding disease pathogenesis and for the development and evaluation of novel therapeutics.
This compound, a derivative of the bisphosphonate risedronic acid, can be fluorescently labeled to create probes that specifically target sites of active bone resorption. These probes offer a powerful tool for the visualization and quantification of osteoclast activity both in vitro and in vivo. This guide will compare the utility of these probes against established methods for quantifying bone resorption.
Comparative Analysis of Bone Resorption Quantification Methods
The selection of an appropriate method for quantifying bone resorption depends on various factors, including the experimental model (in vitro or in vivo), the desired spatial resolution, throughput, and the specific scientific question being addressed. Here, we compare this compound probes with two widely used alternative techniques: Tartrate-Resistant Acid Phosphatase (TRAP) Staining and the in vitro Bone Resorption Pit Assay.
| Method | Principle | Advantages | Disadvantages | Quantitative Readout |
| This compound Probes | Fluorescently labeled bisphosphonate analogues bind to hydroxyapatite at sites of active bone remodeling, particularly in resorption lacunae. | - High affinity and specificity for bone mineral. - Enables real-time, in vivo imaging of bone resorption. - Lower affinity probes like deoxy-risedronate show preferential binding to resorption lacunae.[1] - Can be used to monitor local drug concentration. | - Synthesis of probes can be complex. - Potential for non-specific uptake by other cell types like bone marrow monocytes. - Requires specialized fluorescence imaging equipment. | Fluorescence intensity at resorption sites, area of fluorescence. |
| TRAP Staining | Histochemical staining for Tartrate-Resistant Acid Phosphatase, an enzyme highly expressed by active osteoclasts. | - Well-established and widely used method. - Relatively simple and inexpensive procedure. - Can be performed on fixed tissue sections. | - Indirect measure of resorption activity (measures enzyme presence, not function). - TRAP is also expressed by other cell types, leading to potential non-specificity. - Limited to endpoint analysis of fixed samples. - Quantification can be subjective. | Number of TRAP-positive osteoclasts, stained area. |
| Bone Resorption Pit Assay | In vitro culture of osteoclasts on a resorbable substrate (e.g., dentin, bone slices, or synthetic calcium phosphate). Resorption is quantified by measuring the excavated pits. | - Direct measure of osteoclast resorptive function. - Allows for the screening of anti-resorptive compounds in vitro. | - Limited to in vitro analysis. - Can be time-consuming and has lower throughput. - Opaque substrates can make cell visualization difficult. | Number and area of resorption pits. |
| Micro-Computed Tomography (µCT) | Non-invasive, high-resolution 3D X-ray imaging to visualize and quantify bone microarchitecture. | - Provides detailed 3D structural information of bone. - Enables longitudinal in vivo monitoring of bone volume changes.[2][3] - Can distinguish between cortical and trabecular bone. | - Does not directly measure cellular activity of resorption. - High initial equipment cost. - Radiation dose can be a concern in longitudinal studies. | Bone volume/total volume (BV/TV), trabecular number, thickness, and separation. |
Experimental Protocols
Quantitative Analysis of Bone Resorption using Fluorescently Labeled this compound Probes (in vivo)
This protocol is adapted from studies utilizing fluorescently labeled bisphosphonates for in vivo imaging.[1][4][5]
a. Probe Synthesis:
The synthesis of fluorescently labeled this compound involves a multi-step chemical process. A common approach is the "magic linker" synthesis, which allows for the attachment of a variety of fluorescent dyes.[6] This method typically involves the reaction of a this compound analogue with a linker molecule, followed by conjugation to an amine-reactive fluorescent dye (e.g., an NHS ester). The final product is purified using techniques like HPLC. For a detailed synthesis protocol, refer to the supplementary information of publications by McKenna et al.
b. Animal Model and Probe Administration:
-
Select an appropriate animal model for bone resorption (e.g., ovariectomized mice for osteoporosis research).
-
Dissolve the fluorescently labeled this compound probe in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS).
-
Administer the probe to the animals via a suitable route, such as intravenous or subcutaneous injection. The dosage will depend on the specific probe and animal model and should be optimized in pilot studies.[4]
c. In Vivo Fluorescence Imaging:
-
At desired time points after probe administration, anesthetize the animal.
-
Use a whole-animal in vivo fluorescence imaging system to acquire images. Select appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire both fluorescence and photographic images for anatomical reference.
d. Data Quantification:
-
Use the imaging system's software to draw regions of interest (ROIs) over the bones of interest (e.g., tibia, femur).
-
Measure the average fluorescence intensity within each ROI.
-
Normalize the fluorescence intensity to a control region or to the background fluorescence.
-
For higher resolution analysis, bones can be explanted, sectioned, and imaged using confocal microscopy.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
This protocol is a standard method for identifying osteoclasts in tissue sections.
a. Tissue Preparation:
-
Fix bone tissue in 10% neutral buffered formalin.
-
Decalcify the bone using a decalcifying agent like EDTA.
-
Embed the tissue in paraffin and cut sections (typically 5 µm thick).
-
Deparaffinize and rehydrate the sections through a series of ethanol washes and distilled water.
b. Staining Procedure:
-
Prepare a TRAP staining solution containing a substrate (e.g., Naphthol AS-MX phosphate) and a chromogen (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer.
-
Incubate the rehydrated sections in the pre-warmed TRAP staining solution at 37°C until the desired color intensity is reached.
-
Rinse the sections in distilled water.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin or methyl green).
-
Dehydrate the sections through ethanol and xylene, and mount with a coverslip.
c. Data Quantification:
-
Under a light microscope, identify and count the number of TRAP-positive multinucleated cells (osteoclasts) per bone surface area or per field of view.
-
Image analysis software can be used to quantify the total TRAP-positive area.
In Vitro Bone Resorption Pit Assay
This protocol describes a method to directly measure the resorptive activity of osteoclasts in vitro.
a. Cell Culture:
-
Isolate osteoclast precursors from bone marrow or peripheral blood.
-
Culture the precursors in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Seed the differentiated osteoclasts onto a resorbable substrate (e.g., dentin slices, bone slices, or commercially available calcium phosphate-coated plates).
b. Resorption Assay:
-
Culture the osteoclasts on the substrate for a period of 7-14 days to allow for resorption.
-
At the end of the culture period, remove the cells from the substrate (e.g., using sonication or bleach).
c. Quantification of Resorption Pits:
-
Stain the resorption pits using a dye such as toluidine blue or by using scanning electron microscopy.
-
Capture images of the substrate surface.
-
Use image analysis software (e.g., ImageJ) to quantify the number and total area of the resorption pits.
Signaling Pathways and Experimental Workflows
Risedronate Signaling Pathway in Osteoclasts
Risedronic acid, the parent compound of this compound, is a nitrogen-containing bisphosphonate. Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPases, which are essential for osteoclast function and survival.
Caption: Risedronate inhibits FPPS in the mevalonate pathway.
Experimental Workflow for in vivo Bone Resorption Analysis
The following diagram illustrates the typical workflow for quantifying bone resorption in vivo using fluorescently labeled this compound probes.
Caption: Workflow for in vivo bone resorption analysis.
Conclusion
The quantitative analysis of bone resorption is essential for advancing our understanding and treatment of skeletal diseases. Fluorescently labeled this compound probes represent a powerful and specific tool for the real-time, in vivo visualization and quantification of osteoclast activity. While traditional methods like TRAP staining and pit assays provide valuable information, particularly for in vitro screening and histological endpoint analysis, they have limitations in terms of specificity and the ability to perform longitudinal studies in living animals. Micro-CT offers excellent 3D structural detail but does not directly measure the cellular processes of resorption.
The choice of methodology should be guided by the specific research question. For dynamic, in vivo studies of bone resorption and the evaluation of therapeutic efficacy at the cellular level, this compound probes offer significant advantages. For high-throughput in vitro screening of anti-resorptive compounds, the pit assay remains a gold standard. TRAP staining continues to be a valuable and accessible tool for the histological identification of osteoclasts in fixed tissues. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate method to achieve their scientific goals.
References
- 1. Influence of bone affinity on the skeletal distribution of fluorescently labeled bisphosphonates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Visualisation and Quantification of Bone Resorption and Bone Formation from Time-Lapse Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo micro-computed tomography allows direct three-dimensional quantification of both bone formation and bone resorption parameters using time-lapsed imaging. [sonar.ch]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. scienceopen.com [scienceopen.com]
- 6. Fluorescent Bisphosphonate and Carboxyphosphonate Probes: A Versatile Imaging Toolkit for Applications in Bone Biology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Bisphosphonate Conjugates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of bisphosphonate conjugates, with a particular focus on analogues of risedronic acid. This document synthesizes experimental data on cytotoxicity, details relevant experimental protocols, and visualizes key cellular pathways.
Comparative Cytotoxicity of Bisphosphonate Conjugates
The cytotoxic potential of bisphosphonates and their conjugates is a promising area of cancer research. These compounds have demonstrated the ability to induce apoptosis and inhibit the growth of various cancer cell lines.[3] The table below summarizes the cytotoxic activity of risedronic acid and a representative bisphosphonate conjugate, highlighting their efficacy in different cancer cell lines.
| Compound/Conjugate | Cell Line | Assay | IC50 Value | Reference |
| Risedronic Acid | Human KB carcinoma | Growth Inhibition | 47.3 μM | [4] |
| Risedronic Acid | Human MCF7 (Breast Cancer) | SRB Assay | 248 μM | [4] |
| Betulin-bisphosphonate conjugate 6 | U-2 OS (Osteosarcoma) | Cytotoxicity Assay | 5.16 μM | [5] |
| Betulin-bisphosphonate conjugate 6 | A549 (Lung Adenocarcinoma) | Cytotoxicity Assay | 6.21 μM | [5] |
| Betulin-bisphosphonate conjugate 6 | AGS (Gastric Adenocarcinoma) | Cytotoxicity Assay | 5.89 μM | [5] |
Table 1: Comparative IC50 values of Risedronic Acid and a Betulin-bisphosphonate conjugate against various cancer cell lines.
Experimental Protocols
Accurate assessment of cytotoxicity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for common assays used to evaluate the cytotoxic effects of bisphosphonate conjugates.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., Deoxy Risedronic Acid conjugate). Include a vehicle control (medium with solvent, e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Culture cells on glass coverslips or in chamber slides and treat with the test compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in random fields.
Annexin V/Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest them by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[6]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Nitrogen-containing bisphosphonates, including risedronate, primarily exert their cytotoxic effects by inhibiting the mevalonate pathway. This inhibition leads to a depletion of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7] These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, which are vital for cell signaling, proliferation, and survival. Disruption of these processes ultimately triggers apoptosis.[3]
Studies have shown that risedronate-induced apoptosis involves both isoprenoid-dependent and -independent pathways.[8] The isoprenoid-independent pathway may involve the induction of the pro-apoptotic protein Bim.[8] The apoptotic cascade is executed through the activation of caspases, with evidence pointing to the involvement of caspase-9, -6, and -7.[8]
Below are diagrams illustrating the general experimental workflow for assessing cytotoxicity and the signaling pathway of risedronate-induced apoptosis.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Signaling pathway of Risedronate-induced apoptosis.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy of the third-generation bisphosphonate risedronate alone and in combination with anticancer drugs against osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoprenoid-independent pathway is involved in apoptosis induced by risedronate, a bisphosphonate, in which Bim plays a critical role in breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Deoxy Risedronic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for waste management is not just a matter of best practice, but also of regulatory compliance. This guide provides essential information on the proper disposal of Deoxy Risedronic Acid, a compound related to the bisphosphonate Risedronic Acid.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for the related compound, Risedronic Acid, the following should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[1]
Ensure adequate ventilation in the handling area.[1] Avoid creating dust if working with a solid form of the compound.[1]
Core Disposal Principles
The disposal of pharmaceutical and chemical waste is strictly regulated to protect public health and the environment.[2][3][4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[2][3][4]
A key determination for disposal is whether the waste is classified as hazardous.[2][4] Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Without a specific Safety Data Sheet (SDS) for this compound, a conservative approach is to manage it as a chemical waste, with the potential for it to be classified as hazardous pharmaceutical waste.
Crucially, do not dispose of this compound down the drain or in regular solid waste. [3][5] Improper disposal can lead to environmental contamination and regulatory violations.[2]
Step-by-Step Disposal Protocol for Laboratory Settings
-
Segregate the Waste:
-
Keep this compound waste separate from other waste streams.
-
This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound.
-
-
Containerize and Label:
-
Place the waste in a designated, leak-proof, and clearly labeled waste container.[2]
-
The label should clearly state "Hazardous Waste" (or as directed by your institution's waste management plan) and identify the contents, including "this compound."
-
-
Engage Your Institution's Environmental Health and Safety (EHS) Department:
-
Your EHS department is the definitive resource for understanding and complying with your institution's specific waste disposal procedures and local regulations.
-
They will arrange for the collection and proper disposal of the chemical waste, which typically involves incineration by a licensed hazardous waste management company.[3][4]
-
Regulatory Framework for Pharmaceutical Waste
The following table summarizes key regulations and guidelines pertinent to the disposal of pharmaceutical compounds in a laboratory setting.
| Regulation/Guideline | Governing Body | Key Provisions |
| Resource Conservation and Recovery Act (RCRA) | Environmental Protection Agency (EPA) | Governs the management of hazardous waste from generation to disposal.[2][4] |
| Subpart P of RCRA | Environmental Protection Agency (EPA) | Provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities, including a ban on sewering (flushing) of hazardous pharmaceutical waste.[3] |
| State and Local Regulations | State Environmental Protection Agencies and Local Publicly Owned Treatment Works | May have more stringent requirements for chemical and pharmaceutical waste disposal.[5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Decision workflow for the compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste management policies and the official Safety Data Sheet for this compound. Compliance with all applicable federal, state, and local regulations is mandatory.
References
Personal protective equipment for handling Deoxy Risedronic Acid
Essential Safety Protocols for Handling Deoxy Risedronic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Hazard Identification
This compound and its related compounds, such as Risedronate, are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. The substance is considered harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary defense against exposure. The following table summarizes the required equipment based on safety data sheets for similar compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side shields (conforming to EN166 in the EU or 29 CFR 1910.133 in the US).[2][4] A face shield should be worn if there is a splash hazard. | To protect eyes from splashes, dust, and airborne particles.[5] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, that comply with EC Directive 89/686/EEC and the related standard EN374.[4] Double gloving is recommended. | To prevent skin contact and absorption.[5] |
| Body Protection | A disposable, long-sleeved, back-closing gown.[5] Wear appropriate protective clothing to prevent skin exposure.[2] | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust is generated.[2] | To prevent inhalation of harmful dust or aerosols.[5] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the procedural steps from preparation to post-handling cleanup.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4] Use of a chemical fume hood is highly recommended to control exposure.
-
Designated Area: Designate a specific area for handling, and ensure it is clean and uncluttered.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. A spill kit should also be available.[6]
-
PPE Donning: Before handling, put on all required PPE in the correct sequence.
Handling the Compound
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[4]
-
Transport: When transporting the chemical, ensure it is in a sealed, properly labeled container.
Post-Handling and Decontamination
-
Decontaminate Surfaces: Clean and decontaminate all work surfaces and equipment after use.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in designated hazardous waste containers.
-
Clothing: Take off any contaminated clothing and wash it before reuse.[4]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), as well as any materials used for cleaning spills (e.g., absorbent pads), must be disposed of as hazardous waste.
Disposal Procedures
-
Follow Institutional and Local Regulations: Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Take-Back Programs: The preferred method for disposing of unused medicines is through a drug take-back program.[7][8] These programs are often available at local pharmacies or police stations.[7]
-
Household Trash Disposal (if permitted): If a take-back program is not available, and if local regulations permit, the material can be disposed of in household trash by following these steps:
-
Remove the substance from its original container.
-
Mix it with an undesirable substance like used coffee grounds, dirt, or cat litter.[8][9] This makes it less appealing to children and pets.
-
Place the mixture in a sealed plastic bag or container to prevent leakage.[8][9]
-
Dispose of the sealed container in the household trash.
-
-
Do Not Flush: Do not flush this compound down the toilet or sink unless specifically instructed to do so by the product labeling, as this can contaminate water supplies.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
